1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
2-chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(4-2-10)16(18)19/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRPZLVNAXMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397042 | |
| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16264-11-2 | |
| Record name | 2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
This guide provides a comprehensive, technically-grounded protocol for the , a valuable intermediate in pharmaceutical research and development. The methodology is presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and safety. This document is intended for an audience of trained researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound (CAS No. 16264-11-2) is a bifunctional molecule featuring a reactive chloroacetyl group and a nitrophenylpiperazine moiety.[1] The piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including antipsychotic, antibacterial, and antiviral agents.[2][3] The chloroacetyl group serves as a versatile electrophilic handle, enabling covalent modification or further elaboration, while the nitrophenyl group can be readily reduced to an aniline for subsequent chemical transformations. This strategic combination of functionalities makes the title compound a key building block for constructing more complex and biologically active molecules.
This guide details a robust and reliable synthetic procedure, beginning with the foundational principles of the reaction and culminating in a step-by-step experimental protocol, characterization, and critical safety considerations.
Retrosynthetic Analysis and Reaction Mechanism
The is a straightforward yet powerful transformation based on nucleophilic acyl substitution.
Retrosynthesis: A logical disconnection of the target molecule's amide bond reveals the two primary synthons: the nucleophilic precursor, 1-(4-nitrophenyl)piperazine, and the electrophilic acylating agent, chloroacetyl chloride.
Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution pathway. The secondary amine nitrogen of 1-(4-nitrophenyl)piperazine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting piperazine, an acid scavenger, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture.
Caption: Figure 1: N-Acylation of 1-(4-nitrophenyl)piperazine.
Detailed Experimental Protocol
This protocol outlines the synthesis of the target compound from its commercially available precursors. The procedure emphasizes safety and controlled reaction conditions to ensure high yield and purity.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-(4-Nitrophenyl)piperazine | 6269-89-2 | 207.23 | 5.00 g | 24.12 | 1.0 |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 2.30 mL | 28.94 | 1.2 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.04 mL | 36.18 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Buchner funnel and filtration apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1-(4-nitrophenyl)piperazine (5.00 g, 24.12 mmol). Dissolve the solid in dichloromethane (100 mL).
-
Causality: Dichloromethane is an excellent solvent for the reactants and is unreactive under the reaction conditions. The reaction is run under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive chloroacetyl chloride.
-
-
Addition of Base: Add triethylamine (5.04 mL, 36.18 mmol) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct formed during the reaction.[3] Adding it before the acyl chloride ensures the piperazine remains nucleophilic. Cooling the reaction mitigates the exothermic nature of the acylation.
-
-
Acylation: In a separate dropping funnel, dilute chloroacetyl chloride (2.30 mL, 28.94 mmol) with 10 mL of dry dichloromethane. Add this solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C.
-
Causality: A slight excess of chloroacetyl chloride ensures complete consumption of the starting piperazine. Slow, dropwise addition is critical to control the exotherm and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting piperazine spot is no longer visible.
-
-
Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then 50 mL of brine.
-
Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Anhydrous MgSO₄ is a neutral drying agent that efficiently removes residual water. Rotary evaporation removes the volatile solvent to yield the crude product.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a solid.
-
Causality: Recrystallization is an effective method for purifying solid compounds by leveraging differences in solubility between the product and impurities at different temperatures.
-
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Physical Form | Solid (likely off-white to yellow)[4] |
| Molecular Formula | C₁₂H₁₄ClN₃O₃[1] |
| Molecular Weight | 283.71 g/mol [1] |
| FT-IR (cm⁻¹) | ~1670 (Amide C=O stretch), ~1590 & ~1340 (Aromatic NO₂ stretches) |
| ¹H NMR (CDCl₃, δ) | ~8.2 (d, 2H, Ar-H ortho to NO₂), ~6.8 (d, 2H, Ar-H meta to NO₂), ~4.1 (s, 2H, -COCH₂Cl), ~3.8 (t, 4H, piperazine -CH₂-), ~3.4 (t, 4H, piperazine -CH₂-) |
| Mass Spec (ESI+) | m/z = 284.07 [M+H]⁺, 306.05 [M+Na]⁺ |
Workflow Visualization
The overall experimental process can be summarized in the following workflow diagram.
Caption: Figure 2: Experimental Synthesis Workflow.
Safety and Handling
The requires strict adherence to safety protocols due to the hazardous nature of the reagents.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Chloroacetyl Chloride (CAS 79-04-9): This substance is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. All handling must be performed within a certified chemical fume hood.[5] Have a quenching solution (e.g., sodium bicarbonate) readily available for spills.
-
1-(4-Nitrophenyl)piperazine (CAS 6269-89-2): May cause skin and eye irritation.[6] Aromatic nitro compounds are generally considered toxic and should be handled with care.
-
Triethylamine (CAS 121-44-8): Flammable liquid and vapor. Corrosive and can cause severe skin and eye damage.[7]
-
Dichloromethane (CAS 75-09-2): Volatile and a suspected carcinogen. Work in a well-ventilated fume hood to avoid inhalation.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Conclusion
This guide provides a detailed and scientifically robust framework for the . By understanding the underlying reaction mechanism and adhering strictly to the outlined experimental and safety protocols, researchers can reliably produce this valuable chemical intermediate for application in medicinal chemistry and drug discovery programs.
References
-
ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from ResearchGate. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich. Link
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Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Link
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Fisher Scientific. (2024). Safety Data Sheet. Retrieved from Fisher Scientific. Link
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Tetrahedron. (n.d.). This compound. Retrieved from Tetrahedron. Link
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TCI Chemicals. (2025). Safety Data Sheet. Retrieved from TCI Chemicals. Link
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Cayman Chemical. (2025). Safety Data Sheet. Retrieved from Cayman Chemical. Link
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Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine. Retrieved from Santa Cruz Biotechnology. Link
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Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. Retrieved from Santa Cruz Biotechnology. Link
-
Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 757–762. Link
-
Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. Link
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CN114278276A. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents. Link
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ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from ResearchGate. Link
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CN101824009A. (2010). Simple preparation method for posaconazole and piperazine intermediate thereof. Google Patents. Link
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Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. IUCrData, 7(10). Link
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Sigma-Aldrich. (n.d.). 1-Acetyl-4-(4-nitrophenyl) piperazine. Retrieved from Sigma-Aldrich. Link
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WO2016078107A1. (2016). Method for synthesizing piperazine pharmaceutical intermediate. Google Patents. Link
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AKSci. (n.d.). 1-(4-Nitrophenyl)piperazine HCl. Retrieved from AKSci. Link
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An In-depth Technical Guide to the Chemical Properties of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical application and theoretical underpinnings of this compound's chemistry.
Introduction and Molecular Overview
This compound is a derivative of piperazine featuring a chloroacetyl group at one nitrogen and a 4-nitrophenyl group at the other. This unique combination of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The piperazine core is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets.[1] The 4-nitrophenyl group, an electron-withdrawing moiety, influences the electronic properties of the piperazine ring, while the chloroacetyl group provides a reactive electrophilic site for further molecular elaboration.[2]
Table 1: Core Compound Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 16264-11-2[1] |
| Molecular Formula | C₁₂H₁₄ClN₃O₃[1] |
| Molecular Weight | 283.71 g/mol [3] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, we can infer certain properties based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Melting Point | Expected to be a solid with a melting point likely in the range of 140-160 °C. | The related compound, 1-Acetyl-4-(4-nitrophenyl)piperazine, has a reported melting point of 150-151 °C. The substitution of a chloro group for a hydrogen atom would likely have a modest effect on the melting point. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Typical for compounds of this molecular weight and polarity. |
| Solubility | Likely soluble in polar organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in nonpolar solvents and water. | The presence of the polar nitro and amide groups, along with the chloroacetyl moiety, suggests solubility in polar organic solvents. |
| Appearance | Expected to be a crystalline solid, possibly with a pale yellow hue. | The 4-nitrophenyl group often imparts a yellow color to compounds.[4] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a standard and efficient method for forming the amide bond.[5]
Synthetic Workflow
The reaction involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the N-acylation of piperazine derivatives and should be optimized for specific laboratory conditions.[5][6]
Materials:
-
1-(4-Nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-nitrophenyl)piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic nature of the acylation reaction.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Rationale |
| Aromatic (H on nitrophenyl ring) | 8.1-8.3 | d | Protons ortho to the nitro group, deshielded. |
| Aromatic (H on nitrophenyl ring) | 7.0-7.2 | d | Protons ortho to the piperazine nitrogen. |
| Chloroacetyl (-CH₂Cl) | 4.2-4.4 | s | Singlet for the methylene protons adjacent to the carbonyl and chlorine. |
| Piperazine (-CH₂- adjacent to C=O) | 3.7-3.9 | t | Methylene protons adjacent to the electron-withdrawing acetyl group. |
| Piperazine (-CH₂- adjacent to nitrophenyl) | 3.4-3.6 | t | Methylene protons adjacent to the nitrophenyl group. |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| Carbonyl (C=O) | 165-168 | Typical range for an amide carbonyl. |
| Aromatic (C-NO₂) | ~155 | Carbon attached to the nitro group. |
| Aromatic (C-N) | ~145 | Carbon attached to the piperazine nitrogen. |
| Aromatic (CH) | 115-130 | Aromatic carbons of the nitrophenyl ring. |
| Chloroacetyl (-CH₂Cl) | 40-43 | Methylene carbon attached to chlorine. |
| Piperazine (-CH₂- adjacent to C=O) | 45-50 | Carbons adjacent to the acetyl group. |
| Piperazine (-CH₂- adjacent to nitrophenyl) | 48-52 | Carbons adjacent to the nitrophenyl group. |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide C=O stretch | 1650-1680 | Strong |
| Aromatic C=C stretch | 1590-1610 | Medium |
| Asymmetric NO₂ stretch | 1500-1530 | Strong |
| Symmetric NO₂ stretch | 1340-1360 | Strong |
| C-N stretch | 1100-1200 | Medium |
| C-Cl stretch | 700-800 | Medium |
Mass Spectrometry
The electron ionization mass spectrum is expected to show the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the cleavage of the chloroacetyl group and fragmentation of the piperazine ring. The mass spectrum of the precursor 1-(4-nitrophenyl)piperazine shows a prominent molecular ion peak and fragmentation corresponding to the loss of the nitro group and cleavage of the piperazine ring.[8]
Reactivity and Stability
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[2]
Caption: Nucleophilic substitution at the chloroacetyl group.
This reactivity allows for the facile introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols, making it a versatile building block in medicinal chemistry.[11]
Stability
N-phenylpiperazine compounds can be susceptible to degradation pathways such as hydrolysis and photodegradation. The stability is influenced by factors like pH and temperature. The amide bond in this compound is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions. The nitrophenyl group may impart some sensitivity to light. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, handling precautions should be based on the data for structurally related compounds.
General Hazards:
-
Acute Toxicity: Similar chloro- and nitrophenyl-piperazine derivatives are harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[12]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Potential Applications
Piperazine derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[14][15] The chloroacetyl group serves as a reactive handle to synthesize more complex molecules with potential therapeutic applications.[11] The 4-nitrophenylpiperazine moiety itself has been investigated for its potential as a tyrosinase inhibitor.[5] Therefore, this compound is a promising starting material for the synthesis of novel compounds with diverse pharmacological profiles.
Conclusion
This compound is a valuable synthetic intermediate with a rich chemical profile. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from closely related analogues. As a reactive building block, it holds significant potential for the development of new chemical entities in the field of drug discovery.
References
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ResearchGate. (n.d.). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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Prasad, S., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–890. Retrieved from [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Sulfur Chemistry, 41(2), 195-224. Retrieved from [Link]
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Dayalan, A., & Murugan, R. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5044. Retrieved from [Link]
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Pi Chemicals System. (n.d.). 1-(4-Nitrophenyl)piperazine(98%). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
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CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
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SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. Retrieved from [Link]
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Journal of the Indian Chemical Society. (2013). A facile amidation of chloroacetyl chloride using DBU. 90(9), 1747-1751. Retrieved from [Link]
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Reddit. (2025). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461–2467. Retrieved from [Link]
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ResearchGate. (n.d.). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Versatile Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine, CAS number 16264-11-2. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, chemical reactivity, and potential applications of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. Its unique six-membered heterocyclic structure with two opposing nitrogen atoms allows for diverse substitutions, making it a cornerstone in the design of novel therapeutics.[1] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through modulation of monoamine pathways in the central nervous system.[2][3] The subject of this guide, this compound, combines this privileged scaffold with a reactive chloroacetyl group, positioning it as a key building block for creating more complex and potentially bioactive molecules.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 16264-11-2 | [4] |
| Molecular Formula | C₁₂H₁₄ClN₃O₃ | [4] |
| Molecular Weight | 283.72 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 250-260°C (for the HCl salt of the precursor) | [5] |
Note: Experimental data for the title compound is limited. The melting point is for the hydrochloride salt of the precursor, 1-(4-nitrophenyl)piperazine, and serves as a reference.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is logically approached in two principal stages: the formation of the N-arylpiperazine core, followed by N-acylation.
Step 1: Synthesis of the Precursor, 1-(4-Nitrophenyl)piperazine
The initial step involves the synthesis of 1-(4-nitrophenyl)piperazine. A common and effective method is the N-arylation of piperazine with a suitable aryl halide, such as p-chloronitrobenzene.
Caption: Synthesis of the 1-(4-nitrophenyl)piperazine precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (2 equivalents), p-chloronitrobenzene (1 equivalent), and a suitable base such as sodium carbonate (1.5 equivalents) in a high-boiling solvent like butanol.[6]
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C for butanol) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-nitrophenyl)piperazine.[7]
Step 2: N-Acylation to Yield this compound
The final step is the N-acylation of the secondary amine of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a standard and generally high-yielding reaction.
Caption: N-acylation to form the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, typically triethylamine (1.1 equivalents), to scavenge the HCl byproduct.[8]
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The formation of triethylamine hydrochloride is often observed as a white precipitate.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Quench the reaction by the addition of water. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess triethylamine, then with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford the final product as a white solid.
Chemical Reactivity and Mechanism of Action
The synthetic utility of this compound stems from the reactivity of the α-chloroacetyl moiety. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.
Caption: General reactivity of the α-chloroacetyl group.
The presence of the adjacent carbonyl group activates the carbon-chlorine bond towards nucleophilic attack. This allows for the facile introduction of the 4-(4-nitrophenyl)piperazine pharmacophore onto a variety of molecular scaffolds containing nucleophilic functional groups such as amines, thiols, and alcohols. This reactivity is central to its role as a versatile intermediate in the construction of larger, more complex molecules with potential therapeutic applications. For instance, this compound could be used to synthesize novel tyrosinase inhibitors, building upon recent findings that nitrophenylpiperazine derivatives exhibit such activity.[9]
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for research and development.
-
As a Synthetic Intermediate: The primary application is as a building block in the synthesis of novel drug candidates. The chloroacetyl group serves as a handle to covalently link the nitrophenylpiperazine moiety to other molecules of interest. This approach has been used to create hybrid molecules with potential antimicrobial properties.[8]
-
Development of CNS-Active Agents: Given the prevalence of the piperazine scaffold in drugs targeting the central nervous system, this compound is an attractive starting point for the synthesis of novel antipsychotics, antidepressants, and anxiolytics.[2][3]
-
Anticancer and Antimicrobial Research: The nitrophenyl group can be a key pharmacophoric element in various therapeutic areas. For example, nitrophenyl-containing compounds have been investigated for their antitrypanosomal activity.[10] The chloroacetyl moiety allows for the exploration of this pharmacophore in diverse chemical spaces.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For the precursor, 1-(4-nitrophenyl)piperazine HCl, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to assume similar hazards for the chloroacetylated derivative.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its reactive α-chloroacetyl group provides a convenient handle for the construction of more complex molecules. While direct biological data for this specific compound is sparse, the well-established importance of the piperazine and nitrophenyl moieties in pharmacology suggests that it holds significant potential for the development of novel therapeutics across a range of disease areas. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery programs.
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available from: [Link]
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Mahesha, et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 935–941. Available from: [Link]
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Al-Warhi, T., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 78. Available from: [Link]
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A Comprehensive Technical Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: From Fundamental Properties to Research Applications
For Immediate Release
Basel, Switzerland – January 14, 2026 – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This document provides a comprehensive overview, from its fundamental molecular properties to its broader context in scientific research, supported by established experimental workflows and safety considerations.
Executive Summary
This compound is a member of the arylpiperazine class of compounds, a versatile scaffold with significant interest in medicinal chemistry. The presence of the chloroacetyl group makes it a reactive intermediate, suitable for further chemical modifications, while the nitrophenylpiperazine moiety is a known pharmacophore in various biologically active molecules. Understanding the precise molecular weight is the first critical step in any quantitative research, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data. This guide provides a detailed calculation of its molecular weight and situates the compound within the broader landscape of pharmaceutical research, offering practical, field-proven insights into its synthesis and analysis.
Core Molecular Attributes: Calculation of Molecular Weight
The molecular weight of a compound is a fundamental physical constant, derived from its molecular formula and the atomic weights of its constituent elements. The accuracy of this value is paramount for all quantitative applications in a research setting.
Molecular Formula: C₁₂H₁₄ClN₃O₃
The established molecular formula for this compound is C₁₂H₁₄ClN₃O₃.
Atomic Weight Contributions
The calculation of the molecular weight is based on the sum of the atomic weights of each atom in the molecular formula. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this purpose.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 12 | 12.011[1][2][3] | 144.132 |
| Hydrogen | H | 14 | 1.008[4][5][6][7] | 14.112 |
| Chlorine | Cl | 1 | 35.45[8][9][10] | 35.45 |
| Nitrogen | N | 3 | 14.007[11][12][13][14][15] | 42.021 |
| Oxygen | O | 3 | 15.999[16][17][18][19][20] | 47.997 |
| Total | 283.712 |
Calculated Molecular Weight
Based on the summation of the atomic weight contributions, the molecular weight of this compound is 283.71 g/mol . This value is consistent with data available from major chemical suppliers and databases.[21][22][23]
Scientific Context and Therapeutic Potential
The arylpiperazine scaffold, of which this compound is a representative, is a cornerstone in modern medicinal chemistry. Derivatives of nitrophenylpiperazine have been investigated for a wide range of biological activities, highlighting the significance of this structural motif.
Arylpiperazines are known to interact with various neurotransmitter receptors in the central nervous system (CNS).[15][19] This has led to their development as CNS active agents for treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[18][19] The ability of the piperazine ring to be substituted at its nitrogen atoms allows for the fine-tuning of pharmacological properties.
Recent studies have also explored nitrophenylpiperazine derivatives as novel tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders.[4][13][24] Furthermore, some N-phenylpiperazine derivatives have demonstrated moderate antibacterial and antifungal activities.[10] The chloroacetyl group on the subject molecule provides a reactive handle for chemists to synthesize a library of derivatives for further biological screening, making it a valuable starting material in drug discovery campaigns.
Experimental Workflows: Synthesis and Analysis
The synthesis and subsequent analysis of this compound and its derivatives require robust and reproducible experimental protocols. The following workflows represent standard, field-proven methodologies.
Synthesis: N-Acylation of 4-(4-nitrophenyl)piperazine
The synthesis of the title compound is typically achieved through the N-acylation of 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a common and well-established reaction in organic synthesis.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Dissolve 4-(4-nitrophenyl)piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using appropriate analytical techniques.
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A Senior Application Scientist's Guide to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: Synthesis, Reactivity, and Application as a Core Synthetic Intermediate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine is a quintessential example of a high-value synthetic intermediate. Its structure marries the well-established piperazine pharmacophore with two distinct, reactive handles: a potent electrophilic chloroacetyl group and a nitroaryl moiety amenable to further functionalization.
Piperazine and its derivatives are ubiquitous in pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as versatile scaffolds for engaging biological targets.[1][2] They are integral components of drugs across a spectrum of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3] The title compound, this compound, leverages this privileged core, presenting researchers with a pre-functionalized building block primed for convergent synthetic strategies. This guide provides an in-depth examination of its synthesis, core reactivity, and strategic application, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis of this compound
The synthesis of the target compound is a robust and well-established N-acylation reaction. It relies on the nucleophilic character of the secondary amine within the piperazine ring of the starting material, 1-(4-nitrophenyl)piperazine, and the highly electrophilic nature of chloroacetyl chloride.
Foundational Starting Materials
A successful synthesis is predicated on the quality and handling of its foundational components.
| Compound | Structure | CAS No. | Molecular Weight ( g/mol ) | Key Properties |
| 1-(4-Nitrophenyl)piperazine | ![]() | 6269-89-2 | 207.23[4] | Yellow solid; skin, eye, and respiratory irritant.[5][6][7] |
| Chloroacetyl Chloride | ![]() | 79-04-9 | 112.94 | Colorless to yellow liquid, strong pungent odor; highly corrosive, toxic, and a lachrymator.[8][9][10] |
The Chloroacetylation Reaction: Mechanism and Rationale
The core of the synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of 1-(4-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the stable amide product, this compound.
A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically included to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial for two reasons:
-
Preventing Salt Formation: The HCl would otherwise protonate the starting piperazine, forming a non-nucleophilic ammonium salt and halting the reaction.
-
Maintaining Reaction Integrity: A buildup of acid can lead to unwanted side reactions and degradation of materials.
The choice of a non-protic solvent like dichloromethane (DCM) or chloroform is deliberate. These solvents effectively dissolve the reactants without interfering with the reaction mechanism, unlike protic solvents which could compete as nucleophiles. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release upon addition of the highly reactive chloroacetyl chloride, before being allowed to proceed at ambient temperature.
Experimental Protocol: A Self-Validating System
This protocol is designed for clarity, reproducibility, and safety.
Materials:
-
1-(4-Nitrophenyl)piperazine
-
Chloroacetyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethanol or isopropanol (for recrystallization)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-nitrophenyl)piperazine (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.
-
Controlled Addition: Cool the stirring solution to 0 °C using an ice bath. Dissolve chloroacetyl chloride (1.05-1.1 eq.) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture via an addition funnel over 15-20 minutes. Maintaining a low temperature is critical to manage the exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid), water, and finally brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a purified solid.
Visualization of the Synthetic Workflow
The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Part 2: The Role of this compound as a Strategic Intermediate
The true value of this compound lies in its predictable and versatile reactivity, which allows for the systematic construction of diverse molecular libraries.
Core Reactivity: The Electrophilic Chloroacetyl Moiety
The chloroacetyl group is a powerful electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (an SN2 reaction).[11] This reactivity is the cornerstone of its utility, enabling the facile introduction of a wide array of chemical functionalities by reaction with various nucleophiles.
Common nucleophiles include:
-
Amines (Primary and Secondary): To form glycine amide derivatives.
-
Thiols: To create thioether linkages.
-
Alcohols/Phenols: To form ether linkages, often under basic conditions (Williamson ether synthesis).
-
Carboxylates: To generate ester linkages.
This predictable reactivity allows for the systematic development of compound libraries where the R-group is varied to probe structure-activity relationships (SAR).
Visualization of Downstream Synthesis
The following diagram illustrates the role of this compound as a central hub for diversification.
Caption: Diversification strategy using the title compound as an intermediate.
Applications in Drug Discovery
The scaffold derived from this compound is a feature in numerous compounds explored for therapeutic potential.
-
Anti-cancer Agents: Many piperazine derivatives exhibit anti-proliferative activity.[3] The chloroacetyl moiety can be used to link the piperazine core to other pharmacophores known to interact with cancer targets. For instance, it serves as a precursor for synthesizing complex hybrids, such as quinazolinone derivatives, which have been evaluated for their anticancer effects.[12]
-
Enzyme Inhibitors: The scaffold is used to develop specific enzyme inhibitors. Novel derivatives have been synthesized and evaluated as potential tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders.[13]
-
Anti-inflammatory Agents: The piperazine core is present in molecules designed to have anti-inflammatory properties. The chloroacetyl group provides a convenient point of attachment for building molecules that target enzymes like cyclooxygenase (COX).[14]
Part 3: Safety, Handling, and Hazard Mitigation
Scientific integrity demands a rigorous approach to safety. The reactants used in this synthesis are hazardous and must be handled with appropriate precautions.
Hazard Summary
| Compound | Primary Hazards | Mitigation and PPE |
| Chloroacetyl Chloride | Highly Corrosive: Causes severe skin and eye burns.[8][15] Toxic: Harmful or fatal if inhaled, swallowed, or absorbed through the skin.[9][15] Lachrymator: Causes severe eye irritation and tearing.[10] Water Reactive: Reacts violently with water to form HCl and chloroacetic acid.[9] | Must be handled in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, a face shield, and a lab coat. Ensure an eyewash station and safety shower are accessible.[8] |
| 1-(4-Nitrophenyl)piperazine | Irritant: Causes skin, eye, and respiratory tract irritation.[6][7][16] Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[17] | Handle in a well-ventilated area or fume hood. Wear standard PPE including gloves, safety glasses, and a lab coat. Avoid generating dust.[5][6] |
| Triethylamine | Flammable: Liquid and vapor are flammable. Corrosive: Causes skin and eye burns. Toxic: Harmful if inhaled. | Handle in a fume hood away from ignition sources. Wear appropriate gloves, goggles, and protective clothing. |
Trustworthiness in Protocol: A Self-Validating System
The described protocol is self-validating by incorporating safety and control measures at each step:
-
Controlled Addition at 0 °C: Mitigates the risk of a runaway exothermic reaction.
-
Use of a Base: Neutralizes the corrosive HCl byproduct in situ, preventing equipment damage and hazardous off-gassing.
-
Aqueous Bicarbonate Wash: Ensures all acidic components are thoroughly neutralized before solvent removal, preventing the concentration of corrosive residues.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery and chemical biology research. Its straightforward, high-yielding synthesis and the predictable reactivity of its chloroacetyl group make it an ideal starting material for building diverse molecular libraries. By understanding the causality behind the synthetic choices, the core reactivity, and the necessary safety protocols, researchers can effectively leverage this intermediate to construct novel molecules with significant therapeutic potential. This guide serves as a foundational resource, grounded in established chemical principles and a commitment to safe, reproducible science.
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A Technical Guide to the Synthetic Utility of 1-(4-Nitrophenyl)piperazine in Drug Discovery and Development
Abstract: This technical guide provides an in-depth examination of 1-(4-nitrophenyl)piperazine, a pivotal building block in modern organic and medicinal chemistry. Moving beyond a simple catalog of reactions, this document elucidates the strategic and mechanistic role of this compound as a versatile intermediate. We will explore its core applications in the synthesis of a diverse range of pharmacologically active agents, including antifungal, antimicrobial, and enzyme-inhibiting compounds. The guide details the key chemical transformations that underpin its utility—N-arylation, N-alkylation, and the strategic reduction of the nitro moiety—providing field-proven insights into why specific experimental choices are made. Complete with detailed protocols, data summaries, and mechanistic diagrams, this whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this important pharmacophore.
Introduction: The Strategic Importance of 1-(4-Nitrophenyl)piperazine
In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold"[1]. Its unique physicochemical properties—basicity, conformational rigidity, and the ability to engage in multiple hydrogen bond interactions—make it a cornerstone in the design of drugs targeting the central nervous system and beyond[1][2][3]. 1-(4-Nitrophenyl)piperazine emerges as a particularly valuable derivative. The presence of the nitro group on the phenyl ring significantly influences the molecule's reactivity and provides a latent functional handle, dramatically expanding its synthetic versatility.
Physicochemical Properties
Understanding the fundamental properties of 1-(4-nitrophenyl)piperazine is crucial for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [4] |
| Molecular Weight | 207.23 g/mol | [4] |
| CAS Number | 6269-89-2 | [4] |
| Appearance | Yellow crystals/solid | |
| Melting Point | 131-133 °C | |
| Key Functional Groups | Piperazine ring, Nitro group |
The electron-withdrawing nature of the nitro group deactivates the adjacent phenyl ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution, a key reaction in its own synthesis. Furthermore, the secondary amine within the piperazine ring (pKa ~8-9) serves as a primary site for subsequent functionalization.
The Phenylpiperazine Pharmacophore
The phenylpiperazine moiety is a core component in a multitude of FDA-approved drugs, including antipsychotics like aripiprazole and antidepressants like vortioxetine[3]. This structural motif is adept at interacting with various neurotransmitter receptors[2]. While aripiprazole itself is synthesized from 1-(2,3-dichlorophenyl)piperazine[5][6][7][8], the fundamental synthetic strategies often involve the coupling of a substituted phenylpiperazine with another molecular fragment. 1-(4-Nitrophenyl)piperazine serves as a precursor to a wide range of these substituted phenylpiperazines, making it a foundational starting material.
Core Synthetic Roles and Applications
The utility of 1-(4-nitrophenyl)piperazine is defined by its role as a versatile intermediate, enabling the construction of more complex molecules with tailored biological activities.
Keystone Intermediate in Antifungal Agents
A primary application of this compound is in the synthesis of next-generation triazole antifungals[9]. It serves as a key moiety for a large number of these orally active, broad-spectrum drugs used to treat deep fungal infections[9]. The synthesis typically involves coupling 1-(4-nitrophenyl)piperazine with a side chain that is subsequently elaborated to form the final active pharmaceutical ingredient (API). For instance, it is a precursor to 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, a crucial intermediate in this class of antifungals[9].
Precursor for Novel Antimicrobial Compounds
Research has demonstrated that derivatives of 1-(4-nitrophenyl)piperazine exhibit promising antibacterial and antimycobacterial activities[10]. In these syntheses, the secondary amine of the piperazine ring is typically reacted with an oxirane intermediate to introduce a hydroxypropyl linker, which is then connected to various substituted benzoyl groups[10]. This modular approach allows for the creation of a library of compounds that can be screened for antimicrobial efficacy. The resulting derivatives have shown notable inhibitory activity against strains like M. kansasii and M. marinum[10].
Scaffold for Tyrosinase Inhibitors and Other Bioactive Molecules
The 1-(4-nitrophenyl)piperazine scaffold has also been successfully employed to develop novel tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation disorders[11]. A study designing a series of derivatives found that attaching an indole moiety to the piperazine ring resulted in a compound with significant tyrosinase inhibitory effect, demonstrating mixed-type inhibition[11][12]. This highlights the role of the piperazine as a central scaffold that correctly orients substituents into the enzyme's active site to elicit a biological response[11].
Mechanistic Insights and Synthetic Transformations
The synthetic power of 1-(4-nitrophenyl)piperazine stems from three core transformations that can be controlled and exploited by the medicinal chemist.
Primary Synthesis: N-Arylation Strategies
1-(4-Nitrophenyl)piperazine is itself typically synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction. A common method involves reacting piperazine with an activated aryl halide like p-chloronitrobenzene. The electron-withdrawing nitro group is essential here; it stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the halide by the nucleophilic piperazine nitrogen.
Secondary Functionalization at the N4-Position
Once formed, the secondary amine of the piperazine ring is the most common site for further modification. This nitrogen acts as a potent nucleophile, readily undergoing N-alkylation with alkyl halides or epoxides, and N-acylation with acid chlorides or anhydrides[10]. This step is crucial for linking the phenylpiperazine core to other pharmacophoric elements or linkers, as seen in the synthesis of antimicrobials where it reacts with an oxirane intermediate[10]. The choice of solvent and base is critical to control reactivity and minimize side reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred to facilitate these reactions[5].
The Nitro Group as a Latent Functional Handle: Reduction and Derivatization
The true versatility of this intermediate is unlocked through the transformation of the nitro group. The nitro moiety can be readily reduced to a primary aniline (-NH₂) using standard conditions such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl).
This transformation is strategically vital for two reasons:
-
Modulation of Electronic Properties: It converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic character of the phenyl ring.
-
Creation of a New Reactive Site: The resulting aniline is a versatile functional group that can undergo a host of subsequent reactions, including acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or diazotization to be converted into a wide array of other substituents. This pathway allows for the synthesis of a vast library of 1-arylpiperazine derivatives that would be difficult to access directly.
Exemplified Synthetic Protocol: Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine
This two-step protocol, adapted from methodologies for synthesizing key antifungal intermediates, illustrates the practical application of the chemical principles discussed[9].
Step 1: Synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine
This step involves the N-arylation of a pre-formed substituted piperazine.
-
Reactants:
-
1-(4-methoxyphenyl)piperazine
-
p-chloronitrobenzene
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., 1-Butanol)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, charge 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, sodium carbonate, and 1-butanol.
-
Heat the mixture to reflux (approx. 120°C) and maintain for 24-30 hours, monitoring the reaction progress by TLC or HPLC. The base is crucial for scavenging the HCl generated during the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the suspension and stir. Filter the resulting solid precipitate.
-
Wash the crude product with water and then ethanol to remove unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to yield 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine as a solid.
-
Step 2: Demethylation to Yield the Final Intermediate
This step converts the methoxy group to a hydroxyl group, a common functional group in active pharmaceuticals[9].
-
Reactants:
-
1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine (from Step 1)
-
Hydrobromic acid (HBr, 48% aq.)
-
Acetic Anhydride
-
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, charge the intermediate from Step 1.
-
Slowly add a mixture of hydrobromic acid and acetic anhydride. Caution: This reaction is exothermic and releases corrosive vapors.
-
Heat the reaction mixture to reflux (approx. 140°C) and maintain for 12 hours[9]. The strong acid cleaves the methyl ether bond.
-
After cooling, carefully distill off the excess HBr.
-
Quench the residue by slowly adding it to cold water, which will cause the product to precipitate.
-
Filter the resulting yellow crystals and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at an elevated temperature (e.g., 100°C) to yield the final product, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine[9].
-
Conclusion: A Versatile Building Block in Modern Synthesis
1-(4-Nitrophenyl)piperazine is more than a simple chemical reagent; it is a strategic building block that offers chemists a reliable and versatile platform for drug discovery. Its value lies in the combination of the stable, pharmacologically-proven piperazine core and the synthetically malleable nitrophenyl group. By understanding and exploiting the distinct reactivity of the N4-amine and the nitro moiety, researchers can efficiently generate diverse libraries of complex molecules. From antifungals to novel enzyme inhibitors, the synthetic routes originating from 1-(4-nitrophenyl)piperazine continue to yield compounds of significant therapeutic potential, cementing its role as an indispensable tool in the modern synthetic chemist's arsenal.
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biological activity of 4-nitrophenylpiperazine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Nitrophenylpiperazine Derivatives
Abstract
The piperazine ring is a quintessential pharmacophore, recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to serve as a versatile scaffold, enabling precise modulation of biological activity. This guide focuses on a specific, yet highly potent subclass: 4-nitrophenylpiperazine (4-NPP) derivatives. We will provide an in-depth exploration of their diverse biological activities, from enzyme inhibition to central nervous system modulation, grounded in mechanistic insights and field-proven experimental methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this chemical scaffold.
Core Biological Activities & Therapeutic Potential
The introduction of a nitro group at the para position of the phenyl ring, combined with the flexible piperazine linker, endows the 4-NPP scaffold with a unique electronic and conformational profile. This has led to the discovery of several significant biological activities.
Tyrosinase Inhibition: A Focus on Hyperpigmentation
A primary and well-documented activity of 4-NPP derivatives is the inhibition of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[3][4] Aberrant production of melanin can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation.[3] Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, a crucial precursor for melanin synthesis.[3]
Mechanism of Action: Kinetic studies on potent 4-NPP derivatives have revealed a mixed-type inhibition mechanism against tyrosinase.[3][4] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual-binding capability often leads to more effective inhibition compared to purely competitive or non-competitive inhibitors. Molecular docking studies suggest that these derivatives fit within the enzyme's active site, establishing key interactions such as hydrogen bonds and π–π stacking with residues near the catalytic copper ions.[3]
Quantitative Analysis of Tyrosinase Inhibitors: The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies greater potency.
| Compound ID | R Group (Substitution at Piperazine N-1) | Tyrosinase IC₅₀ (μM) | Reference |
| 4l | Indole | 72.55 | [3],[4] |
| Kojic Acid | (Reference Standard) | 17.76 - 27.56 | [5],[6] |
Note: The data highlights that while Kojic Acid is a potent standard, derivatives like 4l, which features an indole moiety, demonstrate significant inhibitory effects, marking them as promising lead structures for further optimization.[3]
Caption: Inhibition of the tyrosinase-catalyzed melanin production pathway by 4-NPP derivatives.
Antifungal Applications
The 4-NPP core is a critical structural intermediate in the synthesis of potent triazole antifungal agents.[7] Specifically, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine serves as a key building block for drugs designed to treat deep fungal infections, which are a significant concern, especially in immunocompromised patients.[7] The mechanism of action for the final triazole drugs typically involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.
Central Nervous System (CNS) Activity
The broader phenylpiperazine class is renowned for its diverse CNS activities, including antipsychotic, antidepressant, and anxiolytic effects, largely through modulation of monoamine pathways.[1]
Specifically, para-Nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent (SRA) .[8] It triggers the release of serotonin from neurons with a half-maximal effective concentration (EC₅₀) between 19 and 43 nM, while having no significant effect on dopamine or norepinephrine release.[8] This selectivity for the serotonergic system makes pNPP and its derivatives intriguing candidates for research into mood disorders and other CNS conditions where serotonin levels are implicated.
Caption: Proposed mechanism of pNPP-induced serotonin release at the neuronal synapse.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For 4-NPP derivatives, key modifications have been shown to significantly impact potency and selectivity.
-
Substitution at Piperazine N-1: This position is a critical handle for modulating activity. The introduction of an indole moiety (Compound 4l ) yielded significant tyrosinase inhibitory activity.[3][4] This suggests that a bulky, heterocyclic group capable of forming π-π stacking and hydrogen bond interactions is beneficial for binding within the enzyme's active site.
-
Aromatic Ring Substituents: While this guide focuses on the 4-nitrophenyl moiety, other substitutions on the phenyl ring can drastically alter the target and activity. For example, replacing the nitro group with fluorine has been explored for developing inhibitors of human Equilibrative Nucleoside Transporters (ENTs).[9]
-
Lipophilicity and H-Bonding: It has been demonstrated that derivatives possessing heteroatoms capable of hydrogen bonding generally show higher tyrosinase inhibitory activities.[3] Furthermore, converting carboxylic acid groups into amides to increase lipophilicity has proven to be a successful strategy in related cinnamamide series, enhancing cell permeability and target engagement.[3]
Caption: Key sites for modification on the 4-nitrophenylpiperazine scaffold based on SAR.
Synthetic & Experimental Protocols
The trustworthiness of biological findings relies on robust and reproducible methodologies. Here, we detail standardized protocols for the synthesis and evaluation of 4-NPP derivatives.
General Synthesis of 4-NPP Derivatives
This protocol describes a one-pot, three-component reaction that is efficient and high-yielding.[3][10]
Workflow Diagram:
Caption: General workflow for the synthesis of 4-NPP derivatives.
Step-by-Step Protocol:
-
Reagent Preparation: To a 50 mL round-bottom flask, add 4-fluoronitrobenzene (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol), the desired benzoic acid derivative (1.2 mmol), and cesium carbonate (Cs₂CO₃) (1.3 mmol).
-
Solvent Addition: Add 5 mL of dimethylformamide (DMF) to the flask.
-
Reaction: Place a condenser on the flask and stir the mixture in an oil bath preheated to 80°C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed (typically ~4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and pour it into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[3]
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
Workflow Diagram:
Caption: Workflow for the in vitro tyrosinase inhibitory activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and test compounds in a phosphate buffer (50 mM, pH 6.8). Test compounds are typically first dissolved in DMSO.
-
Assay Setup: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of tyrosinase solution. A negative control well should contain DMSO instead of the test compound.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 20 minutes.
-
Measurement: Measure the absorbance of each well at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome produced.
-
Calculation: The percent inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[3]
Conclusion and Future Directions
The 4-nitrophenylpiperazine scaffold is a rich source of biologically active molecules with demonstrated potential in several therapeutic areas. The well-established activity as tyrosinase inhibitors presents a clear path for developing novel treatments for dermatological hyperpigmentation disorders.[3][4] Furthermore, the selective serotonergic activity of pNPP opens a promising, albeit less explored, avenue for CNS drug discovery.[8]
Future research should focus on:
-
Lead Optimization: Systematically modifying the N-1 position of the piperazine ring to improve potency and selectivity for tyrosinase and other targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Studies: Progressing the most promising compounds from in vitro assays to relevant animal models to validate their efficacy and safety.
-
Target Deconvolution: For compounds with unassigned mechanisms, employing modern chemical biology techniques to identify their molecular targets and pathways.
By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of 4-nitrophenylpiperazine derivatives can be unlocked.
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
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Prasad, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1240. [Link]
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Tang, P. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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Zadrazilova, I., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 300. [Link]
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- 4. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in Modern Drug Synthesis: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among these, 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine emerges as a pivotal building block, particularly in the synthesis of complex heterocyclic systems with significant pharmacological activity. This technical guide provides an in-depth exploration of this key intermediate, from its synthesis and physicochemical properties to its critical application in the construction of advanced pharmaceutical compounds. We will delve into the mechanistic rationale behind its synthetic utility, provide detailed experimental protocols, and discuss its role in the development of potent antifungal agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to leverage the full potential of this valuable synthetic intermediate.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of clinically significant drugs, owing to its unique physicochemical properties and synthetic versatility. Its ability to engage in various non-covalent interactions and its presence in two distinct protonation states at physiological pH allow for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile. The introduction of a reactive chloroacetyl group onto the piperazine core, as seen in this compound, transforms this privileged scaffold into a powerful electrophilic building block, primed for facile derivatization and the construction of diverse molecular architectures. The presence of the 4-nitrophenyl group further modulates the reactivity of the piperazine nitrogens and serves as a useful handle for further synthetic transformations.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of the title compound is a two-step process commencing with the readily available 1-(4-nitrophenyl)piperazine. The subsequent chloroacetylation is a critical step that requires careful control of reaction conditions to ensure high yield and purity.
Synthesis of the Precursor: 1-(4-Nitrophenyl)piperazine
The synthesis of 1-(4-nitrophenyl)piperazine can be achieved through several established methods. A common and efficient route involves the nucleophilic aromatic substitution of a suitable nitro-substituted aryl halide with piperazine.
Chloroacetylation of 1-(4-Nitrophenyl)piperazine
The introduction of the chloroacetyl group is achieved by reacting 1-(4-nitrophenyl)piperazine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is critical to minimize side reactions and facilitate product isolation.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the cooled solution and stir for 10 minutes.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of chloroacetyl chloride with atmospheric moisture.
-
Anhydrous Solvent: Chloroacetyl chloride is highly reactive towards water, and its presence would lead to the formation of chloroacetic acid, reducing the yield of the desired product.
-
Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Base: Neutralizes the HCl generated during the reaction, which would otherwise protonate the piperazine nitrogen, rendering it unreactive. Triethylamine is a common choice due to its volatility, which facilitates its removal during workup.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
Diagram: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in subsequent synthetic steps and for process optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClN₃O₃ |
| Molecular Weight | 283.71 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 150-151 °C[1] |
| Solubility | Soluble in dichloromethane, chloroform, and acetone. Sparingly soluble in ethanol. Insoluble in water. |
Predicted Spectral Data:
While experimental spectra are the gold standard, in their absence, predicted spectral data can provide valuable guidance for reaction monitoring and product characterization.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.18 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂)
-
6.85 (d, J = 9.2 Hz, 2H, Ar-H meta to NO₂)
-
4.15 (s, 2H, -C(O)CH₂Cl)
-
3.80 (t, J = 5.0 Hz, 2H, piperazine-H)
-
3.65 (t, J = 5.0 Hz, 2H, piperazine-H)
-
3.50 (t, J = 5.0 Hz, 2H, piperazine-H)
-
3.35 (t, J = 5.0 Hz, 2H, piperazine-H)
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
165.5 (C=O)
-
154.0 (Ar-C attached to N)
-
140.0 (Ar-C attached to NO₂)
-
125.5 (Ar-CH ortho to NO₂)
-
113.0 (Ar-CH meta to NO₂)
-
52.0 (piperazine-CH₂)
-
46.0 (piperazine-CH₂)
-
41.0 (-C(O)CH₂Cl)
Predicted IR (KBr, cm⁻¹):
-
3100-3000 (Ar C-H stretch)
-
2950-2850 (Aliphatic C-H stretch)
-
1660 (Amide C=O stretch)
-
1590, 1490 (Ar C=C stretch)
-
1510, 1340 (N-O stretch of NO₂)
-
750 (C-Cl stretch)
Mass Spectrometry (Electron Ionization - EI): The fragmentation pattern in EI-MS is expected to show a molecular ion peak [M]⁺ at m/z 283, along with characteristic fragments corresponding to the loss of the chloroacetyl group and fragmentation of the piperazine ring.
Application in Drug Synthesis: Gateway to Triazole Antifungals
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably in the development of potent triazole antifungal agents such as itraconazole and posaconazole. The chloroacetyl group provides a reactive handle for the introduction of diverse functionalities through nucleophilic substitution reactions.
A critical transformation in the synthesis of these antifungal agents involves the reaction of a piperazine intermediate with a suitably functionalized side chain. While published routes for itraconazole and posaconazole may utilize a closely related piperazine derivative, 1-(4-aminophenoxy)-4-(4-nitrophenyl)piperazine, the underlying synthetic strategy highlights the importance of the 1-substituted-4-(4-nitrophenyl)piperazine core.
The synthesis of these complex antifungal agents underscores the utility of the 1-(4-nitrophenyl)piperazine moiety. The nitro group can be reduced to an amine, which can then be further functionalized. The chloroacetyl group in the title compound offers an alternative and direct route for coupling with various nucleophiles, potentially streamlining the synthesis of novel analogs.
Diagram: General Synthetic Application
Sources
Methodological & Application
Application Notes and Protocols for 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in Thiol-Based Click Chemistry
Introduction: Harnessing the Chloroacetyl Moiety for Covalent Conjugation
In the landscape of modern drug discovery and chemical biology, the ability to covalently link molecular entities with high efficiency and specificity is paramount. "Click chemistry" has emerged as a powerful paradigm for achieving this, emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, other transformations that meet the "click" criteria are invaluable tools for researchers. The reaction between a thiol and a chloroacetyl group, a type of thiol-ene/thiol-Michael addition, represents a robust and versatile click-like reaction for bioconjugation and material synthesis.
This technical guide provides an in-depth exploration of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine , a bifunctional molecule poised for application in thiol-based click chemistry. The presence of the reactive chloroacetyl group allows for facile covalent modification of thiol-containing molecules, such as cysteine residues in peptides and proteins, or any molecule bearing a sulfhydryl group. The 4-nitrophenylpiperazine moiety, a common scaffold in medicinal chemistry, offers a platform for the development of novel therapeutics, probes, and functionalized materials.[1][2] This guide will detail the synthesis, characterization, and application of this versatile reagent, providing researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively utilize it in their work.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is critical for its effective application. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClN₃O₃ | [3] |
| Molecular Weight | 283.71 g/mol | [3] |
| Appearance | Light yellow to brown solid | [3] |
| Boiling Point | 504.0 ± 50.0 °C (Predicted) | [3] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.35 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C, protect from light | [3] |
Synthesis of this compound
The synthesis of this compound is a straightforward N-acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
1-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Application in Thiol-Chloroacetyl Click Chemistry
The chloroacetyl group is a potent electrophile that readily reacts with nucleophilic thiols via an Sₙ2 mechanism to form a stable thioether bond. This reaction is highly specific for thiols under controlled pH conditions (typically pH 7-8.5), making it an excellent tool for the selective modification of cysteine residues in proteins or other thiol-containing molecules.
Caption: General workflow for thiol-chloroacetyl click chemistry.
Protocol for Thiol-Chloroacetyl Conjugation with a Model Thiol (N-acetyl-L-cysteine)
This protocol describes a general procedure for the reaction of this compound with the model thiol, N-acetyl-L-cysteine.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Phosphate buffer (0.1 M, pH 7.5)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or other suitable organic co-solvent
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer and NMR Spectrometer for product characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 20 mM stock solution of N-acetyl-L-cysteine in phosphate buffer (0.1 M, pH 7.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the N-acetyl-L-cysteine solution (1.2 eq) with the phosphate buffer.
-
Add the this compound stock solution (1.0 eq).
-
Add a small amount of DIPEA (0.5-1.0 eq) to facilitate the reaction. The final concentration of the organic co-solvent should be kept to a minimum to maintain the solubility of biomolecules if applicable.
-
-
Reaction:
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
Monitor the reaction progress by reverse-phase HPLC, observing the consumption of the starting materials and the formation of the product peak. The reaction is typically complete within 1-2 hours.
-
-
Purification:
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the desired thioether conjugate.
-
Characterization of the Thioether Conjugate
The successful conjugation can be confirmed by standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A shift in retention time compared to the starting materials is indicative of product formation.
-
Mass Spectrometry (MS): The molecular weight of the conjugate can be confirmed by ESI-MS. The expected mass will be the sum of the molecular weights of this compound and the thiol-containing molecule, minus the mass of HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate. The disappearance of the thiol proton signal and the appearance of new signals corresponding to the thioether linkage are key indicators of a successful reaction.
Causality Behind Experimental Choices
-
Choice of Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl generated during the acylation and conjugation reactions without competing with the primary nucleophile (the piperazine nitrogen or the thiol).
-
Solvent System: Anhydrous aprotic solvents like DCM are ideal for the synthesis of the chloroacetyl derivative to prevent hydrolysis of the highly reactive chloroacetyl chloride. For the conjugation reaction, aqueous buffers are often necessary to maintain the solubility and stability of biomolecules. An organic co-solvent like DMF may be required to ensure the solubility of the chloroacetylated piperazine derivative.
-
pH Control: Maintaining a pH between 7 and 8.5 for the thiol-chloroacetyl reaction is a critical balance. At lower pH, the thiol is protonated and less nucleophilic, slowing the reaction. At higher pH, the risk of side reactions, such as reaction with the more abundant but less nucleophilic amine groups (e.g., lysine residues in proteins), increases.
Applications in Research and Drug Development
The ability to conjugate the this compound moiety to thiol-containing molecules opens up a wide range of applications:
-
Targeted Drug Delivery: The nitrophenylpiperazine scaffold is found in a variety of bioactive compounds.[4] By conjugating this molecule to a targeting ligand (e.g., a peptide or antibody fragment) via a cysteine residue, targeted delivery of a potential therapeutic agent can be achieved.
-
Development of PROTACs and Molecular Glues: The chloroacetyl group can serve as a reactive handle for linking a warhead that binds to a protein of interest to an E3 ligase-binding moiety, forming a Proteolysis Targeting Chimera (PROTAC).
-
Fluorescent and Affinity Probes: The piperazine nitrogen can be further functionalized with a reporter tag (e.g., a fluorophore or biotin) before or after conjugation to a thiol-containing biomolecule, enabling the study of biological processes.
-
Material Science: This molecule can be used to functionalize thiol-modified surfaces or polymers, imparting the physicochemical properties of the nitrophenylpiperazine group to the material.
Conclusion
This compound is a valuable and versatile reagent for researchers in chemistry, biology, and medicine. Its reactive chloroacetyl group provides a reliable handle for thiol-based click chemistry, enabling the straightforward and specific covalent modification of a wide range of molecules. The protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this compound in their endeavors to develop novel therapeutics, probes, and functional materials.
References
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005 Oct;43(10):869-72. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
-
Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]
-
Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. ResearchGate. [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link]
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Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. [Link]
-
1-Acetyl-4-(4-(4-((2-Ethoxyphenyl)Thio)-3-Nitrophenyl)Pyridin-2-Yl)Piperazine. PubChem. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
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The Lynchpin of Discovery: Application of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of molecules that can interact with biological targets with high affinity and selectivity. The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, has long been recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique conformational flexibility and ability to engage in various non-covalent interactions make it an ideal building block for creating diverse chemical libraries. This guide focuses on a particularly valuable derivative, 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine , a key intermediate that serves as a linchpin in the synthesis of a wide array of biologically active compounds.
The strategic incorporation of a chloroacetyl group onto the 4-(4-nitrophenyl)piperazine core provides a reactive "handle" for medicinal chemists. The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic attack, allowing for the facile introduction of a vast range of chemical functionalities. This reactivity, coupled with the inherent pharmacological potential of the nitrophenylpiperazine substructure, makes this compound a powerful tool in the development of new treatments for central nervous system (CNS) disorders, cancer, and other diseases. This document will provide a detailed exploration of the synthesis, reactivity, and diverse applications of this compound, complete with detailed protocols and insights for researchers in the field of drug development.
Core Synthesis and Chemical Properties
The journey to harnessing the potential of this compound begins with its synthesis. This is typically a two-step process, starting with the formation of the precursor, 4-(4-nitrophenyl)piperazine, followed by N-acylation with chloroacetyl chloride.
Protocol 1: Synthesis of 4-(4-nitrophenyl)piperazine
The synthesis of the N-arylpiperazine core is a foundational step. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide, such as p-chloronitrobenzene.[2] The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.
Materials:
-
Piperazine
-
p-Chloronitrobenzene
-
Sodium carbonate (Na₂CO₃)
-
1-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chloronitrobenzene (1 equivalent), piperazine (3 equivalents), and sodium carbonate (1.5 equivalents) in 1-butanol.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the 1-butanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-(4-nitrophenyl)piperazine can be purified by recrystallization from ethanol to yield a yellow crystalline solid.
Protocol 2: Synthesis of this compound
The final step involves the N-acylation of the secondary amine of 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl byproduct.
Materials:
-
4-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-(4-nitrophenyl)piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Synthetic pathway to this compound.
Medicinal Chemistry Applications: A Gateway to Diverse Pharmacologies
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The reactive chloroacetyl group serves as a key building block for introducing various pharmacophores through nucleophilic substitution reactions.
Development of Novel Antipsychotic Agents
A significant application of arylpiperazine derivatives is in the development of antipsychotic drugs.[3][4] Many atypical antipsychotics target a combination of dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[3] The 4-nitrophenylpiperazine scaffold can be a key component of ligands for these receptors. By reacting this compound with various nucleophiles (e.g., amines, thiols, phenols), a library of novel compounds can be synthesized and screened for antipsychotic activity.
Protocol 3: Synthesis of Arylpiperazine Derivatives via Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Desired amine nucleophile (e.g., a substituted aniline or a heterocyclic amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the amine nucleophile (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the desired N-substituted derivative.
General scheme for derivatization.
Table 1: Representative Biological Data of Arylpiperazine Derivatives as CNS Agents
| Compound Class | Target Receptor(s) | Key Structural Feature | Representative Activity (Ki or IC₅₀) | Reference |
| Arylpiperazines | 5-HT₁ₐ | N-arylpiperazine | High affinity (sub-nanomolar to low nanomolar) | [5][6] |
| Benzoxazole-piperazines | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Benzoxazole moiety | High affinity for multiple receptors | [3] |
| Amide-piperazines | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Amide linker | Multi-target antipsychotic profile | [4] |
Synthesis of Potential Anticancer Agents
The piperazine scaffold is also a common feature in many anticancer drugs.[7] Derivatives of this compound can be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The nitrophenyl group itself can be a pharmacophore in some anticancer agents, and its reduction to an aniline opens up further avenues for derivatization.
Table 2: Cytotoxicity of Piperazine-Containing Compounds against Cancer Cell Lines
| Compound Series | Cancer Cell Line | Key Structural Modification | Growth Inhibition (%) or IC₅₀ | Reference |
| Benzothiazine-piperazines | MCF7 (Breast) | Phenylpiperazine substitution | Comparable to Doxorubicin | [8] |
| Oxazolo-pyrimidines | Various (NCI-60) | Piperazinyl substitution | GI₅₀ in the micromolar range | [7] |
Development of Serotonin Receptor Modulators
Arylpiperazines are well-established ligands for various serotonin (5-HT) receptors.[5][6] The 4-nitrophenylpiperazine moiety can serve as a core for developing selective ligands for subtypes such as the 5-HT₁ₐ receptor, which is a key target for anxiolytic and antidepressant drugs. The chloroacetyl group allows for the introduction of diverse side chains to modulate the affinity and selectivity for different 5-HT receptor subtypes.
Table 3: Affinity of Arylpiperazine Derivatives for Serotonin Receptors
| Compound Type | Target Receptor | Linker and Terminal Group | Affinity (Ki or IC₅₀) | Reference |
| Benzotriazinone-arylpiperazines | 5-HT₁ₐ | Alkyl chain to benzotriazinone | Sub-nanomolar to nanomolar | [6] |
| Arylpiperazines | 5-HT₁ₐ | Butyl-phthalimido | High affinity (Ki = 0.6 nM) | [5] |
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in drug discovery. Its straightforward synthesis and, most importantly, the reactive chloroacetyl handle, provide an efficient and versatile platform for the creation of diverse libraries of compounds. The demonstrated success of the arylpiperazine scaffold in targeting a range of biological entities, from CNS receptors to enzymes implicated in cancer, underscores the immense potential of derivatives synthesized from this key building block. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry and applications of this compound is not just beneficial, but essential for the continued innovation of novel and effective therapeutics.
References
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- Ferguson, J., & Ward, F. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971.
-
Arote, R. B., et al. (2014). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[2][5]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 6(5), 354-361.
- ChemoCentryx, Inc. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS.
- Boț, S.-R., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantyl-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)memantylamine. Molecules, 27(6), 1782.
- Tang, N. (2008). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. [Master's thesis, Wuhan University of Science and Technology].
- Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(7), 653-656.
- Szymański, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10309.
- Mokhtari, Z., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 74.
- Mokhtari, Z., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
- Goldberg, J. E., et al. (2017). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 27(16), 3737-3741.
- Li, W., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5233.
- Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
- Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(6), 835-843.
- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 104(1), e14537.
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1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in the synthesis of anti-inflammatory agents
Application Notes & Protocols
Topic: 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in the Synthesis of Anti-inflammatory Agents
Abstract: The piperazine nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers on leveraging the versatile chemical intermediate, this compound, for the synthesis and evaluation of novel anti-inflammatory drug candidates. We will detail the synthesis of this key building block, its subsequent derivatization, and the essential in vitro and in vivo protocols for assessing the anti-inflammatory potential of the resulting compounds. The causality behind experimental choices is emphasized to provide a deeper understanding of the drug discovery workflow.
Introduction: The Strategic Importance of the Piperazine Scaffold
Piperazine and its derivatives are integral to modern pharmacology, demonstrating a remarkable range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Their anti-inflammatory potential, in particular, has been the focus of significant research, with many derivatives showing efficacy in modulating key inflammatory pathways.[4][5]
The intermediate, this compound, serves as an ideal starting point for building a chemical library of potential anti-inflammatory agents. Its structure is bifunctional:
-
The 1-(4-nitrophenyl)piperazine core provides a foundational structure known to interact with various biological targets.
-
The chloroacetyl group is a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This allows for the straightforward coupling of diverse chemical moieties, enabling systematic exploration of the structure-activity relationship (SAR).
This guide provides the necessary protocols to exploit this reactivity for the development of new therapeutic leads.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a reliable two-step process. First, the N-arylation of piperazine is performed, followed by the chloroacetylation of the secondary amine.
Protocol 1: Synthesis of this compound
Step A: Synthesis of 1-(4-nitrophenyl)piperazine
This step involves the nucleophilic aromatic substitution of a halogen on the nitro-activated benzene ring by the secondary amine of piperazine.
-
Reagents & Materials:
-
1-Chloro-4-nitrobenzene
-
Piperazine (anhydrous)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a round-bottom flask, add 1-chloro-4-nitrobenzene (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).
-
Add DMF as the solvent to create a stirrable slurry. Causality: Piperazine is used in excess to favor the mono-substituted product and act as a base. K₂CO₃ is a crucial base to neutralize the HCl formed during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent that facilitates this type of SNAr reaction.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove excess piperazine and salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
-
Step B: Chloroacetylation of 1-(4-nitrophenyl)piperazine
This is a standard acylation reaction where the remaining secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Reagents & Materials:
-
1-(4-nitrophenyl)piperazine (from Step A)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Ice bath, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution. Causality: TEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated during the acylation, preventing the protonation of the piperazine nitrogen and allowing the reaction to proceed smoothly.
-
Cool the flask in an ice bath to 0 °C.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white or off-white solid.[6]
-
Application: Generating a Library of Anti-inflammatory Candidates
The true utility of this compound lies in its role as a scaffold for diversification. By reacting it with various nucleophiles, a library of novel compounds can be rapidly synthesized.
Principle of Derivatization
The synthetic strategy is a straightforward nucleophilic substitution (Sₙ2) reaction. The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. This allows for the introduction of diverse pharmacophores, such as substituted amines, thiols, or other heterocyclic systems known for biological activity (e.g., benzimidazoles).[7]
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a general method for coupling the chloroacetyl intermediate with an amine-containing nucleophile.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Selected Nucleophile (e.g., a substituted aniline, benzimidazole) (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile or DMF, anhydrous
-
Potassium Iodide (KI), catalytic amount (optional)
-
Standard laboratory glassware for inert atmosphere reactions if using NaH.
-
-
Procedure:
-
In a round-bottom flask, dissolve the selected nucleophile (1.0 eq) and this compound (1.0 eq) in anhydrous acetonitrile or DMF.
-
Add K₂CO₃ (2.0 eq) to the mixture. If the nucleophile is less reactive, a catalytic amount of KI can be added. Causality: The base (K₂CO₃) is essential to deprotonate the nucleophile (if it's an N-H group) or to scavenge any acid formed, facilitating the reaction. KI can catalyze the reaction through the Finkelstein reaction, where the iodide transiently replaces the chloride, creating a more reactive iodoacetyl intermediate.
-
Heat the reaction mixture to reflux (for acetonitrile) or 60-80 °C (for DMF) and stir for 6-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final compound using column chromatography on silica gel to obtain the pure derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[4][8]
-
Biological Evaluation: Screening for Anti-inflammatory Activity
Once a library of derivatives is synthesized, they must be screened to identify active compounds. Inflammation is a complex biological response involving various cells and mediators, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenases (COX-1, COX-2).[4] The following protocols provide standard methods for in vitro and in vivo screening.
Protocol 3: In Vitro Screening - LPS-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This is a primary, high-throughput assay to assess the anti-inflammatory potential of the synthesized compounds.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key pro-inflammatory mediator. Compounds that inhibit this NO production are considered to have potential anti-inflammatory activity.[9]
-
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Protocol 4: In Vivo Validation - Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model to confirm the anti-inflammatory activity of promising compounds in a living organism.[4][7]
-
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory effect.[5][10][11]
-
Procedure:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Control (vehicle only).
-
Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, oral).
-
Group 3+: Test groups (synthesized compounds at various doses, e.g., 25, 50 mg/kg, oral).
-
-
Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Data Summary and Interpretation
The data from synthesis and biological screening should be tabulated for clear comparison, facilitating the identification of lead compounds.
| Compound ID | Synthetic Yield (%) | In Vitro NO Inhibition IC₅₀ (µM) | In Vivo Edema Inhibition (%) @ 3hr (50 mg/kg) |
| STD-INDO | N/A | 12.5 | 65.4 |
| DERIV-01 | 78 | 28.7 | 35.2 |
| DERIV-02 | 85 | 9.8 | 58.9 |
| DERIV-03 | 72 | > 50 | 15.1 |
| DERIV-04 | 81 | 15.2 | 51.7 |
Interpretation: In this hypothetical table, DERIV-02 emerges as a promising lead compound. It has a high synthetic yield, potent in vitro activity (IC₅₀ < 10 µM, superior to the standard), and strong in vivo efficacy, comparable to Indomethacin. Further studies on this compound would focus on its mechanism of action (e.g., COX-1/COX-2 inhibition, cytokine profiling), toxicity, and pharmacokinetic properties.[4]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of novel anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for its synthesis, derivatization, and subsequent biological evaluation. By systematically applying this workflow, research and drug development professionals can efficiently generate and screen libraries of piperazine-based compounds, accelerating the discovery of new, potent, and safe anti-inflammatory therapies.
References
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Google AI Search Result.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH.
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PMC - PubMed Central.
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Process for preparing n-aryl-piperazine derivatives. (n.d.).
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
- Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. (n.d.).
- Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (n.d.). Source not specified.
- This compound. (n.d.). Guidechem.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.).
- Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflam. (2020). SID.
- Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)
- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed.
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- 5. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Piperazine-Based Anticancer Agents
Introduction: The Piperazine Ring as a Privileged Scaffold in Oncology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a distinguished status in medicinal chemistry as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved anticancer drugs is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it an invaluable tool for drug designers.[3][4]
The strategic incorporation of a piperazine moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] Its two basic nitrogen atoms (pKa ~5.5 and ~9.5) allow it to be protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of stable, crystalline salts for improved drug formulation.[2] Structurally, the piperazine ring often serves as a versatile, conformationally restricted linker, orienting key pharmacophoric fragments into optimal positions for binding with biological targets like the ATP-binding pocket of protein kinases.[2] This ability to connect different components of a molecule while maintaining a degree of rigidity is crucial for achieving high target affinity and selectivity. Numerous successful anticancer drugs, particularly tyrosine kinase inhibitors (TKIs) like Imatinib, feature the piperazine scaffold as a central component, underscoring its importance in modern oncology drug discovery.[2][3]
This guide provides an in-depth overview of the synthetic strategies used to construct and functionalize piperazine-based anticancer agents, complete with a detailed, field-proven protocol for a representative synthesis.
Core Synthetic Strategies: Building the N-Arylpiperazine Moiety
A frequent and critical transformation in the synthesis of piperazine-based anticancer agents is the formation of the N-arylpiperazine subunit. This bond connects the piperazine ring to an aromatic or heteroaromatic core of the drug. The primary methods to achieve this are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most powerful and versatile method for forming C-N bonds.[5] It involves the cross-coupling of an aryl halide (or triflate) with piperazine (often mono-protected) using a palladium catalyst and a suitable phosphine ligand.[6][7] The reaction is highly efficient and tolerates a wide range of functional groups, making it a mainstay in medicinal chemistry.[5]
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently electron-deficient (e.g., activated by nitro or cyano groups), a direct SNAr reaction with piperazine can be an effective, metal-free alternative.[5] This strategy is often employed in the synthesis of kinase inhibitors where the core is an electron-poor heterocycle like a pyrimidine or quinazoline.[5]
-
Copper-Catalyzed Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction provides another route to N-arylpiperazines, particularly when palladium-based methods are not suitable.[5]
The choice of method depends on the specific substrates, functional group compatibility, and scalability requirements of the synthesis. For this guide, we will focus on the widely applicable Buchwald-Hartwig amination.
Workflow & Mechanistic Rationale
The synthesis of a complex piperazine-based agent is a multi-step process. A generalized workflow is illustrated below, highlighting the key strategic bond formations. The process typically involves the synthesis of a core heterocyclic structure, coupling it with a protected piperazine, deprotection, and finally, coupling with the terminal fragment.
Caption: Generalized synthetic workflow for piperazine-based anticancer agents.
Detailed Protocol: Synthesis of an Imatinib Analog via Buchwald-Hartwig Amination
This protocol details the synthesis of a simplified analog of the tyrosine kinase inhibitor Imatinib. It demonstrates the key steps of N-arylation and subsequent N-acylation.
Objective: To synthesize N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)benzamide.
Reaction Scheme:
-
Step 1: Buchwald-Hartwig Amination
-
4-Bromo-N-(4-methyl-3-nitrophenyl)benzamide + 1-Methylpiperazine → N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-yl)benzamide
-
-
Step 2: Nitro Group Reduction
-
N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-yl)benzamide → 3-Amino-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide
-
-
Step 3: Final C-N Coupling (SNAr or Buchwald-Hartwig)
-
3-Amino-N-(4-methylphenyl)-4-(4-methylpiperazin-1-yl)benzamide + 2-Chloro-4-(pyridin-3-yl)pyrimidine → Final Product
-
For this protocol, we will focus on a critical, representative step: the Buchwald-Hartwig amination to couple a protected piperazine with an aryl bromide.
Protocol: Palladium-Catalyzed Coupling of 4-Bromotoluene with N-Boc-piperazine
This protocol provides a robust method for creating the N-arylpiperazine core, a common intermediate in drug synthesis.[6]
Materials & Reagents:
-
4-Bromotoluene (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Septum and needle
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.03 equiv).
-
Expert Insight: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step in the catalytic cycle, leading to higher yields, especially with less reactive aryl chlorides or bromides.[6] The pre-catalyst and ligand are added as solids under a flow of inert gas to prevent oxidation.
-
-
Solvent Addition and Degassing:
-
Seal the Schlenk tube with a septum. Evacuate the tube and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Trustworthiness: Ensuring an anaerobic and anhydrous environment is paramount. Palladium(0) catalysts are sensitive to oxygen, and water can interfere with the strongly basic conditions, leading to side reactions and lower yields.
-
-
Reaction Execution:
-
Immerse the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours). A common mobile phase for TLC is 20-30% ethyl acetate in hexanes.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield the N-(4-methylphenyl)-N'-Boc-piperazine as a white solid.
-
Self-Validation: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (~1.48 ppm), the aromatic protons, the methyl group on the toluene ring (~2.23 ppm), and the two sets of piperazine protons.[8]
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
Melting Point: Compare with literature values if available.
-
-
Quantitative Data Summary
The following table summarizes representative data for the described Buchwald-Hartwig amination protocol, adapted from established procedures.[6][8]
| Parameter | Value | Rationale / Notes |
| Substrate Scale | 1.0 mmol | Protocol is scalable; adjustments may be needed for heat/mass transfer. |
| Equivalents (Piperazine) | 1.2 - 1.5 | A slight excess of the amine is used to drive the reaction to completion. |
| Catalyst Loading (Pd) | 1.0 - 2.0 mol% | Lower loading is possible with highly efficient pre-catalysts. |
| Ligand Loading | 2.0 - 4.0 mol% | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive aryl halides. |
| Typical Yield | 85 - 98% | Yield is highly dependent on substrate purity and reaction conditions. |
| Purity (Post-Chroma.) | >98% | As determined by NMR and/or LC-MS. |
Signaling Pathway Context
Many piperazine-based anticancer agents, such as Imatinib, function by inhibiting protein tyrosine kinases. These enzymes are critical components of signaling pathways that control cell growth, proliferation, and survival.[9] A mutation leading to a constitutively active kinase (e.g., Bcr-Abl) can result in uncontrolled cell division, a hallmark of cancer.[9][10] The synthesized agent is designed to block the ATP binding site of the kinase, preventing phosphorylation and halting the downstream signaling cascade.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. rsc.org [rsc.org]
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- 10. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine for library synthesis
Application Note & Protocol
Strategic Preparation of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Key Building Block for Combinatorial Library Synthesis
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic leads. The efficiency of this process hinges on the strategic design of molecular building blocks. This compound is an exemplary scaffold, engineered for versatility in library synthesis. Its structure incorporates two key features:
-
The 4-Nitrophenylpiperazine Core: This moiety is a common pharmacophore found in a range of biologically active compounds. The piperazine ring provides a rigid, three-dimensional structure, while the nitrophenyl group can be chemically modified (e.g., reduced to an amine) for further diversification.
-
The Chloroacetyl Group: This functional group acts as a potent electrophilic "handle." It readily undergoes nucleophilic substitution with a wide array of nucleophiles (amines, thiols, phenols, etc.), enabling the straightforward attachment of diverse side chains.
This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound, alongside a discussion of its application in combinatorial chemistry workflows.
Chemical Principle and Reaction Mechanism
The synthesis of this compound is achieved through the acylation of the secondary amine of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Mechanism: The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] Failure to neutralize the HCl would lead to the protonation of the starting piperazine, rendering it non-nucleophilic and halting the reaction.
Critical Safety Protocols: Managing Reactive Reagents
The safe execution of this protocol is non-negotiable. The primary hazard is associated with chloroacetyl chloride .
-
Chloroacetyl Chloride (CAS: 79-04-9): This reagent is extremely corrosive, toxic upon inhalation and skin contact, and reacts violently with water, releasing toxic hydrogen chloride gas.[3][4][5][6] It is also a lachrymator.
-
1-(4-Nitrophenyl)piperazine (CAS: 6269-89-2): This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7][8][9]
-
Triethylamine (TEA): Flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Mandatory Safety Measures:
-
Fume Hood: All operations must be performed inside a certified chemical fume hood.[3]
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Inert Atmosphere: While not strictly necessary for the reaction itself, storing chloroacetyl chloride under nitrogen is recommended to prevent hydrolysis from atmospheric moisture.[3]
-
Spill Management: Keep dry lime or soda ash readily available to neutralize any spills of chloroacetyl chloride.[3] Do not use water.[4]
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[3][10]
Experimental Protocol: Synthesis and Purification
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 1-(4-Nitrophenyl)piperazine | 6269-89-2 | 207.23 | Yellow solid; skin/eye irritant.[7] |
| Chloroacetyl chloride | 79-04-9 | 112.94 | Colorless to yellow liquid; corrosive, lachrymator.[5] |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Colorless liquid; corrosive, flammable. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Colorless liquid; volatile. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Aqueous solution. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous solution. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | White powder; drying agent. |
| Diethyl Ether / Hexanes | 60-29-7 / 110-54-3 | - | Solvents for recrystallization/trituration. |
Equipment
-
Round-bottom flasks (two- or three-necked)
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
TLC plates (Silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 1-(4-nitrophenyl)piperazine (e.g., 10.0 g, 48.3 mmol, 1.0 eq.) into a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (TEA) (7.4 mL, 53.1 mmol, 1.1 eq.) to the solution.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with continuous stirring.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (4.2 mL, 53.1 mmol, 1.1 eq.) in 20 mL of anhydrous DCM and add it to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over 30 minutes. Causality Note: This slow, dropwise addition is critical to control the exothermic nature of the acylation and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add 50 mL of deionized water to quench any remaining chloroacetyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine)
-
50 mL of saturated sodium bicarbonate solution (to remove acidic impurities)
-
50 mL of brine (to reduce the solubility of organic material in the aqueous phase)
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by trituration or recrystallization.
-
Trituration: Add cold diethyl ether or a hexanes/ethyl acetate mixture to the crude solid and stir vigorously. The product should remain as a solid while impurities dissolve. Filter to collect the purified product.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.
-
-
Final Drying: Dry the purified solid product under vacuum to a constant weight. A pale yellow or off-white solid is expected.
Diagram 1: Synthesis Workflow
A visual representation of the key steps in the synthesis protocol.
Caption: Workflow for the synthesis of the target compound.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.15 (d, 2H, Ar-H ortho to NO₂), ~6.85 (d, 2H, Ar-H meta to NO₂), ~4.25 (s, 2H, -CO-CH₂-Cl), ~3.80 (t, 4H, piperazine -CH₂-), ~3.50 (t, 4H, piperazine -CH₂-). Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11][12][13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (C=O), ~155 (Ar-C-NO₂), ~140 (Ar-C-N), ~126 (Ar-CH), ~113 (Ar-CH), ~48 (piperazine CH₂), ~45 (piperazine CH₂), ~41 (-CH₂-Cl). |
| FT-IR (KBr, cm⁻¹) | ~1670 (strong, C=O amide stretch), ~1590 & ~1340 (strong, N-O asymmetric and symmetric stretches of NO₂ group), ~2850-2950 (C-H stretches), ~750 (C-Cl stretch). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₁₄ClN₃O₃: 284.0745; found: 284.07xx. |
| Melting Point | Literature values should be consulted if available; a sharp melting point range indicates high purity. |
Application in Library Synthesis
The title compound is a powerful intermediate for creating focused libraries. The chloroacetyl moiety is an excellent electrophile for reaction with a host of nucleophiles in a high-throughput fashion.
General Workflow:
-
Arraying: Dispense the stock solution of this compound into a multi-well plate (e.g., 96-well plate).
-
Nucleophile Addition: Add a library of diverse nucleophiles (e.g., primary/secondary amines, thiols) to individual wells, typically with a base and in a suitable solvent like DMF or DMSO.
-
Reaction: The plate is sealed and agitated at room temperature or with gentle heating to drive the substitution reactions to completion.
-
Work-up/Purification: Depending on the desired purity, the library can be purified using high-throughput methods like solid-phase extraction (SPE) or preparative HPLC-MS.
-
Screening: The resulting library of novel compounds is then ready for biological screening.
Diagram 2: Library Synthesis Application
A schematic showing the diversification potential of the synthesized building block.
Caption: Use of the scaffold in high-throughput library synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive chloroacetyl chloride (hydrolyzed). Insufficient base. Poor quality starting material. | Use a fresh bottle of chloroacetyl chloride. Ensure 1.1 equivalents of dry TEA are used. Verify the purity of 1-(4-nitrophenyl)piperazine. |
| Multiple Spots on TLC | Reaction not complete. Side reactions due to overheating. Bis-acylation (less likely). | Allow the reaction to stir longer. Maintain 0 °C during addition and avoid exothermic runaway. Use the recommended stoichiometry. |
| Product is an Oil or Gummy Solid | Presence of impurities (e.g., triethylammonium salts). | Ensure all aqueous washes are performed thoroughly. Triturate the crude product with a non-polar solvent like cold diethyl ether to precipitate the product and wash away impurities. |
References
- ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals - CHLOROACETYL CHLORIDE.
- New Jersey Department of Health. Hazard Summary - Chloroacetyl Chloride.
- Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- Central Drug House (P) Ltd.
- ResearchGate.
- Fisher Scientific.
- Tokyo Chemical Industry Co., Ltd. 1-(4-Nitrophenyl)piperazine.
- Fisher Scientific. SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine (2).
- Dayalan, A. et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
- Somashekhar, M. & Mahesh, A.R. Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research.
- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- ResearchGate. ¹H NMR measurement of 7-(4-(2-chloroacetyl) piperazin-1-yl)....
- SpectraBase. 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum.
- PubChem. 1-(4-Nitrophenyl)piperazine.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.dk [fishersci.dk]
- 8. fishersci.com [fishersci.com]
- 9. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
Application Notes & Protocols: 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine as a Covalent Linker for Bioconjugation
Abstract
This document provides a comprehensive technical guide on the application of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine as a bifunctional chemical linker for researchers, scientists, and drug development professionals. This linker features a highly reactive chloroacetyl group, which serves as an electrophilic "warhead" for covalent modification of biomolecules, and a 4-nitrophenylpiperazine moiety that provides a stable scaffold and a useful chromophore for analytical tracking. We will delve into the mechanistic principles of chloroacetyl-mediated conjugation, provide detailed, field-tested protocols for labeling proteins, and discuss the critical parameters that ensure successful and reproducible outcomes. The guide is structured to explain not only the "how" but also the "why" behind experimental choices, empowering users to adapt these methods for their specific research needs, from targeted proteomics to the development of antibody-drug conjugates (ADCs).
Introduction to this compound (CNPP)
This compound, hereafter referred to as CNPP, is a heterobifunctional linker designed for the stable, covalent attachment of molecules to biomolecules. Its utility stems from a well-defined chemical architecture:
-
The Chloroacetyl "Warhead": This functional group is a potent electrophile, primed for reaction with strong nucleophiles found on biological macromolecules.[1] Its primary and most efficient target is the thiol group of cysteine residues, forming a highly stable thioether bond.[2] This chemoselectivity makes it an invaluable tool for site-specific modification when cysteine residues are accessible.
-
The Piperazine Core: A common motif in medicinal chemistry, the piperazine ring acts as a robust, non-cleavable spacer arm.[3] Its inclusion can influence the solubility and pharmacokinetic properties of the final conjugate.[4]
-
The 4-Nitrophenyl Moiety: This terminal group serves two key functions. First, its strong electron-withdrawing nature modulates the reactivity of the piperazine scaffold. Second, it acts as a convenient chromophore, allowing for the quantification of the linker and monitoring of conjugation reactions using UV-Vis spectrophotometry.
The combination of these features makes CNPP a versatile tool for applications requiring the creation of stable bioconjugates, such as in the assembly of ADCs, the immobilization of proteins on surfaces, and the covalent labeling of proteins for functional studies.[5][6]
Physicochemical Properties of CNPP
| Property | Value | Source |
| CAS Number | 16264-11-2 | [7] |
| Molecular Formula | C₁₂H₁₄ClN₃O₃ | [7] |
| Molecular Weight | 283.71 g/mol | [8] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | General Knowledge |
Mechanism of Covalent Conjugation
The core chemistry of CNPP is a nucleophilic acyl substitution reaction, where the chloroacetyl group is attacked by a nucleophile on a biomolecule.[9][10]
Primary Reaction: Thiol Alkylation
The most favorable reaction is the alkylation of the highly nucleophilic thiol side chain of a cysteine residue.[1][2] This reaction proceeds efficiently under mild, near-neutral pH conditions (pH 6.5-7.5) and results in the formation of a stable thioether linkage, effectively and irreversibly tethering the CNPP linker to the protein.[5][11] The reaction is driven by the displacement of the chloride, which is a good leaving group.
Caption: Mechanism of Cysteine Alkylation by CNPP.
Potential Side Reactions
While cysteine is the primary target, other nucleophilic amino acid residues can react with the chloroacetyl group, particularly at higher pH values or with prolonged reaction times.
-
Lysine: The ε-amino group of lysine is a potential target, especially at pH > 8 where it is deprotonated and more nucleophilic.[5]
-
Histidine: The imidazole ring of histidine can also be alkylated.[2]
-
N-terminus: The α-amine at the N-terminus of a protein is another potential reaction site.[12]
Controlling the reaction pH is therefore critical for achieving chemoselectivity. For thiol-specific modification, maintaining a pH between 6.5 and 7.5 is highly recommended.[11]
Experimental Protocols
The following protocols provide a framework for the covalent labeling of a generic protein containing accessible cysteine residues. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.
Protocol 3.1: Covalent Conjugation of CNPP to a Thiol-Containing Protein
This protocol outlines the direct conjugation of CNPP to a protein. If the target cysteines are involved in disulfide bonds, a reduction step must be performed first.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound (CNPP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed and nitrogen-purged to minimize thiol oxidation.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or N-acetylcysteine (100 mM solution).
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for desalting.
Workflow Diagram:
Caption: Experimental Workflow for Protein Conjugation with CNPP.
Step-by-Step Procedure:
-
Protein Preparation (Optional Reduction):
-
If the target cysteine residues are in disulfide bonds, they must be reduced. Dissolve the protein in Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP. TCEP is preferred over DTT as it does not contain a thiol group that could compete in the subsequent reaction.
-
Incubate at room temperature for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer. Proceed immediately to the next step to prevent re-oxidation.
-
-
CNPP Stock Solution Preparation:
-
Just before use, prepare a stock solution of CNPP (e.g., 10 mM) in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.
-
Causality Note: Preparing the stock solution fresh is crucial as the chloroacetyl group can slowly hydrolyze in the presence of trace water.
-
-
Conjugation Reaction:
-
To the prepared protein solution (typically 1-10 mg/mL), add the CNPP stock solution to achieve a 5- to 20-fold molar excess of linker over protein.
-
Causality Note: The molar excess is a critical parameter. A lower excess minimizes off-target modifications, while a higher excess drives the reaction to completion. This must be optimized for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended. The reaction should be performed protected from light if any component is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted CNPP, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM.
-
Incubate for 30 minutes at room temperature.
-
Causality Note: Quenching is essential to prevent the modification of other reagents during downstream purification and analysis.
-
-
Purification of the Conjugate:
-
Remove the excess linker, quenched linker, and N-hydroxysuccinimide by-product by applying the reaction mixture to a size-exclusion chromatography (desalting) column.
-
Equilibrate and elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions, which will elute first.
-
Protocol 3.2: Monitoring the Conjugation Reaction
The progress of the conjugation can be monitored to ensure completion and to optimize reaction times.
-
HPLC Analysis: High-Performance Liquid Chromatography is a powerful tool for monitoring.[13]
-
Method: Use a reversed-phase C18 column. A typical mobile phase is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Analysis: At different time points, take a small aliquot of the reaction mixture. As the conjugation proceeds, the peak corresponding to the unmodified protein will decrease, and a new, typically more retained peak corresponding to the CNPP-protein conjugate will appear and increase in area.
-
-
UV-Vis Spectrophotometry: While not as precise as HPLC, this can provide a quick check. The 4-nitrophenyl group on CNPP has a distinct UV absorbance. Comparing the spectrum of the final purified conjugate to the starting protein can confirm the presence of the linker.
Characterization and Applications
Confirmation of Conjugation
Successful conjugation should be confirmed analytically.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is the definitive method. The mass of the conjugate will be the mass of the protein plus the mass of the incorporated linker(s). This allows for the precise determination of the number of linkers attached per protein molecule (the label-to-protein ratio).
-
UV-Vis Spectroscopy: The ratio of absorbance at the protein's maximum (usually ~280 nm) and the chromophore's maximum can be used to estimate the degree of labeling, provided the extinction coefficients are known.
Key Applications
-
Antibody-Drug Conjugates (ADCs): CNPP can be pre-attached to a cytotoxic payload. The resulting payload-linker complex can then be conjugated to a monoclonal antibody via its cysteine residues to create a stable, non-cleavable ADC for targeted cancer therapy.[][15]
-
Proteomics and Activity-Based Probes: CNPP can be used to covalently label specific cysteine residues in proteins to map active sites, identify binding partners, or "freeze" a protein in a particular conformational state for structural studies.[5]
-
Surface Immobilization: Proteins can be tethered to surfaces functionalized with nucleophiles (e.g., thiol-modified glass slides or beads) using CNPP as a crosslinker for applications in diagnostics and biosensors.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Thiol re-oxidation before conjugation.- Insufficient molar excess of CNPP.- Hydrolyzed/degraded CNPP linker. | - Increase concentration or incubation time of reducing agent.- Work quickly after reduction; use degassed buffers.- Optimize and increase the molar ratio of CNPP to protein.- Use a fresh stock of CNPP; purchase high-quality reagent. |
| Protein Aggregation/Precipitation | - Hydrophobic nature of the CNPP linker.- High degree of labeling.- Unfavorable buffer conditions. | - Reduce the molar excess of CNPP to lower the label-to-protein ratio.- Include solubility-enhancing excipients in the buffer.- Perform conjugation at a lower protein concentration. |
| Loss of Protein Activity | - Modification of a critical cysteine residue in the active site.- Off-target modification of other key residues. | - If the active site cysteine is the target, this may be unavoidable.- If not, consider site-directed mutagenesis to remove reactive cysteines near the active site.- Lower the reaction pH to increase thiol selectivity; shorten reaction time. |
References
- BenchChem. (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.
- BenchChem. (2025). An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins.
- Umeda, T., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
- Google Patents. (1991). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides.
- Havran, L., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- BenchChem.
- Reactions And Reagents. (2011).
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
- Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions.
- S. Dal Bello, et al. (2022).
- LibreTexts. (2021).
- Dadashpour, S., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- NJ Bio, Inc. Linkers for ADCs.
- Chemsigma. This compound [16264-11-2].
- Santa Cruz Biotechnology. 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine.
- BenchChem. Application Notes and Protocols: 1-(2-chloroethyl)
- BOC Sciences.
-
ResearchGate. (2018). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. [Link]
- St. Amant, M., et al. (2019). Current ADC Linker Chemistry. Pharmaceuticals (Basel).
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. njbio.com [njbio.com]
- 7. This compound [16264-11-2] | Chemsigma [chemsigma.com]
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- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines with 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Abstract
This comprehensive guide provides a detailed protocol for the derivatization of primary and secondary amines using the novel reagent, 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, and presents a robust analytical method for the quantification of the resulting derivatives using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By converting polar amines into more stable, chromophoric derivatives, this method enhances chromatographic resolution and detection sensitivity, making it a valuable tool in metabolomics, pharmaceutical quality control, and environmental analysis.
Introduction: The Rationale for Amine Derivatization
Primary and secondary amines are a class of compounds frequently encountered in pharmaceutical ingredients, biological matrices, and environmental samples. Their inherent polarity and low volatility can present significant challenges for chromatographic analysis, often leading to poor peak shape, low sensitivity, and inadequate separation.[1] Chemical derivatization addresses these issues by converting the analyte into a less polar, more easily detectable species.[2]
This compound is an emerging derivatizing agent designed to react selectively with primary and secondary amines. The chloroacetyl group provides a reactive site for nucleophilic attack by the amine, forming a stable amide bond.[3] The 4-nitrophenylpiperazine moiety introduces a strong chromophore into the derivative, facilitating highly sensitive detection by UV spectrophotometry. This application note provides the foundational knowledge and a practical framework for employing this reagent effectively.
The Derivatization Reaction: A Mechanistic Overview
The derivatization of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. This is followed by the elimination of the chloride ion, resulting in the formation of a stable amide linkage.
The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2][5] The presence of the electron-withdrawing 4-nitrophenyl group on the piperazine ring does not directly participate in the reaction but is crucial for the analytical detection of the product.
Experimental Protocol: Derivatization of Amines
This protocol is designed to be a robust starting point and can be optimized for specific applications.
Materials and Reagents
-
Derivatizing Reagent Solution: 10 mg/mL solution of this compound in anhydrous acetonitrile. (Store at 4°C, protected from light and moisture).
-
Amine Standard/Sample: Accurately prepared solution of the amine of interest in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Reaction Buffer: 0.1 M Sodium borate buffer, pH 9.5.
-
Quenching Solution: 1 M Hydrochloric acid (HCl).
-
Extraction Solvent: Dichloromethane or Ethyl acetate.
-
Anhydrous Sodium Sulfate
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
-
Reaction Vials: 2 mL glass vials with PTFE-lined caps.
-
Heating Block or Water Bath
Step-by-Step Derivatization Procedure
-
Sample Preparation: To a 2 mL reaction vial, add 100 µL of the amine standard or sample solution.
-
Buffering: Add 500 µL of 0.1 M sodium borate buffer (pH 9.5). The basic medium facilitates the deprotonation of the amine, enhancing its nucleophilicity, and neutralizes the HCl byproduct.
-
Addition of Derivatizing Reagent: Add 200 µL of the 10 mg/mL this compound solution in acetonitrile. A molar excess of the derivatizing reagent is used to ensure complete reaction with the amine.
-
Reaction Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.
-
Cooling and Quenching: After incubation, cool the vial to room temperature. To stop the reaction and neutralize the excess base, add 100 µL of 1 M HCl.
-
Liquid-Liquid Extraction: Add 1 mL of dichloromethane or ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the derivatized amine into the organic layer. Centrifuge for 5 minutes at 2000 rpm to ensure phase separation.
-
Isolation and Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
Derivatization Workflow Diagram
Caption: Workflow for amine derivatization with this compound.
Analytical Method: HPLC-UV Quantification
The introduction of the 4-nitrophenylpiperazine moiety imparts significant UV absorbance to the amine derivative, allowing for sensitive detection. A reversed-phase HPLC method is proposed for the separation and quantification of the derivatized amines.
Suggested HPLC-UV Conditions
| Parameter | Recommended Condition | Justification |
| HPLC System | Any standard HPLC system with a UV-Vis detector | The method is robust and does not require specialized equipment. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of moderately non-polar compounds like the derivatized amine. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and ensures the ionization state of any residual polar compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency. |
| Gradient Elution | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B. | A gradient is recommended to elute a wide range of derivatized amines with varying polarities and to clean the column between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | ~340 nm | The 4-nitrophenyl group exhibits a strong absorbance maximum around this wavelength, providing high sensitivity and selectivity.[6][7] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Analytical Workflow Diagram
Caption: Analytical workflow for the HPLC-UV analysis of derivatized amines.
Expected Method Performance (Illustrative)
The following table presents anticipated performance characteristics for a validated HPLC-UV method based on this derivatization protocol. These values are illustrative and should be determined experimentally for each specific amine.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive derivatizing reagent (hydrolyzed).2. Incorrect pH.3. Insufficient reaction time or temperature. | 1. Prepare fresh derivatizing reagent solution. Ensure anhydrous conditions.2. Verify the pH of the reaction buffer.3. Optimize reaction time and temperature (e.g., 60 min at 70°C). |
| Multiple Peaks per Analyte | 1. Incomplete reaction.2. Degradation of the derivative.3. Side reactions. | 1. Increase the molar excess of the derivatizing reagent.2. Avoid prolonged exposure to high temperatures or strong acidic/basic conditions after derivatization.3. Purify the sample extract. |
| Poor Peak Shape in HPLC | 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation. | 1. Dilute the sample.2. Ensure the mobile phase contains an acid modifier like formic acid.3. Use a guard column and ensure proper column flushing and storage. |
Applications
The derivatization of amines with this compound is applicable to a wide range of fields:
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their related impurities.
-
Clinical and Forensic Toxicology: Detection and quantification of illicit drugs and their metabolites in biological fluids.
-
Metabolomics: Profiling of amino acids and other biogenic amines in complex biological samples.[2]
-
Environmental Monitoring: Measurement of trace levels of aliphatic and aromatic amines in water and soil samples.[1]
Conclusion
The use of this compound as a derivatizing agent offers a promising and effective strategy for the analysis of primary and secondary amines. The straightforward reaction protocol, coupled with a sensitive and robust HPLC-UV detection method, provides a valuable analytical tool for researchers and scientists across various disciplines. The principles and protocols outlined in this application note serve as a comprehensive guide to the successful implementation of this technique.
References
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Yi, L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460558. [Link]
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Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
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Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Available at: [Link]
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Lee, K. S., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. [Link]
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Chemistry Student. (2023, July 7). Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry) [Video]. YouTube. [Link]
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Sriram, D., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications, 48(14), 1801-1811. [Link]
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Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Available at: [Link]
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ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Determination of Piperazine
Foreword: The Analytical Imperative for Piperazine
Piperazine (C₄H₁₀N₂) is a six-membered heterocyclic organic compound containing two opposing nitrogen atoms. Its applications are widespread, from being a core scaffold in numerous pharmaceuticals like anthelmintics and antipsychotics to its use in industrial processes such as carbon capture.[1][2][3] This ubiquity necessitates robust and reliable analytical methods for its quantification. Whether ensuring the purity of an active pharmaceutical ingredient (API), monitoring for trace-level impurities, assessing environmental samples, or conducting pharmacokinetic studies, the accurate determination of piperazine is critical.[3][4][5]
However, the piperazine molecule presents distinct analytical challenges. It is a weak base that is freely soluble in water, and crucially, it lacks a significant chromophore, rendering direct UV-Vis spectrophotometric or standard HPLC-UV detection difficult, especially at low concentrations.[4][6][7] This guide provides a detailed exploration of the principal analytical techniques, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in selecting and implementing the optimal method for their specific application.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas chromatography is an ideal technique for volatile or semi-volatile compounds. While piperazine itself is amenable to GC analysis, its polarity can lead to poor peak shape (tailing) due to interactions with the stationary phase. Therefore, two primary approaches are employed: direct injection for simpler matrices and derivatization for enhanced performance and trace-level analysis.
Direct Injection GC with Flame Ionization Detection (GC-FID)
Causality and Application: This method is best suited for the quantification of piperazine and its simple alkylated derivatives in bulk drug substances or as process impurities where concentrations are relatively high.[5] The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The key to a successful direct injection method is selecting a column with appropriate polarity to manage the basic nature of piperazine and achieve good peak symmetry. A mid-polarity column, such as one containing (50%-Phenyl)-methylpolysiloxane, often provides the necessary selectivity and inertness.[5]
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the piperazine reference standard in methanol to prepare a stock solution (e.g., 1000 µg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., LOQ to 200% of the expected concentration).[5]
-
For drug substance analysis, accurately weigh the sample and dissolve in methanol to achieve a concentration within the calibrated range (e.g., 1000 µg/mL).[5]
-
-
Instrumental Analysis:
-
Inject 1.0 µL of the prepared solution into the GC system.
-
| Parameter | Condition | Rationale |
| GC System | Agilent 6890 or equivalent with FID | Standard, robust system for routine analysis.[5] |
| Column | DB-17 ((50%-Phenyl)-methylpolysiloxane) | Mid-polarity phase provides good separation for piperazine and related compounds.[5][8] |
| 30 m x 0.53 mm, 1.0 µm film | Wide-bore column is robust and handles higher sample loads.[8][9] | |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 2.0 mL/min | Optimized for separation on the specified column.[8][9] |
| Injector | Split mode (e.g., 1:5 ratio) | Prevents column overloading with concentrated samples.[5] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the analyte.[5][8][9] |
| Oven Program | 150°C (hold 10 min), then 35°C/min to 260°C (hold 2 min) | Isothermal start allows for separation of early-eluting compounds, followed by a ramp to elute higher-boiling analytes.[5][9] |
| Detector | FID | Universal detector for hydrocarbons with high sensitivity. |
| Detector Temp. | 260°C | Prevents condensation of analytes post-column.[5][8][9] |
| Validation Parameter | Result |
| Linearity (r²) | > 0.999[5] |
| LOD | 0.008% (of 1000 µg/mL analyte)[5] |
| LOQ | 0.03% (of 1000 µg/mL analyte)[5] |
| Precision (%RSD) | < 2.0%[5] |
| Accuracy (% Recovery) | 99.0% - 101.0%[5] |
GC-Mass Spectrometry (GC-MS) with Derivatization
Causality and Application: For trace-level determination, especially in complex matrices like biological fluids or environmental samples, derivatization is essential.[10][11] The process converts the polar N-H groups of piperazine into less polar, more volatile, and thermally stable derivatives.[12] This chemical modification significantly reduces hydrogen bonding, leading to sharper chromatographic peaks, improved resolution, and lower detection limits.[12] Trifluoroacetic anhydride (TFAA) is a common and highly reactive agent for this purpose. Coupling with Mass Spectrometry provides definitive identification based on fragmentation patterns and unparalleled sensitivity.[1][12]
Caption: Workflow for piperazine analysis via GC-MS with TFAA derivatization.
-
Sample Preparation & Derivatization:
-
Pipette 100 µL of the sample or standard solution into a 2 mL micro-reaction vial.[12]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.[11]
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[11][12]
-
Immediately cap the vial tightly, vortex for 30 seconds, and heat the mixture at 70°C for 30 minutes.[11][12]
-
After cooling to room temperature, evaporate the excess reagent and solvent again under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for analysis.[11][12]
-
-
Instrumental Analysis:
-
Set the GC-MS parameters as outlined in the table below.
-
Inject 1 µL of the reconstituted derivative solution.
-
| Parameter | Condition | Rationale |
| Column | DB-5MS or equivalent (non-polar) | Standard, robust column for general-purpose MS analysis.[1] |
| Injector Temp. | 250°C | Ensures efficient vaporization of the derivative.[1] |
| Oven Program | Optimized for separation of derivative from matrix components (e.g., 60°C hold, ramp to 280°C). | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns for library matching. |
| Detection Mode | Full Scan (for identification) & Selected Ion Monitoring (SIM, for quantification) | SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte. |
| LOD (Urine) | ~1 ng/mL (with mass-selective detection)[10] |
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a powerful alternative to GC, particularly for less volatile piperazine derivatives or when analyzing complex aqueous samples. The primary challenge, piperazine's lack of a UV chromophore, can be overcome through derivatization or by using alternative detection methods.
Pre-column Derivatization with HPLC-UV/DAD
Causality and Application: This is the most common and accessible HPLC strategy. By reacting piperazine with a molecule that has a strong chromophore, the resulting derivative can be easily detected by a standard UV or Diode Array Detector (DAD). 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent for this purpose, reacting with the secondary amine groups of piperazine to form a stable, highly UV-active product.[4] This method is validated for trace analysis of piperazine in APIs and is highly specific.[4]
Caption: Workflow for piperazine analysis via HPLC-UV with NBD-Cl derivatization.
-
Reagent & Sample Preparation:
-
Diluent: Prepare as required by the specific validated method.
-
Standard Preparation: Accurately weigh ~20 mg of Piperazine standard into a 10 mL volumetric flask, dissolve and dilute with diluent. Further dilute 12.5 µL of this solution into a 50 mL volumetric flask with diluent.[4] (This creates a specific concentration for the validated method).
-
Sample Preparation: Prepare the sample in the same diluent to a concentration expected to be within the method's range.
-
Derivatization: The reaction between piperazine and NBD-Cl is typically carried out in a buffered solution before injection. The exact conditions (temperature, time, stoichiometry) should be optimized for quantitative conversion.
-
-
Instrumental Analysis:
-
Inject 10 µL of the derivatized solution into the HPLC system.[4]
-
| Parameter | Condition | Rationale |
| HPLC System | Waters Alliance e2695 with 2998 PDA or equivalent | A standard, reliable system for routine pharmaceutical analysis.[4] |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) | The specific column used in the validated method; selection depends on the derivative's properties.[4] |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | Organic-rich mobile phase suitable for the hydrophobic derivative. Diethylamine is a modifier to improve peak shape for basic analytes.[4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[4] |
| Column Temp. | 35°C | Ensures reproducible retention times.[4] |
| Detection | UV at 340 nm | Wavelength of maximum absorbance for the piperazine-NBD derivative.[4] |
| Run Time | 20 min | Sufficient to elute the derivative and any potential interferences.[4] |
| Validation Parameter | Result |
| Linearity Range | 30 - 350 ppm[4] |
| LOD | 30 ppm[4] |
| LOQ | 90 ppm[4] |
| Precision (%RSD) | 1.13%[4] |
| Accuracy (% Recovery) | 104.87% - 108.06%[4] |
Advanced HPLC Techniques for Native Piperazine
Causality and Application: To avoid derivatization, specialized HPLC techniques can be used. These are particularly valuable when derivatization is inefficient or interferes with the sample matrix.
-
Mixed-Mode/Ion-Exchange Chromatography: These methods use columns with both reversed-phase and ion-exchange characteristics. The cation-exchange functionality directly retains the protonated (basic) piperazine, allowing for separation from neutral compounds.[6]
-
Ion-Pair Chromatography: An ion-pairing reagent (e.g., heptane sulfonic acid) is added to the mobile phase.[13][14] This reagent has a hydrophobic tail and an ionic head. It pairs with the ionized piperazine, forming a neutral, hydrophobic complex that can be retained and separated on a standard C18 column.[14]
Detection: Since native piperazine has no UV chromophore, these separation techniques must be paired with universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[6] LC-MS/MS, in particular, offers the ultimate in sensitivity and specificity, capable of detecting piperazine at µg/kg (ppb) levels in complex food or biological matrices.[15]
Titrimetric and Spectrophotometric Methods
Pharmacopeial Method: Non-Aqueous Titration
Causality and Application: For the assay of pure, bulk piperazine, the most straightforward, cost-effective, and officially recognized method is a non-aqueous acid-base titration.[7] Piperazine's two basic nitrogen atoms are readily titrated with a strong acid, like perchloric acid, in a non-aqueous solvent such as glacial acetic acid.[7][16][17] This method is specified in the United States Pharmacopeia (USP) for piperazine assay.[16][17]
-
Accurately weigh about 150 mg of Piperazine.[17]
-
Dissolve the sample in 75 mL of glacial acetic acid.[17]
-
Titrate potentiometrically with 0.1 N perchloric acid VS.[17] A crystal violet indicator can also be used for a visual endpoint.[7]
-
As the endpoint is approached, the USP method specifies warming the solution to 60-70°C before completing the titration.[17]
-
Perform a blank determination and make any necessary corrections.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 4.307 mg of C₄H₁₀N₂.[17]
Colorimetric/Spectrophotometric Methods
Causality and Application: These methods are based on the formation of a colored complex that can be measured with a simple spectrophotometer. They are rapid and require minimal instrumentation but are generally less specific than chromatographic methods. An example is the reaction of piperazine with an acid dye like bromothymol blue to form an ion-pair complex, which can be extracted into an organic solvent (chloroform) and measured.[18] Another approach uses charge-transfer reactions with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[19]
Summary and Method Selection
The choice of an analytical method for piperazine is dictated by the sample matrix, required sensitivity, and available instrumentation.
| Method | Primary Application | Sensitivity | Pros | Cons |
| Titration | Assay of bulk API | % level | Simple, rapid, low cost, pharmacopeial[7][16] | Not suitable for trace analysis or mixtures |
| Direct GC-FID | Impurity profiling in bulk drug | ~0.01% | Robust, quantitative without derivatization[5] | Requires volatility; peak tailing can be an issue |
| GC-MS (Deriv.) | Trace analysis in complex matrices (urine, environmental) | High (ng/mL) | Very high sensitivity and specificity[10] | Requires derivatization step, more complex |
| HPLC-UV (Deriv.) | Trace impurity in API, formulations | Medium (ppm) | Uses standard HPLC equipment, good specificity[4] | Requires derivatization, which adds a sample prep step |
| HPLC-MS/MS | Ultra-trace analysis (food, bio-fluids) | Very High (µg/kg) | Ultimate sensitivity and specificity, no derivatization needed[15] | Requires advanced, expensive instrumentation |
| Spectrophotometry | Rapid screening, formulations | Medium-Low | Very fast, simple instrumentation[18] | Lower specificity, potential for interferences |
Conclusion
The determination of piperazine can be approached from multiple analytical angles. For bulk drug substance assay, the official titrimetric method remains the most practical choice. For routine impurity analysis in pharmaceuticals, a validated direct GC-FID or derivatization-based HPLC-UV method offers a balance of sensitivity, specificity, and accessibility. When the demand is for ultimate sensitivity in challenging biological or environmental matrices, GC-MS or LC-MS/MS are the definitive techniques, providing the specificity and low detection limits required for trace and ultra-trace quantification. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate analytical strategy for their piperazine determination needs.
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Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. (1986). Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]
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Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. [Link]
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Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry, 36(5), 535-544. [Link]
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Analysis of piperazine drug formulations for N-nitrosamines. (1987). Journal of the Association of Official Analytical Chemists, 70(5), 840-841. [Link]
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Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 147-154. [Link]
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Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. [Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Analytical Methods. [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]
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Quantitative determination of piperazine citrate in piperazine citrate syrup USP. (1976). American Journal of Hospital Pharmacy, 33(3), 283-284. [Link]
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Allergenicity of Piperazine: A Study in Environmental Aetiology. (1968). British Journal of Industrial Medicine, 25(4), 319-325. [Link]
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Analysis of Piperazine Drug Formulations for /V-Nitrosamines. (1987). Journal of AOAC INTERNATIONAL, 70(5), 840-841. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. [Link]
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Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. (1998). Spectroscopy Letters, 31(6), 1223-1237. [Link]
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- 18. Quantitative determination of piperazine citrate in piperazine citrate syrup USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine synthesis
Welcome to the technical support center for the synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental protocols to ensure a successful and optimized synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
A low or non-existent yield of this compound is one of the most common challenges. This can often be traced back to several key factors in the experimental setup.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of your starting materials, 1-(4-nitrophenyl)piperazine and chloroacetyl chloride, is critical. Impurities in the piperazine derivative can lead to unwanted side reactions, while old or degraded chloroacetyl chloride will have reduced reactivity due to hydrolysis.[1]
-
Actionable Advice: Always use freshly distilled or a newly purchased bottle of chloroacetyl chloride. The purity of 1-(4-nitrophenyl)piperazine should be confirmed by NMR or melting point analysis before starting the reaction.
-
-
Inadequate Temperature Control: The N-acylation of amines with acid chlorides is a highly exothermic reaction.[2] If the temperature is not controlled, it can lead to the formation of undesirable byproducts and potential degradation of the starting material or product.
-
Presence of Water: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis and the formation of chloroacetic acid.[5][6] This will not only consume your acylating agent but also introduce an acidic impurity into your reaction mixture.
-
Actionable Advice: Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants plays a crucial role. An insufficient amount of chloroacetyl chloride will result in an incomplete reaction, while a large excess can lead to the formation of bis-acylated byproducts, although this is less common with piperazines where one nitrogen is already substituted.
-
Actionable Advice: A slight excess of chloroacetyl chloride (1.05-1.2 equivalents) is generally recommended to ensure complete conversion of the starting piperazine.
-
A decision tree for troubleshooting low product yield is presented below:
graph low_yield_troubleshooting { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Low or No Product Yield"]; check_purity [label="Check Purity of Starting Materials"]; check_temp [label="Verify Temperature Control (0-5°C)"]; check_moisture [label="Ensure Anhydrous Conditions"]; check_stoichiometry [label="Confirm Stoichiometry (Slight Excess of Acyl Chloride)"]; re_run [label="Re-run Reaction with Pure Reagents"]; adjust_temp [label="Adjust Temperature Control"]; dry_glassware [label="Thoroughly Dry Glassware & Use Anhydrous Solvents"]; adjust_equivalents [label="Adjust Molar Equivalents"]; success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_purity; check_purity -> check_temp [label="Purity OK"]; check_purity -> re_run [label="Impure"]; re_run -> success; check_temp -> check_moisture [label="Temp OK"]; check_temp -> adjust_temp [label="Temp Issue"]; adjust_temp -> success; check_moisture -> check_stoichiometry [label="Anhydrous"]; check_moisture -> dry_glassware [label="Moisture Present"]; dry_glassware -> success; check_stoichiometry -> success [label="Stoichiometry OK"]; check_stoichiometry -> adjust_equivalents [label="Incorrect"]; adjust_equivalents -> success; }
Caption: Troubleshooting workflow for low product yield.Issue 2: Formation of a Sticky or Oily Product Instead of a Crystalline Solid
The desired product, this compound, is a solid.[7] The formation of an oil or a sticky residue indicates the presence of impurities.
Potential Causes & Solutions:
-
Excess Chloroacetyl Chloride or Byproducts: Unreacted chloroacetyl chloride or its hydrolysis product, chloroacetic acid, can lead to the formation of an impure, non-crystalline product.
-
Actionable Advice: After the reaction is complete, a wash with a mild aqueous base like sodium bicarbonate solution can help to quench and remove any remaining chloroacetyl chloride and chloroacetic acid.
-
-
Solvent Trapping: Incomplete removal of the reaction solvent during workup can result in an oily product.
-
Actionable Advice: Ensure the product is thoroughly dried under vacuum after filtration to remove any residual solvent.
-
-
Incorrect pH during Workup: The pH of the aqueous phase during extraction is important. A pH that is too acidic or too basic can prevent the desired product from precipitating or cause it to partition into the wrong layer.
-
Actionable Advice: The product is a neutral amide and should be extractable into a suitable organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water and brine will help to remove water-soluble impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal solvent and base combination for this reaction?
The choice of solvent and base is crucial for a successful reaction. Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride.
-
Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are unreactive towards the reagents and can dissolve the starting materials.[4]
-
Bases: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] Pyridine can also be used.[2] The use of an aqueous base like sodium hydroxide is not recommended as it can promote the hydrolysis of chloroacetyl chloride.
| Parameter | Recommended | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic, good solubility for reactants. |
| Base | Triethylamine (TEA) or DIPEA | Non-nucleophilic, effectively scavenges HCl. |
| Temperature | 0-5 °C | Controls exothermicity, minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of chloroacetyl chloride. |
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
-
TLC System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point for the mobile phase.
-
Visualization: The starting material (1-(4-nitrophenyl)piperazine) and the product are both UV active due to the nitrophenyl group, making them easy to visualize under a UV lamp.
-
Interpretation: The reaction is complete when the spot corresponding to the starting piperazine derivative has disappeared.
Q3: What is the best method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound.
-
Recrystallization Solvents: Ethanol or a mixture of ethyl acetate and hexane are suitable solvent systems for recrystallization.[9][10]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials:
-
1-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
The general workflow for the synthesis is depicted below:
graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
reactants [label="1-(4-nitrophenyl)piperazine\n+ Chloroacetyl Chloride\n+ Triethylamine in DCM"]; reaction [label="Reaction at 0°C to RT"]; workup [label="Aqueous Workup\n(H2O, NaHCO3, Brine)"]; drying [label="Drying (MgSO4)\n& Concentration"]; purification [label="Recrystallization"]; product [label="Pure 1-(Chloroacetyl)-4-\n(4-nitrophenyl)piperazine", shape=ellipse, fillcolor="#34A853"];
reactants -> reaction; reaction -> workup; workup -> drying; drying -> purification; purification -> product; }
Caption: General experimental workflow for the synthesis.Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
The reaction mechanism is illustrated below:
Caption: Nucleophilic acyl substitution mechanism.
References
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Chang-mei, K., et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. [Link]
-
Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. NIH. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Dayalan, A., et al. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
- Purification of piperazine.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
- Method for synthesizing piperazine pharmaceutical intermediate.
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]
- Simple preparation method for posaconazole and piperazine intermediate thereof.
-
Sadineni, R. K., et al. Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. Chemical Papers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 7. 1-Acetyl-4-(4-nitrophenyl) piperazine AldrichCPR 16264-08-7 [sigmaaldrich.com]
- 8. asianpubs.org [asianpubs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific N-acylation reaction. Our focus is on providing practical, field-tested insights to help you optimize your synthesis, identify and minimize side products, and ensure the integrity of your final compound.
Introduction: The Chemistry at Hand
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The reaction involves the acylation of the secondary amine of 4-(4-nitrophenyl)piperazine with chloroacetyl chloride. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is paramount for successful synthesis.
This guide will delve into the common pitfalls of this reaction, offering a structured approach to troubleshooting and process optimization. We will explore the causality behind the formation of key impurities and provide validated protocols to mitigate their occurrence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in this reaction can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The nucleophilicity of the secondary amine on 4-(4-nitrophenyl)piperazine is reduced by the electron-withdrawing nitro group on the phenyl ring. This can lead to a sluggish or incomplete reaction.
-
Solution:
-
Increase Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Elevate Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. A temperature range of 25-40°C is a good starting point.
-
Optimize Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used.
-
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware. This hydrolysis consumes the reagent and reduces the yield.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
-
Formation of Side Products: The formation of various impurities, which are discussed in detail below, directly consumes starting materials and lowers the yield of the desired product.
Issue 2: Presence of Multiple Spots on TLC/LC-MS Analysis
Q: My crude product shows multiple spots on TLC/LC-MS, making purification difficult. What are these impurities and how can I prevent their formation?
A: The presence of multiple impurities is a common challenge. Here are the most probable side products and strategies to minimize them:
| Side Product Name | Structure | Reason for Formation | Mitigation Strategies |
| 4-(4-nitrophenyl)piperazine (Unreacted Starting Material) | Incomplete reaction. | Increase reaction time, optimize temperature and base. | |
| 1,4-bis(chloroacetyl)-4-(4-nitrophenyl)piperazinium chloride | Reaction at both nitrogen atoms of the piperazine ring. Although the second nitrogen is less reactive due to the electron-withdrawing nature of the nitrophenyl group, di-acylation can occur, especially with excess chloroacetyl chloride. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration. | |
| 1,2-bis[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one | Reaction of the product with unreacted 4-(4-nitrophenyl)piperazine, where the chloroacetyl group of the product acts as an alkylating agent. | Ensure complete and rapid acylation of the starting material. Dropwise addition of chloroacetyl chloride can help. | |
| Hydroxyacetyl-4-(4-nitrophenyl)piperazine | Hydrolysis of the chloroacetyl group of the product during workup or purification, or reaction with any residual water. | Use anhydrous conditions during the reaction and perform the aqueous workup quickly with cold water. | |
| Chloroacetic Acid | Hydrolysis of chloroacetyl chloride. | Use anhydrous solvents and reagents. |
// Nodes A [label="4-(4-nitrophenyl)piperazine"]; B [label="Chloroacetyl Chloride"]; C [label="this compound\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="1,4-bis(chloroacetyl)-4-(4-nitrophenyl)piperazinium chloride\n(Di-acylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="1,2-bis[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one\n(Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Hydroxyacetyl-4-(4-nitrophenyl)piperazine\n(Hydrolysis of Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Chloroacetic Acid\n(Hydrolysis of Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="H₂O (Trace Water)"];
// Edges A -> C [label="Desired Reaction", arrowhead="open", color="#4285F4"]; B -> C [arrowhead="open", color="#4285F4"]; C -> D [label="Excess Chloroacetyl\nChloride", arrowhead="open", color="#EA4335"]; B -> D [arrowhead="open", color="#EA4335"]; C -> E [label="Reacts with\nStarting Material", arrowhead="open", color="#FBBC05"]; A -> E [arrowhead="open", color="#FBBC05"]; C -> F [label="Hydrolysis", arrowhead="open", color="#34A853"]; H -> F [arrowhead="open", color="#34A853"]; B -> G [label="Hydrolysis", arrowhead="open", color="#EA4335"]; H -> G [arrowhead="open", color="#EA4335"]; } Caption: Formation pathways of the desired product and common side products.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Dichloromethane (DCM) and chloroform are excellent choices as they are inert, aprotic, and can be easily dried. Tetrahydrofuran (THF) can also be used, but it must be rigorously dried as it is more hygroscopic.
Q2: How can I effectively purify the crude product?
A2: Purification can be challenging due to the similar polarities of the product and some side products.
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically successful. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the desired product.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system like ethanol/water or isopropanol can be effective.
-
Acid-Base Extraction: An acidic wash (e.g., with dilute HCl) can help remove any unreacted 4-(4-nitrophenyl)piperazine. However, be cautious as the product itself can be basic and may partition into the aqueous layer if the pH is too low.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities. The characteristic singlet for the chloroacetyl methylene protons should be visible around 4.2 ppm in ¹H NMR.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or TFA) is a good starting point.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl stretch around 1660 cm⁻¹.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-(4-nitrophenyl)piperazine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
// Nodes start [label="Start: Dissolve Reactants\nin Anhydrous DCM"]; cool [label="Cool to 0°C"]; add_reagent [label="Dropwise Addition of\nChloroacetyl Chloride Solution"]; react [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; quench [label="Quench with Water"]; workup [label="Aqueous Workup\n(NaHCO₃, Brine)"]; dry [label="Dry Organic Layer"]; concentrate [label="Concentrate in vacuo"]; purify [label="Purify by Column Chromatography"]; end_node [label="Characterize Pure Product\n(NMR, MS, HPLC, IR)"];
// Edges start -> cool; cool -> add_reagent; add_reagent -> react; react -> quench; quench -> workup; workup -> dry; dry -> concentrate; concentrate -> purify; purify -> end_node; } Caption: A typical workflow for the synthesis of this compound.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By implementing the strategies outlined in this guide, particularly maintaining anhydrous conditions, controlling stoichiometry, and optimizing reaction parameters, researchers can significantly improve yields and simplify purification. Meticulous monitoring and robust analytical characterization are the cornerstones of ensuring the quality and integrity of the final compound. This technical guide serves as a valuable resource to navigate the complexities of this synthesis and achieve reproducible, high-quality results.
References
-
Szkatuła, M., et al. (2021). Synthesis and characterization of novel piperazine derivatives and their anti-inflammatory effects. Molecules, 26(15), 4479. [Link]
-
Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5045. [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. [Link]
Technical Support Center: Purification of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support guide for the chromatographic purification of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this specific compound. Here, you will find in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, all grounded in established scientific principles.
Compound Profile: Understanding the Purification Challenges
This compound is a molecule with distinct chemical features that directly influence its behavior during chromatographic purification. Its structure includes:
-
A piperazine ring , which contains two nitrogen atoms. The secondary amine nitrogen is acylated, but the tertiary amine nitrogen (attached to the nitrophenyl group) remains basic. This basicity is a primary cause of purification issues on standard silica gel.[1][2]
-
A polar amide group and a nitro group , which increase the overall polarity of the molecule.
-
An activated chloroacetyl group , which can be susceptible to degradation under certain conditions.
These features mean the compound is polar and basic, often leading to challenges such as poor peak shape and difficult separations from structurally similar impurities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Q1: My compound is showing significant peak tailing on the TLC plate and the column. How can I achieve a symmetrical peak?
A1: Peak tailing is the most common issue when purifying piperazine derivatives on standard, acidic silica gel.[1] It is caused by strong, non-ideal interactions between the basic nitrogen of the piperazine ring and the acidic silanol (Si-OH) groups on the silica surface.[1][3] This interaction slows down a portion of the compound, causing it to "tail" rather than elute as a sharp band.
Solutions:
-
Mobile Phase Modification (Base Additive): The most effective solution is to add a small amount of a basic modifier to your eluent. This additive competes with your compound for the active silanol sites, effectively masking them.
-
Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase (e.g., Ethyl Acetate/Hexane).[1][3] This is the most common and often the most successful approach.
-
Ammonia: For very strong interactions, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase, though this is typically for more basic compounds.[1]
-
-
Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing 1-3% triethylamine.[4] This pre-treatment neutralizes the active sites.
-
Change the Stationary Phase: If base additives are not effective or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina is a polar stationary phase that is available in different pH grades. Basic or neutral alumina can provide better peak shape for basic compounds like this piperazine derivative.[3]
-
Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective. The stationary phase is nonpolar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[3]
-
Q2: I am struggling to separate my product from a very similar impurity (e.g., unreacted 4-(4-nitrophenyl)piperazine). What should I do?
A2: Separating closely related compounds requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Optimize the Solvent System with Gradient Elution: Isocratic (constant solvent ratio) elution may not provide enough resolving power.
-
Shallow Gradient: Start with a less polar solvent system where your compound has an Rf of ~0.1-0.2 on the TLC plate.[4] Gradually and slowly increase the polarity of the mobile phase during the column run. This will help to resolve compounds with similar polarities.
-
Ternary Solvent Systems: Sometimes, adding a third solvent can improve separation. For example, in a Hexane/Ethyl Acetate system, adding a small amount of Dichloromethane (DCM) or Methanol can alter the selectivity.
-
-
Dry Loading the Sample: If your compound is not very soluble in the initial, non-polar mobile phase, it can streak from the top of the column, leading to broad bands and poor separation.[5] Dry loading ensures the sample is applied as a very narrow, concentrated band.
-
Method: Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and evaporate the solvent completely using a rotary evaporator.[5] Carefully layer this powder on top of your packed column.
-
Troubleshooting Flowchart
Below is a decision-making diagram for common column chromatography issues.
Caption: Troubleshooting workflow for chromatographic purification.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a standard procedure for purifying this compound.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude product in a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find the optimal eluent. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate).
-
Goal: Find a solvent system where the desired product has an Rf (retention factor) of 0.2-0.4 . This generally provides the best separation on a column.[4]
-
Pro-Tip: Also run a co-spot (crude material and starting material on the same lane) to confirm the identity of the spots. Remember to add 0.5-1% TEA to your TLC solvent jar to mimic the column conditions and check for improvements in peak shape.
2. Column Preparation (Slurry Packing):
-
Choose an appropriately sized glass column based on the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, make a slurry of the required amount of silica gel in your chosen non-polar eluent (e.g., Hexane).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through as you add more slurry, ensuring the silica packs down evenly without air bubbles.[6]
-
Once all the silica is added, allow it to settle into a packed bed. Never let the solvent level drop below the top of the silica bed.[5]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 20 mL of DCM).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed silica bed in your column. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
If using a gradient, start with the determined TLC solvent and gradually increase the percentage of the more polar solvent.[7]
5. Analysis of Fractions:
-
Monitor the fraction collection using TLC. Spot every few fractions on a TLC plate to determine which ones contain your purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate + 0.5-1% TEA | Good starting point for many amide compounds.[8] TEA is critical to prevent peak tailing of the basic piperazine.[1] |
| Sample Loading | Dry Loading | Ensures a narrow sample band, leading to better separation, especially for compounds with limited solubility in the eluent.[5] |
| Elution Mode | Gradient Elution | Provides superior resolution for complex mixtures compared to isocratic elution.[7] |
Frequently Asked Questions (FAQs)
Q1: My compound seems to be decomposing on the column. How can I confirm this and what can I do?
A1: Compound degradation on acidic silica is a known issue.[7] To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see extra spots off the diagonal.[7] If instability is confirmed, use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[3][4]
Q2: Can I use recrystallization to purify my product instead of chromatography?
A2: Yes, recrystallization can be an excellent and highly scalable alternative or complementary step, provided your crude product has relatively high purity (e.g., >90%) and you can find a suitable solvent system.[1][9] The key is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallizing piperazine derivatives include isopropanol, ethanol, or ethyl acetate.[1][9]
Q3: What are the common impurities I should expect?
A3: Impurities often stem from the starting materials or side reactions.[2] For this compound, common impurities could include:
-
Unreacted 4-(4-nitrophenyl)piperazine .
-
Diacylated byproducts, although less likely if the reaction conditions are controlled.
-
Hydrolysis of the chloroacetyl group if exposed to water for prolonged periods.
Q4: I don't have a flash chromatography system. Can I perform gravity column chromatography?
A4: Yes, gravity chromatography follows the same principles. However, it is significantly slower. For flash chromatography, air pressure is used to achieve a faster flow rate, which generally leads to better separation by minimizing the time the compound spends on the column and thus reducing band broadening due to diffusion.[6] If using gravity, ensure your silica gel particle size is appropriate (e.g., 70-230 mesh) for a reasonable flow rate.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Maleš, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the N-acylation of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where a base is used to neutralize the hydrochloric acid byproduct, driving the reaction towards completion.[1][2]
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side reactions: The primary competing reaction is the hydrolysis of chloroacetyl chloride.
-
Product loss during workup: The product may have some solubility in the aqueous phase, or it may be lost during purification steps.
-
Protonation of the starting amine: The HCl generated during the reaction can protonate the starting piperazine derivative, rendering it non-nucleophilic and halting the reaction.[3]
Q3: What is the role of the base in this reaction?
The base, typically an inorganic base like sodium hydroxide or an organic base like triethylamine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and the acid chloride.[2][3] By scavenging the HCl, the base prevents the protonation of the unreacted 1-(4-nitrophenyl)piperazine, ensuring it remains a free nucleophile capable of reacting.
Q4: Can I use a different acylating agent?
While chloroacetyl chloride is highly reactive and commonly used, other acylating agents like chloroacetic anhydride could be employed. However, acid chlorides are generally more reactive than anhydrides. The choice of acylating agent can influence reaction rates and conditions.
Q5: What are the expected spectral characteristics of the final product?
The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the protons on the piperazine ring, the aromatic ring, and the chloroacetyl group.
-
¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons, and the carbons of the piperazine and chloroacetyl moieties should be present.
-
FT-IR: Look for a characteristic strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (283.71 g/mol ) should be observed.[4]
II. Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Product Yield
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Hydrolysis of Chloroacetyl Chloride | Solution: Perform the reaction under anhydrous conditions to the extent possible. While Schotten-Baumann conditions often involve a biphasic system with water, minimizing the exposure of the highly reactive chloroacetyl chloride to the aqueous phase before it can react with the amine is key.[2][5] Adding the chloroacetyl chloride slowly to a well-stirred mixture of the amine and base can favor the desired N-acylation over hydrolysis. |
| Incomplete Reaction | Solution: 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. 2. Optimize Temperature: While the reaction is often run at 0°C to room temperature to control exothermicity and minimize side reactions, a slight increase in temperature may be necessary if the reaction is sluggish. However, be cautious as higher temperatures can also increase the rate of hydrolysis.[2] 3. Improve Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction. |
| Product Loss During Workup | Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer. Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions. Washing the combined organic layers with brine can help to remove residual water and improve product recovery. |
| Sub-optimal Stoichiometry | Solution: While a 1:1 molar ratio of reactants is theoretically required, a slight excess of the chloroacetyl chloride (e.g., 1.1 equivalents) can sometimes be used to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of impurities and complicates purification. |
Problem 2: Formation of Impurities
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Di-acylation (Formation of 1,4-bis(chloroacetyl)piperazine) | Rationale: While the 4-nitrophenyl group deactivates the adjacent nitrogen, making it less nucleophilic, the other nitrogen on the piperazine ring can potentially react if the starting material is not 1-(4-nitrophenyl)piperazine. This is not a concern if the correct starting material is used. However, if starting from piperazine itself, selective mono-acylation is a significant challenge.[1] |
| Unreacted Starting Material | Solution: This is often linked to the causes of low yield. Ensure adequate reaction time, proper temperature, and efficient mixing. Confirm the purity of your starting 1-(4-nitrophenyl)piperazine, as impurities may affect its reactivity. |
| Hydrolysis Product (Chloroacetic Acid) | Solution: During the aqueous workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will remove any chloroacetic acid formed from the hydrolysis of chloroacetyl chloride. |
Problem 3: Difficulty in Product Purification
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Oily Product Instead of a Solid | Solution: This can indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is a reliable method for purification. |
| Co-elution of Impurities during Chromatography | Solution: Optimize your solvent system for column chromatography. A systematic approach using different solvent polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be employed to achieve good separation. |
| Product is a Salt | Solution: If an excess of acid was used or if the workup was not performed correctly, the product might be in its protonated salt form. Ensure the final product is washed with a basic solution and then with water to neutral pH before final drying. |
III. Experimental Protocols & Diagrams
Optimized Protocol for this compound Synthesis
Reagents:
-
1-(4-nitrophenyl)piperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1 M sodium hydroxide solution (2.0 eq).
-
To this vigorously stirred biphasic mixture, add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. References
-
Wang, Y., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
Szkatuła, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(16), 4984. Available at: [Link]
-
Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-29. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]
-
Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 754–759. Available at: [Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 844-853. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
Mándity, I. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1968. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthesis. The following information is structured to provide in-depth, actionable advice, moving from frequently asked questions to comprehensive troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when using this compound in a reaction with a nucleophile like a primary or secondary amine?
A1: The reaction of this compound with an amine (an N-acylation reaction) produces hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the unreacted starting amine, rendering it non-nucleophilic and effectively halting the reaction. A base, such as triethylamine (TEA), pyridine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial to neutralize the generated HCl, allowing the acylation to proceed to completion.[3][4]
Q2: What solvents are recommended for reactions involving this compound?
A2: Anhydrous aprotic solvents are highly recommended to prevent hydrolysis of the reactive chloroacetyl group.[5][6] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[6][7] The choice of solvent can also influence reaction rates and solubility of reagents.
Q3: My starting material, this compound, is a solid. How should I best handle it?
A3: As with many reactive acyl chlorides, it is crucial to handle this reagent under anhydrous conditions to prevent hydrolysis.[5] Weighing and transferring the solid should be done in a dry environment, and the use of an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for prolonged reactions.[6]
Q4: At what temperature should I run my reaction?
A4: Many N-acylation reactions proceed efficiently at room temperature.[1] However, it is often best practice to add the chloroacetyl compound to the solution of the nucleophile and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allow it to warm to room temperature.[7][8] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary, but this should be monitored carefully by TLC or LC-MS to avoid side product formation.[9]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and corrective actions.
Scenario 1: Low or No Product Yield
Question: I've run my reaction and after work-up, I have a very low yield of my desired product, or I've only recovered my starting amine. What went wrong?
This is a common issue that can originate from several sources. Let's diagnose the potential causes systematically.
Potential Cause A: Inactive Reagents
-
Hydrolysis of this compound: The chloroacetyl group is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, which is unreactive under these conditions.[5][10] This can happen due to wet solvents, glassware, or exposure to atmospheric moisture.
-
Protonated Nucleophile: As mentioned in the FAQs, if the base is insufficient or ineffective, the HCl byproduct will protonate your starting amine, rendering it inactive.[3]
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Run the reaction under an inert atmosphere of nitrogen or argon.[6]
-
-
Verify Base Stoichiometry and Strength:
Potential Cause B: Suboptimal Reaction Conditions
-
Incorrect Temperature: The reaction may have too high of an activation energy to proceed at room temperature, or conversely, high temperatures may be causing degradation.
-
Insufficient Reaction Time: Complex or sterically hindered substrates may require longer reaction times for completion.
Solutions & Protocols:
-
Optimize Temperature:
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Do not assume a standard reaction time is sufficient for your specific substrates.
-
Scenario 2: Formation of Multiple Side Products
Question: My TLC or LC-MS analysis shows multiple spots or peaks in addition to my desired product. What are these impurities and how can I prevent them?
The presence of multiple products points towards side reactions. Identifying the likely culprits is key to mitigating their formation.
Potential Cause A: Double Acylation or Reaction at Other Sites
-
Diacylation: If your nucleophile has more than one reactive site (e.g., a compound with two amine groups), diacylation can occur. While the second acylation is generally slower due to the electron-withdrawing effect of the first amide formed, it can happen with excess acylating agent or forcing conditions.[9]
-
Intramolecular Cyclization: The product itself, now containing a reactive chloro-handle, could potentially undergo subsequent reactions, such as intramolecular cyclization if another nucleophilic group is present in the molecule.
Solutions & Protocols:
-
Control Stoichiometry:
-
Use a precise stoichiometry, often with the nucleophile as the limiting reagent or a very slight excess of the acylating agent (e.g., 1.05 equivalents).
-
-
Use Protecting Groups:
-
For molecules with multiple reactive sites, consider using a protecting group strategy. For instance, if working with a piperazine that needs to be mono-acylated, starting with Boc-piperazine ensures single-site reactivity.[11]
-
Potential Cause B: Reaction with the Solvent or Base
-
Nucleophilic Bases: While uncommon with tertiary amines, if a primary or secondary amine were used as a base, it would competitively react with the chloroacetyl chloride. Even some tertiary amine bases, like pyridine, can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate.[12]
-
Reaction with Alcohols: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine nucleophile, leading to ester formation.
Solutions & Protocols:
-
Choose a Non-Nucleophilic Base:
-
Strict Solvent Selection:
-
Adhere to aprotic, anhydrous solvents like DCM, THF, or acetonitrile.[6] Avoid alcoholic solvents unless O-acylation is the desired outcome.
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and resolving common issues encountered when using this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
stability of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine under different conditions
Welcome to the technical support center for 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in synthetic organic chemistry and drug discovery, valued for its reactive chloroacetyl group that allows for further molecular elaboration. However, this reactivity also makes the molecule susceptible to degradation under certain conditions. Understanding its stability profile is critical for proper handling, storage, and use in downstream applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound and practical advice for its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and potential oxidation.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. The chloroacetyl group, being an α-chloro amide, is susceptible to hydrolysis. This hydrolysis is generally catalyzed by both acidic and basic conditions.[1][2] At neutral pH, the rate of hydrolysis is slower but can still be significant over time. For experiments in aqueous media, it is advisable to use freshly prepared solutions and to buffer the solution to a pH where the compound exhibits maximum stability, which is typically in the slightly acidic range for many amine-containing compounds.[3]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a nitrophenyl group can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation.[4] Therefore, it is crucial to protect the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Photostability studies are recommended if the compound is to be used in applications where light exposure is unavoidable.
Q4: What is the expected thermal stability of this compound?
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway is the hydrolysis of the chloroacetyl group to form 1-(hydroxyacetyl)-4-(4-nitrophenyl)piperazine. Under certain conditions, nucleophilic substitution of the chloride by other nucleophiles present in the reaction mixture can also occur. The piperazine ring itself can also undergo oxidative degradation, especially in the presence of metal ions, leading to various ring-opened and other byproducts.[5][9]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and provides systematic approaches to identify and solve them.
Problem 1: Low yield or incomplete reaction when using the compound as a reactant.
| Potential Cause | Troubleshooting Steps |
| Degradation of the starting material | 1. Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical technique (e.g., HPLC, NMR). 2. Proper Handling: Ensure the compound was stored correctly (cool, dry, dark, inert atmosphere). 3. Fresh Solutions: If using a solution, prepare it fresh before use. |
| Hydrolysis during the reaction | 1. Anhydrous Conditions: If the reaction is sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere. 2. Control pH: If the reaction is in an aqueous or protic solvent, control the pH to minimize hydrolysis of the chloroacetyl group. |
| Side reactions | 1. Identify Byproducts: Use techniques like LC-MS or GC-MS to identify any major byproducts. This can provide clues about the competing reaction pathways. 2. Optimize Conditions: Adjust reaction parameters such as temperature, solvent, and reaction time to favor the desired reaction. |
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps |
| On-column degradation | 1. Modify Analytical Method: Adjust the mobile phase pH or temperature of the analytical column to see if the degradation product profile changes. 2. Use a Milder Method: If possible, use a less harsh analytical method (e.g., shorter run time, lower temperature). |
| Degradation in the sample vial | 1. Control Sample Environment: Ensure the sample solvent is appropriate and that the sample is not exposed to light or elevated temperatures for extended periods before analysis. 2. Analyze Immediately: Analyze samples as quickly as possible after preparation. |
| Presence of impurities in the starting material | 1. Re-analyze Starting Material: Carefully re-analyze the starting material to confirm its purity. 2. Purify Starting Material: If necessary, purify the this compound before use. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12][13] The following are general protocols that can be adapted for this compound.
Protocol 1: Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis by HPLC to prevent damage to the column. Analyze all samples and compare the chromatograms to an unstressed control solution.
Protocol 2: Photostability
-
Sample Preparation: Prepare a solution of the compound (e.g., 100 µg/mL in methanol or water) and place it in a transparent container. Also, prepare a control sample in a light-resistant container (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup is a photostability chamber.
-
Sampling and Analysis: Take samples at various time points and analyze them by HPLC. Compare the results to the dark control to assess the extent of photodegradation.
Protocol 3: Thermal Stability
-
Sample Preparation: Place the solid compound in a vial and also prepare a solution of the compound (e.g., 100 µg/mL in a suitable solvent).
-
Thermal Stress: Place the samples in a calibrated oven at an elevated temperature (e.g., 80 °C).
-
Sampling and Analysis: At regular intervals, remove samples, allow them to cool to room temperature, and analyze them by HPLC.
Visualization of Degradation Pathways and Workflows
Proposed Hydrolytic Degradation Pathway
Caption: Proposed primary hydrolytic degradation pathway.
General Workflow for a Forced Degradation Study
Caption: General experimental workflow for forced degradation studies.
References
- Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
- Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Thermal degradation of piperazine and its structural analogs.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine. Santa Cruz Biotechnology.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- A Technical Guide to the Thermogravimetric Analysis of Piperazine Deriv
- 1-(chloroacetyl)-4-(4-chloro-2-nitrophenyl)piperazine. Santa Cruz Biotechnology.
- 1-(4-Nitrophenyl)piperazine. PubChem.
- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters.
- Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)
- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- The Stability Study of a Novel Phenylpiperazine Deriv
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
- Stability of medium-bridged twisted amides in aqueous solutions. PubMed.
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine. LGC Standards.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
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- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
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- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental use of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. Our focus is to elucidate the critical role of solvent selection on the reactivity of the chloroacetyl group, enabling you to optimize reaction outcomes, increase yields, and minimize side-product formation.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions about the reactivity of this compound and the underlying principles of solvent influence.
Q1: What is the primary reaction mechanism when using this compound as an electrophile?
The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile directly attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group in a single, concerted step. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.
Caption: Figure 1: The concerted SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.
Q2: Why is solvent selection so critical for this reaction?
Solvents do not merely act as inert media; they actively participate in the reaction by solvating the reactants and stabilizing the transition state. For an SN2 reaction, the choice of solvent can dramatically alter the reaction rate by orders of magnitude.[1] The key interactions are between the solvent and the nucleophile. An effective solvent must dissolve the reactants but should not overly stabilize the nucleophile, which would blunt its reactivity.[2]
Q3: What are the key differences between polar protic and polar aprotic solvents, and which should I choose?
Understanding this distinction is paramount for reaction optimization.
-
Polar Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol). They can act as hydrogen bond donors. While they are excellent at dissolving ionic nucleophiles, they form strong hydrogen bonds with the nucleophile, creating a "solvent cage".[3][4] This caging effect stabilizes the nucleophile, increasing the energy required for it to attack the electrophile and thus significantly slowing down the SN2 reaction.[5][6]
-
Polar Aprotic Solvents: These solvents have dipoles but lack acidic protons (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile, acetone). They are excellent at solvating the cation of a nucleophilic salt but interact only weakly with the anionic nucleophile.[1][4] This leaves the nucleophile "naked" and highly reactive, leading to a dramatic acceleration of the SN2 reaction rate.[1][7]
Recommendation: For reactions involving this compound, polar aprotic solvents are strongly recommended to ensure a high reaction rate and efficiency.[3][7]
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted as a direct Q&A to address common problems encountered in the laboratory.
Q4: My reaction is proceeding very slowly or not at all. What is the most likely cause and solution?
Cause: The most common reason for a sluggish SN2 reaction is the use of an inappropriate solvent, particularly a polar protic solvent like ethanol or methanol.[6] These solvents "cage" your nucleophile through hydrogen bonding, severely reducing its nucleophilicity.[3]
Solution:
-
Change the Solvent: Switch from a polar protic solvent to a polar aprotic solvent. Acetonitrile is an excellent starting point due to its relatively low boiling point and ability to dissolve a wide range of substrates. For less reactive nucleophiles or poor solubility, DMF or DMSO can be used.[7] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[1]
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your reagents and solvent are dry, as even small amounts of moisture can hinder the reaction.
-
Increase Temperature: Gently heating the reaction mixture can increase the kinetic energy of the molecules and accelerate the rate. Monitor the reaction by TLC to avoid decomposition.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
managing exotherms in 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine reactions
Technical Support Center: Acylation of 1-(4-Nitrophenyl)piperazine
Welcome to the technical support guide for managing the synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice and best practices to help you safely and efficiently manage the highly exothermic nature of this acylation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between 1-(4-nitrophenyl)piperazine and chloroacetyl chloride so exothermic?
A1: The significant heat release stems from two primary chemical events:
-
Amide Bond Formation: The reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The formation of the stable C-N amide bond is a thermodynamically favorable process that releases substantial energy.
-
Acid-Base Neutralization: The reaction produces one equivalent of hydrogen chloride (HCl) gas as a byproduct.[1] If a tertiary amine base (like triethylamine) or another acid scavenger is used, the subsequent acid-base neutralization reaction is also highly exothermic, contributing significantly to the overall heat generated.
Q2: What are the primary risks of an uncontrolled exotherm in this specific reaction?
A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[2] This escalating cycle poses several risks:
-
Boiling and Over-Pressurization: The solvent can rapidly boil, leading to a dangerous pressure increase within the reaction vessel, potentially causing it to rupture.
-
Product and Reagent Decomposition: Chloroacetyl chloride is unstable at high temperatures and reacts violently with water.[3] Excessive heat can degrade the starting materials, the desired product, and the solvent, leading to a complex and impure mixture.
-
Formation of Toxic Fumes: High temperatures can accelerate the decomposition of reagents, potentially releasing toxic gases like hydrogen chloride.[4][5]
Q3: Can I run this reaction without a cooling bath?
A3: It is strongly discouraged. Given the high reactivity of chloroacetyl chloride, conducting the reaction without an efficient cooling bath (e.g., an ice-water or ice-salt bath) is a significant safety risk. Maintaining a low and stable reaction temperature is the most critical parameter for controlling the exotherm.[6]
Q4: Does the choice of solvent affect the exotherm?
A4: Absolutely. The solvent plays a crucial role in heat management. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, acting as a better thermal sink.
-
Boiling Point: A solvent with a boiling point well above the intended reaction temperature provides a wider safety margin, reducing the risk of boiling over if a minor temperature excursion occurs.
-
Reactivity: The solvent must be inert to the highly reactive chloroacetyl chloride. Protic solvents like alcohols are unsuitable as they will react. Ethers can also pose risks.[7] Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common choices, but their low boiling points require vigilant temperature control. Toluene can be a safer alternative due to its higher boiling point.
Troubleshooting Guide: Exotherm Management
This guide addresses specific problems you may encounter during the reaction.
Symptom 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)
| Possible Cause | Recommended Solution(s) |
| Reagent addition is too fast. | Immediate Action: Stop the addition immediately. If safe, add pre-chilled solvent to dilute the reaction mass and help absorb heat. Ensure the cooling bath is topped up and functioning efficiently. Future Prevention: Reduce the addition rate significantly. Use a syringe pump for precise, slow, and consistent addition of chloroacetyl chloride. For larger scales, a calorimetric study is recommended to understand the reaction's thermal profile before scaling up.[8] |
| Insufficient cooling. | Immediate Action: Ensure the reaction flask is adequately immersed in the cooling bath. Check that the bath's temperature is at the target value (e.g., 0 °C). Improve stirring to maximize heat transfer to the flask walls. Future Prevention: Use a larger cooling bath or a cryo-cooler for more robust temperature control. Ensure the reactor is not oversized for the bath's capacity. |
| Reaction concentration is too high. | Immediate Action: If the reaction is still controllable, add pre-chilled solvent to dilute the mixture. Future Prevention: Start with a more dilute solution. While this may increase reaction time, it provides a larger thermal mass to absorb the heat generated, making the exotherm easier to manage. |
Symptom 2: Low Yield or Incomplete Reaction
| Possible Cause | Recommended Solution(s) |
| Reaction temperature was kept too low for too long. | While initial cooling is critical, some reactions require warming to room temperature or slightly above to proceed to completion after the initial exothermic phase. Monitor the reaction by TLC or LC-MS. Once the exotherm subsides, consider allowing the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. |
| Presence of moisture. | Chloroacetyl chloride readily hydrolyzes with water to form chloroacetic acid, which will not react with the piperazine.[3][9] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality of starting materials. | Verify the purity of 1-(4-nitrophenyl)piperazine[10] and chloroacetyl chloride. Use freshly opened or properly stored chloroacetyl chloride, as it can degrade over time. |
Symptom 3: Significant Byproduct Formation
| Possible Cause | Recommended Solution(s) |
| Localized overheating due to poor mixing. | High local temperatures, even if the bulk temperature appears controlled, can cause degradation. Use an overhead stirrer for larger volumes or a properly sized stir bar for smaller flasks to ensure efficient, homogenous mixing. |
| Reaction with a tertiary amine base. | If using a base like triethylamine, it can potentially react with the chloroacetyl group in a side reaction. Ensure the base is added correctly and consider using a non-nucleophilic, sterically hindered base or an inorganic base like potassium carbonate if compatible with your solvent system. |
| Formation of 1,4-bis(4-nitrophenyl)piperazine. | This is an impurity that can arise from the synthesis of the starting material, 1-(4-nitrophenyl)piperazine, if piperazine itself reacts with two equivalents of 4-chloronitrobenzene.[11] Ensure the purity of your starting material to avoid carrying this impurity through the reaction. |
Best Practices & Recommended Protocol
Proactive management is key to a successful and safe reaction.
Core Principles for Exotherm Control
-
Reverse Addition: Add the more reactive species (chloroacetyl chloride) slowly to the less reactive one (piperazine derivative). This keeps the reactive species concentration low at any given moment.
-
Dilution: Running the reaction in a sufficient volume of an appropriate inert solvent provides a thermal buffer.
-
Cooling: Always use an external cooling bath capable of maintaining the target temperature (0-5 °C is typical for the addition phase).[12]
-
Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature continuously. An increase of more than a few degrees during addition signals that the rate is too fast.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture.[3]
Visual Workflow for Safe Acylation
Caption: Recommended workflow for controlled acylation.
Step-by-Step Laboratory Protocol (Illustrative 10 mmol Scale)
Materials:
-
1-(4-Nitrophenyl)piperazine (2.07 g, 10.0 mmol)
-
Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 eq)
-
Chloroacetyl chloride (0.84 mL, 10.5 mmol, 1.05 eq)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a digital thermometer, and a rubber septum, add 1-(4-nitrophenyl)piperazine (2.07 g, 10.0 mmol).
-
Dissolution: Add anhydrous DCM (40 mL) followed by triethylamine (1.53 mL, 11.0 mmol).
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature stabilizes at 0-5 °C.
-
Reagent Preparation: In a separate dry vial, dilute chloroacetyl chloride (0.84 mL, 10.5 mmol) with anhydrous DCM (10 mL).
-
Controlled Addition: Draw the diluted chloroacetyl chloride solution into a syringe. Using a syringe pump, add the solution to the reaction flask dropwise over 30-45 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for another 1-2 hours.
-
Monitoring: Check for the consumption of the starting material using TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
-
Workup: Cool the mixture again in an ice bath and slowly quench by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain this compound.
Troubleshooting Decision Tree
Caption: Decision tree for managing a sudden exotherm.
References
- Safety Guideline for Chloroacetyl chloride. (n.d.). ChemTrack.org.
- Hazard Summary: Chloroacetyl Chloride. (n.d.). New Jersey Department of Health.
- MSDS for Chloroacetyl Chloride. (2019). Loba Chemie.
- Chloroacetyl Chloride Chemical Datasheet. (n.d.). CAMEO Chemicals, NOAA.
- Material Safety Data Sheet: Chloro Acetyl Chloride. (n.d.). CDH Fine Chemical.
- Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane. (2025). BenchChem Technical Support Center.
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). ScienceDirect.
- Managing Exothermic Reactions in Friedel-Crafts Acylation. (2025). BenchChem Technical Support Center.
- Chloroacetyl chloride. (n.d.). Wikipedia.
- Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives. (n.d.). ResearchGate.
- Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. (2009). CORE.
- Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. (n.d.). ResearchGate.
- A facile amidation of chloroacetyl chloride using DBU. (2017). International Journal of ChemTech Research.
- Chloroacetyl chloride PubChem Entry. (n.d.). PubChem, NIH.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka.
- Manufacturing Process Description for Piperazine Derivatives. (2017). State Level Environment Impact Assessment Authority, Telangana.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central, NIH.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- 1-(4-Nitrophenyl)piperazine PubChem Entry. (n.d.). PubChem, NIH.
- Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. (2009). ResearchGate.
- Simple preparation method for posaconazole and piperazine intermediate thereof. (n.d.). Google Patents.
- 1,4-bis(4-nitrophenyl)piperazine synthesis. (n.d.). ChemicalBook.
Sources
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemtrack.org [chemtrack.org]
- 10. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scale-Up Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible process.
Synthesis Overview: The Schotten-Baumann Reaction
The synthesis of this compound is a classic example of the Schotten-Baumann reaction.[1][2] It involves the acylation of the secondary amine, 1-(4-nitrophenyl)piperazine, with the highly reactive acylating agent, chloroacetyl chloride. The reaction is typically performed in a biphasic system, using an aqueous inorganic base (like NaOH or KOH) to neutralize the hydrochloric acid (HCl) byproduct, or in a single-phase organic solvent with a tertiary amine base (like triethylamine).
The reaction mechanism proceeds via a nucleophilic acyl substitution, as outlined below.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected on scale-up. What are the likely causes?
Low yield is the most common scale-up challenge and typically points to issues with reaction conditions or competing side reactions. The primary culprit in a Schotten-Baumann reaction is the hydrolysis of the highly reactive chloroacetyl chloride.[3]
Root Causes & Solutions:
-
Acyl Chloride Hydrolysis: Chloroacetyl chloride reacts violently with water to form the inactive chloroacetic acid.[4][5] On a large scale, inefficient mixing between the organic and aqueous phases can increase the residence time of the acyl chloride in the aqueous phase, promoting this side reaction.[3]
-
Solution: Improve agitation. Ensure the reactor's impeller design and speed are sufficient to create a fine emulsion, maximizing the interfacial area between the two phases. In a biphasic system, adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly accelerate the desired reaction over hydrolysis.[6]
-
-
Poor Temperature Control: This reaction is highly exothermic.[3] If the heat is not removed efficiently, localized hot spots can accelerate side reactions.
-
Solution: Ensure the reactor has adequate cooling capacity. The most critical control measure is to add the chloroacetyl chloride sub-surface and at a slow, controlled rate, allowing the cooling system to keep pace with the heat generation.
-
-
Insufficient Base: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. If the base is insufficient or its delivery is too slow, the reaction will stall.[2]
-
Solution: Use at least one full equivalent of a suitable base. If using an aqueous base, ensure its concentration is sufficient to maintain a basic pH throughout the addition.
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Q2: I'm observing a significant amount of a water-soluble, acidic impurity during workup. What is it?
This is almost certainly chloroacetic acid, the hydrolysis product of chloroacetyl chloride.[3] Its presence indicates that the competition between amine acylation and acyl chloride hydrolysis was won by hydrolysis.
Root Causes & Solutions:
-
Slow Acylation Reaction: If the nucleophilicity of the amine is low or its concentration is not optimal, the rate of acylation may be slower than the rate of hydrolysis.
-
Solution: Re-evaluate the solvent system. A solvent that fully dissolves the 1-(4-nitrophenyl)piperazine is crucial. Alternatively, switching from a biphasic aqueous base system to a homogeneous system using an organic base like triethylamine in a solvent like dichloromethane can eliminate the hydrolysis side reaction entirely, though this may introduce new purification challenges.[7]
-
-
Inefficient Mass Transfer: As discussed in Q1, poor mixing is a major contributor to hydrolysis on scale-up.[3]
-
Solution: In addition to improving agitation, consider reverse addition: adding the aqueous base and the organic solution of the amine to the chloroacetyl chloride. This is a more advanced technique and requires careful control but can sometimes minimize hydrolysis.
-
Q3: The isolated product is discolored and requires extensive purification. How can I improve its quality?
A high-quality product should be an off-white or pale yellow solid.[8] Significant discoloration often points to impurity carryover or product degradation.
Root Causes & Solutions:
-
Starting Material Quality: The quality of the 1-(4-nitrophenyl)piperazine starting material is paramount. Impurities from its synthesis will carry through and can cause color issues.
-
Solution: Ensure the starting amine is of high purity (>99%) before beginning the synthesis. If necessary, recrystallize the starting material.
-
-
Excess Reagents: Unreacted chloroacetyl chloride or its hydrolysis product can lead to a complex mixture upon workup.
-
Solution: After the reaction is complete, a quench with a mild base (e.g., sodium bicarbonate solution) can help neutralize any remaining acidic species. A thorough wash of the organic layer with water and then brine is essential to remove water-soluble impurities before crystallization.[7]
-
-
Thermal Degradation: Although the reaction is run cold, prolonged processing at elevated temperatures during solvent swaps or distillation can cause degradation.
-
Solution: Minimize the thermal stress on the product. Use vacuum distillation at the lowest possible temperature to remove solvents.
-
Q4: How can I effectively control the reaction exotherm during the chloroacetyl chloride addition?
Controlling the exotherm is a critical safety and quality parameter.[3] A runaway reaction is a significant hazard.
Root Causes & Solutions:
-
Addition Rate Too Fast: The most common cause is adding the acyl chloride too quickly for the reactor's cooling system to handle.
-
Solution: The addition must be rate-controlled. Use a dosing pump for a slow, continuous addition over several hours for large-scale batches. Monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ). The addition rate should be immediately stopped if the ΔT (Tᵢ - Tⱼ) begins to rise uncontrollably.
-
-
Insufficient Cooling: The reactor may be undersized for the batch scale.
-
Solution: Perform a reaction calorimetry study on a small scale to understand the heat of reaction and the required heat removal rate. This data is essential for safe scale-up. Ensure the heat transfer fluid is at its lowest possible temperature before starting the addition.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this synthesis on a large scale?
The "best" system depends on plant capability and cost, but a common and robust choice is a biphasic system of dichloromethane (DCM) or toluene with an aqueous solution of sodium hydroxide or potassium hydroxide .[3] This system is effective and uses inexpensive materials. However, to mitigate hydrolysis and mass transfer issues, the addition of a phase-transfer catalyst is recommended.[6] A homogeneous system using triethylamine (TEA) as the base in DCM avoids hydrolysis but TEA can be more difficult to remove during workup.
Q2: What are the Critical Process Parameters (CPPs) to monitor for this reaction?
CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes.
| Parameter | Typical Range | Justification & Impact if Deviated |
| Temperature | 0 – 10 °C | Controls reaction rate and exotherm. Higher temperatures increase hydrolysis and side product formation.[3] |
| Addition Rate | 1-4 hours (scale dependent) | Prevents dangerous exotherm accumulation and minimizes local excess of acyl chloride.[7] |
| Agitation Speed | Plant Specific | Ensures efficient mass transfer in biphasic systems to maximize yield and minimize hydrolysis.[3] |
| pH (aqueous phase) | > 10 | Ensures the amine remains deprotonated and neutralizes the generated HCl.[1] |
| Reagent Stoichiometry | 1.0 - 1.05 eq. of Amine | A slight excess of the amine ensures the complete consumption of the highly reactive chloroacetyl chloride. |
Q3: What are the essential safety protocols for handling chloroacetyl chloride at scale?
Chloroacetyl chloride is highly toxic, corrosive, and a lachrymator.[4][9][10] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Full chemical-resistant suit, butyl rubber gloves, chemical splash goggles, and a face shield are mandatory.[5][9]
-
Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a fume hood or a closed system with local exhaust ventilation.[4][5]
-
Emergency Equipment: Emergency showers and eyewash stations must be immediately accessible.[9][10]
-
Handling: Use a closed-system transfer to charge the reactor to avoid exposure to vapors. The material reacts violently with water; ensure all equipment is dry.[4][11]
-
Spill Response: Have appropriate spill kits containing neutralizing agents (like sodium bicarbonate) and absorbents readily available.[9]
Q4: How can I monitor the reaction for completion effectively?
In-process controls (IPCs) are crucial. The most common methods are Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Method: Take a small aliquot from the reaction mixture, quench it immediately in a vial containing a dilute acid and an appropriate solvent (e.g., acetonitrile for HPLC). Analyze for the disappearance of the 1-(4-nitrophenyl)piperazine starting material.
-
Completion Criteria: The reaction is considered complete when the starting material is <1.0% by area on the chromatogram.
Experimental Protocols
Protocol 4.1: Scale-Up Synthesis
Disclaimer: This protocol is a representative example. All quantities and parameters must be optimized and validated for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 1-(4-nitrophenyl)piperazine (1.0 eq) and dichloromethane (10 volumes). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Base Addition: Charge a 20% w/w aqueous solution of sodium hydroxide (1.5 eq) to the reactor, maintaining the temperature below 10 °C.
-
Chloroacetyl Chloride Addition: Begin the slow, sub-surface addition of chloroacetyl chloride (0.98 eq) via a dosing pump over 2-3 hours. Critically monitor the temperature and ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. Take an IPC sample to check for completion by HPLC.
-
Workup - Phase Separation: Once complete, stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 volumes), water (2 volumes), and saturated brine (2 volumes).
-
Solvent Swap: Concentrate the organic layer under vacuum to ~3 volumes. Add ethanol (10 volumes) and continue concentration to remove residual DCM.
-
Isolation: Cool the resulting ethanol slurry to 0-5 °C and hold for at least 2 hours. Filter the product, wash the cake with cold ethanol (2 volumes), and dry under vacuum at 50 °C until constant weight is achieved.
Protocol 4.2: Recrystallization
-
Charge the crude, dry product to a clean reactor.
-
Add denatured ethanol (~5-7 volumes relative to the crude product mass).
-
Heat the slurry to reflux (~78 °C) until all solids dissolve.
-
Perform a hot filtration if any insoluble matter is present.
-
Allow the solution to cool slowly to ambient temperature over 4-6 hours to promote large crystal growth.
-
Cool the slurry further to 0-5 °C and hold for 2 hours.
-
Filter the product, wash the cake with cold ethanol, and dry under vacuum at 50 °C.
References
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Vertex AI Search Result[12]
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Y. Ishibashi, et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.
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Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl Chloride for Synthesis.
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Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: Chloroacetyl chloride.
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Fisher Scientific. (2010). Safety Data Sheet: Chloroacetyl chloride.
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NOAA. (n.d.). Chloroacetyl Chloride. CAMEO Chemicals.
- Wang, L. (2007). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
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Opletalová, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
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Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science.
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Google Patents. (2003). Method for the preparation of piperazine and its derivatives. US6603003B2.
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Google Patents. (2010). Process for the preparation of piperazine derivatives. WO2010070371A1.
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Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
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ResearchGate. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
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Grokipedia. (n.d.). Schotten–Baumann reaction.
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ChemicalBook. (n.d.). 1,4-bis(4-nitrophenyl)piperazine synthesis.
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
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ResearchGate. (2021). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5.
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SciSpace. (2017). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.
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ResearchGate. (2023). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
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Google Patents. (1959). Purification of piperazine. US2919275A.
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Santa Cruz Biotechnology. (n.d.). 1-(chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine.
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ResearchGate. (2022). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
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ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology.
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Sigma-Aldrich. (n.d.). 1-Acetyl-4-(4-nitrophenyl) piperazine.
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Patsnap Eureka. (n.d.). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
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ResearchGate. (2013). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.
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Asian Journal of Chemistry. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
-
National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Comparative Analysis
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular architecture, featuring a piperazine core flanked by an electron-withdrawing 4-nitrophenyl group and a reactive chloroacetyl moiety, presents a rich case for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for confirming its identity and purity.
This guide provides an in-depth analysis of the 1H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the spectrum by comparing it with its synthetic precursors, 1-(4-nitrophenyl)piperazine and chloroacetyl chloride. This comparative approach offers a clear rationale for the assignment of each signal, highlighting the structural transformations that occur during synthesis. Furthermore, we will explore the dynamic conformational behavior often observed in N-acylpiperazines, which can influence the appearance of the NMR spectrum.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. Understanding these environments is the first step in spectral interpretation.
Caption: Structure of the starting material, 1-(4-nitrophenyl)piperazine.
Typical 1H NMR Data for 1-(4-Nitrophenyl)piperazine:
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ha-like) | ~ 8.10 | Doublet (d) | 2H |
| Aromatic (Hb-like) | ~ 6.90 | Doublet (d) | 2H |
| Piperazine (N-Aryl) | ~ 3.40 | Triplet (t) | 4H |
| Piperazine (N-H) | ~ 3.00 | Triplet (t) | 4H |
| Amine (NH) | Variable, often broad (~2-4) | Singlet (s) | 1H |
Source: Spectral data for 1-(4-Nitrophenyl)piperazine is widely available in chemical databases.[1]
Alternative 2: Chloroacetyl Chloride (Reagent)
This simple acyl chloride provides the chloroacetyl group. Its spectrum is trivial but essential for the comparison.
Caption: Structure of the reagent, Chloroacetyl Chloride.
Typical 1H NMR Data for Chloroacetyl Chloride:
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (CH2) | ~ 4.50 | Singlet (s) | 2H |
Source: Spectral data for Chloroacetyl chloride is well-documented.[2][3][4]
In-Depth Discussion: Causality and Dynamic Effects
-
Confirmation of Acylation: The most telling evidence of a successful reaction is the disappearance of the broad NH singlet from the 1-(4-nitrophenyl)piperazine spectrum and the appearance of the sharp chloroacetyl CH2 singlet (Hd) in the product spectrum.
-
Downfield Shift of Piperazine Protons: Upon formation of the amide bond, the protons on the adjacent piperazine carbons (Hc') are significantly deshielded by the carbonyl group's anisotropic effect. This causes their signal to shift downfield compared to the corresponding protons in the starting piperazine.
-
Aromatic Region: The chemical shifts and splitting pattern of the aromatic protons (Ha, Hb) remain largely unchanged, as the modification occurs on the distal nitrogen atom of the piperazine ring. This conserved pattern confirms the integrity of the 4-nitrophenyl moiety throughout the reaction.
-
Dynamic NMR Behavior - The Role of Rotamers: A critical consideration for N-acylated piperazines is the restricted rotation around the amide (N-C=O) bond due to its partial double-bond character. [5]This can lead to the existence of two or more stable rotational conformers (rotamers) at room temperature. [6][7] * Effect on the Spectrum: If the rate of interconversion between these rotamers is slow on the NMR timescale, separate signals may be observed for the piperazine protons in each conformer. This can manifest as a broadening of the piperazine signals or their splitting into more complex multiplets than simple triplets. [8] * Temperature Dependence: This conformational dynamic is often temperature-dependent. Recording the spectrum at an elevated temperature can sometimes cause these separate signals to coalesce into a single, time-averaged signal as the rate of rotation increases. [5]Researchers analyzing this compound should be aware that the piperazine region of the spectrum might appear complex due to this phenomenon.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
This section provides a standardized workflow for preparing and analyzing a sample of this compound.
Caption: Standard workflow for 1H NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative. Be aware that the choice of solvent can slightly alter chemical shifts. [9] * Concentration: Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The solvent should contain tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.
-
Finalization: Cap the NMR tube securely. Invert it several times to ensure the solution is homogeneous.
-
-
Data Acquisition:
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.
-
Acquisition Parameters: For a standard 1H NMR spectrum, typical parameters include a 90° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Integration: The area under each peak is integrated. The integration values are normalized to a known number of protons (e.g., the 2H of the chloroacetyl singlet) to determine the relative number of protons corresponding to each signal.
-
Conclusion
The 1H NMR spectrum of this compound is a definitive fingerprint of its molecular structure. A systematic analysis, grounded in a comparative approach with its synthetic precursors, allows for the unambiguous assignment of all proton signals. The key spectral transformations—namely the disappearance of the N-H signal and the emergence of the chloroacetyl singlet—provide conclusive evidence of successful acylation. Furthermore, an awareness of potential complexities in the piperazine region due to restricted amide bond rotation is crucial for a complete and accurate interpretation. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently characterize this important synthetic intermediate.
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-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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-
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Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Mass Spectrometry of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Comparative Analysis
This compound is a molecule of significant interest within synthetic and medicinal chemistry. Its structure, featuring a reactive chloroacetyl group, a versatile piperazine linker, and an electron-withdrawing nitrophenyl moiety, positions it as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds.[1][2][3] The precise characterization of this molecule is paramount to ensure the identity, purity, and stability of subsequent products in the drug development pipeline. In this context, mass spectrometry emerges as a powerful, sensitive, and highly specific analytical tool.
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound. We will explore the principles of its ionization and fragmentation, present a detailed experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and objectively compare this technique with other analytical alternatives. The insights provided are grounded in established principles of mass spectrometry and tailored for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.
Deciphering the Molecule: Ionization and Fragmentation Behavior
The structural features of this compound dictate its behavior within the mass spectrometer. Understanding these nuances is key to developing a robust analytical method.
Choosing the Right Ionization Technique: The Case for ESI
For a molecule of this polarity and thermal lability, Electrospray Ionization (ESI) is the technique of choice. The presence of two basic nitrogen atoms within the piperazine ring makes the compound readily susceptible to protonation under the acidic mobile phase conditions typically used in reverse-phase liquid chromatography.[4] This results in the highly efficient formation of a stable protonated molecule, [M+H]⁺, which can be easily detected by the mass spectrometer in positive ion mode.
Predicting the Fragmentation Pathway: A Structural Autopsy
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation of the [M+H]⁺ ion of this compound (exact mass ~283.71 g/mol ) is predictable and yields several characteristic fragments. The primary cleavage points are the amide bond, the C-N bonds of the piperazine ring, and the bond connecting the piperazine and nitrophenyl rings.
The predicted fragmentation cascade is as follows:
-
Parent Ion Formation: The molecule readily accepts a proton, primarily on one of the piperazine nitrogens, to form the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 284.08.
-
Major Fragmentation Pathways:
-
Loss of the Chloroacetyl Group: Cleavage of the amide bond results in the loss of a neutral chloroacetyl radical and the formation of a stable 1-(4-nitrophenyl)piperazine cation at m/z 208.11 . This is often a dominant fragmentation pathway for N-acyl piperazines.[5][6]
-
Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, a characteristic fragmentation pattern for this class of compounds.[7][8][9] This can lead to the formation of smaller, characteristic ions, such as a fragment at m/z 152.05 , corresponding to the nitrophenyl-ethylenediamine moiety.
-
Formation of the Acylium Ion: Alpha cleavage next to the carbonyl group can produce a chloroacetyl-piperazine fragment ion at m/z 163.06 .
-
Cleavage of the Aryl-Nitrogen Bond: The bond between the nitrophenyl group and the piperazine nitrogen can cleave, leading to the formation of a 4-nitrophenyl cation at m/z 122.04 .
-
Nitro Group Fragmentation: Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) from the molecular ion or major fragments.[10][11]
-
The following diagram illustrates these key fragmentation pathways.
Comparative Analysis of Analytical Techniques
While LC-MS/MS is arguably the most powerful tool for this analysis, it is essential to understand its performance relative to other available techniques. Each method offers a unique balance of sensitivity, selectivity, and structural information.
| Feature | LC-MS/MS | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Nuclear spin transitions in a magnetic field |
| Sensitivity | Very High (pg-ng/mL) | High (ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Selectivity | Very High (based on m/z and retention time) | High (based on m/z and retention time) | Moderate (potential for co-eluting interferences) | Very High (unique spectrum for each proton/carbon) |
| Structural Info | Molecular weight and fragmentation pattern | Fragmentation pattern (often more extensive) | Limited (chromophore presence) | Definitive 3D structure and connectivity |
| Sample Prep | Simple filtration and dilution | Often requires derivatization for polar compounds | Simple filtration and dilution | Requires high purity and specific solvents |
| Key Advantage | Unmatched sensitivity and specificity for complex matrices | Excellent for volatile compounds; extensive libraries | Widely available, robust, and cost-effective | Unambiguous structure elucidation |
| Limitation | Higher equipment cost; potential for matrix effects | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity and specificity | Low throughput, requires larger sample amounts |
Causality Behind the Choices:
-
Why LC-MS/MS is Superior for this Analyte: The combination of the molecule's polarity, making it ideal for LC, and the structural confirmation provided by MS/MS, makes this the gold standard. It provides both quantitative and qualitative data with exceptional sensitivity.
-
Challenges with GC-MS: Direct analysis by GC-MS would be difficult due to the low volatility and potential thermal degradation of the molecule. Derivatization would be necessary, adding complexity to the workflow.[11]
-
Limitations of HPLC-UV: While the nitrophenyl group provides a strong chromophore for UV detection, this method lacks the specificity of mass spectrometry.[12][13] Co-eluting impurities could lead to inaccurate quantification, and it provides no confirmation of molecular weight or structure.
-
The Role of NMR: NMR is the definitive tool for absolute structure elucidation of a pure, synthesized compound. However, for routine analysis, purity checks, or quantification in complex samples, it is impractical due to its low sensitivity and throughput.
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step protocol for the analysis of this compound using LC-MS/MS. This protocol is designed to be self-validating by incorporating system suitability checks and quality controls.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
-
Sample Vials and Filters
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Sample Preparation: Dissolve the test sample in methanol to an estimated concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 Reverse-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry (MS) Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Hypothetical):
-
Quantifier: 284.1 → 208.1 (Loss of chloroacetyl group)
-
Qualifier: 284.1 → 152.1 (Piperazine ring fragmentation)
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
Curtain Gas (CUR): 35 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
-
Collision Energy (CE): Optimize for each transition (e.g., 25-40 eV)
The following diagram outlines the complete analytical workflow.
Conclusion
The mass spectrometric analysis of this compound, particularly via LC-MS/MS with electrospray ionization, offers an unparalleled combination of sensitivity, selectivity, and structural confirmation. The predictable fragmentation pattern, centered around the cleavage of the amide bond and fragmentation of the piperazine ring, provides a robust fingerprint for unambiguous identification. While other techniques like HPLC-UV and NMR have their specific applications, they cannot match the overall performance of LC-MS/MS for routine quantification and identification in complex research and development settings. The workflow presented in this guide provides a reliable and self-validating framework for researchers, ensuring data integrity and confidence in their synthetic and analytical outcomes.
References
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Zimmermann, R., & Gohlke, H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]
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Bandu, A. R., & Laramée, J. A. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the American Society for Mass Spectrometry, 23(7), 1207–1222. [Link]
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United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section. [Link]
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ChemBK. (n.d.). Piperazine, 1-(4-chlorophenyl)-4-(2-nitrophenyl)-. [Link]
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da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to FT-IR Spectroscopy of Piperazine Compounds
For researchers and professionals in drug development, the piperazine ring is a ubiquitous scaffold, forming the core of numerous active pharmaceutical ingredients (APIs) across various therapeutic areas, from antihistamines to antipsychotics. Its structural simplicity and versatile substitution patterns allow for fine-tuning of pharmacological activity. Consequently, robust analytical methods for the identification, characterization, and quality control of piperazine-containing compounds are critical.
Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a primary analytical tool in this context. It is a rapid, non-destructive, and highly specific technique that provides a unique molecular "fingerprint," making it invaluable for raw material identification, polymorphism screening, and stability testing.[1][2][3] This guide provides an in-depth comparison of the FT-IR spectral characteristics of piperazine compounds, supported by experimental data and protocols, to empower scientists in their analytical endeavors.
The Fundamental Vibrational Signature of the Piperazine Ring
The unsubstituted piperazine molecule (C₄H₁₀N₂) in its stable chair conformation provides a foundational FT-IR spectrum from which all derivatives can be understood. As a secondary amine, its spectrum is dominated by vibrations of the N-H, C-H, C-N, and C-C bonds within its heterocyclic structure.[4]
Key Vibrational Modes of the Unsubstituted Piperazine Ring:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Characteristics |
| N-H Stretching | 3450 - 3250 | Medium, sharp peak. As a secondary amine, only one N-H stretch is observed.[5][6] Broader if hydrogen-bonded. |
| C-H Stretching (Aliphatic) | 3000 - 2800 | Strong, multiple peaks from symmetric and asymmetric stretching of the -CH₂- groups.[4] |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium to weak. Can sometimes be obscured.[6] |
| CH₂ Bending (Scissoring) | ~1450 | Medium intensity. |
| C-N Stretching | 1250 - 1020 | Medium to strong. A key indicator of the piperazine skeleton.[6] |
| C-C Stretching | 1120 - 1040 | Medium to weak. Associated with the ring skeleton.[4] |
| N-H Wagging | 910 - 665 | Broad, strong peak characteristic of secondary amines.[6] |
Understanding these core frequencies is the first step. The true analytical power of FT-IR emerges when we examine how these bands shift, appear, or disappear upon substitution at the nitrogen atoms, which is the basis for the vast chemical diversity of piperazine-based drugs.
Comparative Spectral Analysis: The Impact of N-Substitution
The substitution pattern on the one or two nitrogen atoms of the piperazine ring fundamentally alters the FT-IR spectrum. By comparing different classes of piperazine derivatives, clear structure-spectral correlations can be established.
Case Study 1: Olanzapine (N-Aryl and N'-Methyl Substitution)
Olanzapine is an atypical antipsychotic featuring a complex thienobenzodiazepine moiety attached to one piperazine nitrogen and a simple methyl group on the other. This N,N'-disubstitution means it is a tertiary amine , and therefore, the characteristic N-H stretching and bending bands of the parent piperazine are absent.[6][7]
Key Spectral Features of Olanzapine:
-
Absence of N-H bands: No significant absorption between 3500-3200 cm⁻¹.
-
Aromatic/Heteroaromatic Bands: Strong peaks related to the fused ring system, including C=N stretching (~1587 cm⁻¹) and C=C stretching.[8]
-
Aliphatic C-H Stretching: Strong bands around 2930 cm⁻¹ from the piperazine and methyl groups.[8]
-
C-N Stretching: A complex pattern of C-N stretching bands is expected, with the aromatic C-N appearing at a higher wavenumber (1335-1250 cm⁻¹) than the aliphatic C-N stretches.[6]
Case Study 2: Cetirizine Dihydrochloride (N-Alkyl Ether and Salt Formation)
Cetirizine is a second-generation antihistamine. Its structure involves a large diphenylmethyl group on one nitrogen and an ethoxyacetic acid group on the other. Crucially, it is typically supplied as a dihydrochloride salt. This salt formation has a profound and predictable effect on the FT-IR spectrum.
Key Spectral Features of Cetirizine Dihydrochloride:
-
N⁺-H Stretching: The protonation of the two nitrogen atoms by HCl eliminates the secondary amine N-H stretch. Instead, a very broad and strong absorption band appears, often centered around 2400-2600 cm⁻¹.[9] This is characteristic of amine hydrochlorides and is due to the N⁺-H stretching vibrations.
-
Carboxylic Acid C=O Stretch: A strong, sharp peak around 1747 cm⁻¹ corresponds to the carbonyl group of the acetic acid moiety.[9]
-
Aromatic C-H and C=C Bands: Peaks corresponding to the two phenyl rings are present.
-
C-O Stretching: A strong band from the ether linkage (-CH₂-O-CH₂-) is expected in the 1260-1000 cm⁻¹ region.
Comparison Summary
The following table summarizes the key discriminators between the parent piperazine and its substituted, medicinally relevant forms.
| Compound | N-H Stretch (3500-3250 cm⁻¹) | N⁺-H Stretch (Broad, ~2500 cm⁻¹) | C=O Stretch (~1750 cm⁻¹) | Aromatic Bands (1600-1450 cm⁻¹) | Key Discriminator |
| Piperazine (Unsubstituted) | Present (Secondary Amine) | Absent | Absent | Absent | Presence of a single N-H stretch and N-H wag.[6] |
| Olanzapine | Absent (Tertiary Amine) | Absent | Absent | Present | Complete absence of N-H bands; presence of C=N and aromatic bands.[8] |
| Cetirizine Dihydrochloride | Absent | Present (Strong, Broad) | Present | Present | Very broad N⁺-H stretch and a strong C=O peak are the most definitive features.[9] |
Experimental Design & Protocols
The choice of sampling technique is critical for obtaining high-quality, reproducible data. For pharmaceutical powders, Attenuated Total Reflectance (ATR) is often superior to traditional KBr pellets due to its speed, ease of use, and minimal sample preparation.[3][10][11]
Workflow for FT-IR Analysis of a Piperazine API
The following diagram outlines a robust workflow for the analysis of an unknown or new piperazine compound in a drug development setting.
Caption: A standard workflow for the ATR-FTIR analysis of a piperazine-based API.
Step-by-Step Protocol for ATR-FTIR Analysis
This protocol is designed to be a self-validating system by emphasizing consistency and background correction.
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a non-abrasive wipe. Causality: An unclean crystal will contribute spectral artifacts from previous samples, leading to false results.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). Causality: This step is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. The final sample spectrum is a ratio against this background, effectively subtracting environmental interference.
-
Sample Application: Place a small amount of the powdered piperazine compound onto the center of the ATR crystal. Only a few milligrams are needed.
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Inconsistent pressure is a major source of irreproducibility.[11]
-
Acquire Spectrum: Collect the sample spectrum using the same acquisition parameters as the background.
-
Clean and Repeat: Release the pressure, clean the crystal thoroughly, and repeat the measurement with a fresh aliquot of the sample at least twice more to ensure reproducibility.
-
Data Analysis: Overlay the replicate spectra to confirm consistency. Use software tools to identify peak positions and compare the spectrum to a reference standard or library.
Addressing Analytical Challenges
While powerful, FT-IR analysis of piperazine compounds is not without its challenges. Awareness of these potential pitfalls is key to generating trustworthy data.
Hygroscopicity
Many amines, including piperazine, are hygroscopic. Absorbed atmospheric moisture will appear as a very broad band in the 3600-3200 cm⁻¹ region, which can easily obscure the sharper N-H stretching vibration.[12]
-
Mitigation Strategy: Always handle samples in a controlled environment (e.g., a glove box with low humidity) if possible. If not, store samples in a desiccator before analysis and acquire spectra promptly after placing the sample on the ATR crystal.
Polymorphism
APIs can often exist in multiple crystalline forms, or polymorphs, which can have different physical properties, including solubility and stability. FT-IR is highly sensitive to changes in the crystal lattice.[1][13][14]
-
Detection: Polymorphs will exhibit distinct differences in their FT-IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). These differences, though sometimes subtle, are reliable indicators of the solid form.[15][16]
-
Application: FT-IR can be used to confirm batch-to-batch consistency of a desired polymorph and to detect unwanted polymorphic transitions during stability studies.
The following diagram illustrates the logical process for investigating potential polymorphism.
Caption: Decision logic for using FT-IR to screen for polymorphism.
Conclusion
FT-IR spectroscopy is an indispensable technique for the analysis of piperazine-based compounds in the pharmaceutical industry. By understanding the fundamental vibrational modes of the piperazine ring and systematically evaluating the influence of N-substitution and salt formation, scientists can rapidly and reliably confirm the identity, structure, and solid-state form of these critical APIs. When combined with robust, reproducible experimental protocols like the ATR method outlined here, FT-IR provides a powerful, efficient, and trustworthy tool to support every stage of drug development.
References
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- Gunasekaran, S., & Seshadri, S. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.
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ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Retrieved from [Link].
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- National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
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Journal of Chemical Education. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link].
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National Institutes of Health. (n.d.). Cetirizine Hydrochloride. PubChem. Retrieved from [Link].
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- MDPI. (2024).
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A Comparative Guide to the Purity Analysis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine by High-Performance Liquid Chromatography
This guide provides a comprehensive overview and a detailed experimental protocol for the purity analysis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. We will explore a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method, justifying the scientific principles behind the methodological choices. Furthermore, a comparative analysis with alternative techniques will be presented, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of the available analytical strategies.
Introduction: The Critical Need for Purity Analysis
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can be carried through the synthetic route, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent purity control for all starting materials and intermediates.[1][2]
This guide focuses on a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is the gold standard for pharmaceutical analysis due to its versatility, robustness, and high resolving power.[3] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from process impurities, excipients, and degradation products.[2]
The Proposed HPLC Method: A Deep Dive into the Rationale
The development of a successful HPLC method hinges on a systematic approach to selecting the appropriate column, mobile phase, and detection parameters. For this compound, a molecule with a non-polar piperazine core and a polar nitrophenyl group, reversed-phase chromatography is the most suitable technique.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction with the analyte, ensuring good retention and separation from polar impurities. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution is recommended to ensure the timely elution of both polar and non-polar impurities. Formic acid is a volatile buffer, making it compatible with mass spectrometry (MS) for impurity identification, and it helps to achieve sharp peak shapes by controlling the ionization of the analyte and any acidic or basic impurities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 15 | 80 | |
| 20 | 80 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | This flow rate is optimal for a 4.6 mm I.D. column to achieve efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 254 nm | The 4-nitrophenyl chromophore in the molecule exhibits strong UV absorbance, making UV detection highly sensitive for this compound. 254 nm is a common wavelength for aromatic compounds and is likely to provide a good response for the main component and related impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overloading and peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures good solubility of the analyte and is compatible with the mobile phase. |
Experimental Protocol: Step-by-Step Guide
-
Preparation of Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Preparation of Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile and degas.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
-
Chromatographic System Setup: Set up the HPLC system with the parameters listed in the table above.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the chromatograph and record the chromatograms.
-
Calculation of Purity: Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the standard.
Caption: Workflow for the HPLC purity analysis of this compound.
Scientific Integrity: Ensuring a Self-Validating System
The trustworthiness of an analytical method lies in its validation. The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1] This involves assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Specificity and Stability-Indicating Nature
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies are performed. The sample is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The resulting degraded samples are then analyzed to ensure that the degradation products are well-separated from the main peak and from each other.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours.
Potential Impurities
Understanding the synthetic route is crucial for identifying potential process-related impurities. A likely synthesis involves the reaction of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride.
Potential Process-Related Impurities:
-
Impurity A: 1-(4-nitrophenyl)piperazine (unreacted starting material)
-
Impurity B: Chloroacetyl chloride (unreacted starting material, though highly reactive and unlikely to persist)
-
Impurity C: Bis-acylated piperazine derivatives (side-products)
Potential Degradation Products:
-
Hydrolysis of the chloroacetyl group to a hydroxyacetyl group.
-
Hydrolysis of the amide bond, leading to the formation of 1-(4-nitrophenyl)piperazine and chloroacetic acid.
-
Reduction of the nitro group to an amino group under certain stress conditions.
The proposed gradient HPLC method is designed to have sufficient resolving power to separate these potential impurities from the main component.
Caption: Logical flow of purity analysis for a pharmaceutical intermediate.
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique for purity analysis, other methods can be considered.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, well-established, suitable for a wide range of compounds. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | High efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a thin layer of adsorbent. | Simple, rapid, and inexpensive for qualitative analysis. | Lower resolution and sensitivity compared to HPLC, not ideal for quantification. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, small sample volume. | Lower sensitivity for some compounds, can be less robust than HPLC. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption. | Requires specialized equipment, may not be suitable for all compounds. |
Based on this comparison, HPLC remains the most appropriate and reliable technique for the comprehensive purity analysis of this compound in a regulated environment.
Conclusion
This guide has presented a detailed and scientifically justified HPLC method for the purity analysis of this compound. The proposed reversed-phase method, coupled with a rigorous validation protocol including forced degradation studies, provides a robust and reliable system for ensuring the quality of this critical pharmaceutical intermediate. By understanding the rationale behind the experimental choices and considering alternative techniques, researchers and drug development professionals can confidently implement and adapt this methodology to meet their specific analytical needs and regulatory requirements.
References
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
International Council for Harmonisation. (1996). Q2A Text on Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
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A Comparative Guide to the Reactivity of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction outcomes, including yield, selectivity, and overall efficiency.[1] This guide provides an in-depth comparative analysis of the reactivity of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine against a range of commonly employed acylating agents. By examining the underlying chemical principles and providing supporting experimental frameworks, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Acylation and the Significance of Reagent Selection
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic chemistry.[1] This fundamental transformation is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the acylating agent is a key determinant of the reaction's success, dictating the necessary conditions and the feasibility of acylating various nucleophiles.[2] A highly reactive agent may lead to rapid and high-yielding reactions but can suffer from poor selectivity with multi-functional molecules. Conversely, a less reactive agent may offer greater selectivity but require harsher conditions or catalytic activation to achieve a desirable conversion.[1]
This guide focuses on this compound, an α-haloacetylated piperazine derivative. Its unique structural features, including the electron-withdrawing nitro group and the chloroacetyl moiety, suggest a distinct reactivity profile that warrants a detailed comparison with more conventional acylating agents like acyl chlorides and acid anhydrides.
The Contenders: A Structural Overview
To understand the relative reactivities, it is essential to first consider the structures of the acylating agents under comparison.
-
This compound: This molecule features a chloroacetyl group, which is known to be a potent electrophile. The presence of the chlorine atom, a good leaving group, on the α-carbon enhances the electrophilicity of the carbonyl carbon. Furthermore, the 4-nitrophenyl group on the piperazine ring acts as a strong electron-withdrawing group, which can modulate the overall reactivity.
-
Acyl Chlorides (e.g., Acetyl Chloride): These are among the most reactive acylating agents.[3] The high electronegativity of the chlorine atom makes the carbonyl carbon highly electrophilic, and the chloride ion is an excellent leaving group.[2][4]
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl chlorides, acid anhydrides are still effective acylating agents. The carboxylate anion is a better leaving group than an alkoxide but not as good as a chloride ion.[2][4]
-
Carboxylic Acids (with activating agents): Carboxylic acids themselves are generally poor acylating agents. However, their reactivity can be significantly enhanced by in-situ activation with coupling agents, which convert the hydroxyl group into a better leaving group.[1]
Comparative Reactivity: A Mechanistic and Data-Driven Analysis
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids.[1] The reactivity of this compound is expected to be high, comparable to or even exceeding that of simple acyl chlorides due to the electronic effects of the substituents.
Mechanistic Insights
The fundamental reaction mechanism for these acylating agents involves a nucleophilic acyl substitution. A nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, resulting in the acylated product.
The rate of this reaction is influenced by two primary factors:
-
Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the acylating agent increase this electrophilicity.
-
Leaving Group Ability: A better leaving group will depart more readily from the tetrahedral intermediate, accelerating the reaction. Weaker bases are generally better leaving groups.[4]
In this compound, the chloroacetyl group provides a highly electrophilic center, and the resulting chloride ion is an excellent leaving group. The 4-nitrophenylpiperazine moiety, while not directly attached to the carbonyl group, can influence the overall electronic properties of the molecule.
Data-Driven Comparison of Reactivity
To provide a quantitative comparison, the following table summarizes hypothetical kinetic data for the acylation of a model primary amine, aniline, under standardized conditions.
| Acylating Agent | Relative Rate Constant (k_rel) | Reaction Conditions | Byproduct |
| This compound | 120 | 25°C, DCM, 1 hr | HCl |
| Acetyl Chloride | 100 | 25°C, DCM, 1 hr | HCl |
| Acetic Anhydride | 10 | 25°C, DCM, 1 hr (requires base) | Acetic Acid |
| Acetic Acid + DCC | 1 | 25°C, DCM, 4 hrs | DCU |
Disclaimer: The relative rate constants are illustrative and intended for comparative purposes. Actual reaction rates will vary depending on the specific substrate and conditions.
As the table suggests, this compound is predicted to be a highly reactive acylating agent, potentially more so than acetyl chloride. This enhanced reactivity can be attributed to the combined electron-withdrawing effects of the chlorine atom and the nitrophenyl group, which further polarizes the carbonyl bond.
Experimental Protocols for Reactivity Assessment
To empirically validate the relative reactivities, a standardized set of experiments is crucial. Below are detailed protocols for comparing the acylation of a generic primary amine.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative acylation study.
Caption: A generalized workflow for comparative kinetic analysis of acylation reactions.
Protocol: N-Acylation of Aniline
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Acetyl Chloride (1.1 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (1.2 eq, for anhydride reaction)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
Procedure:
-
In separate, dry, round-bottom flasks under an inert atmosphere, dissolve aniline (10 mmol) and the internal standard in anhydrous DCM (50 mL).
-
Cool the solutions to 0 °C in an ice bath.
-
For the acetic anhydride reaction, add triethylamine (12 mmol).
-
At time t=0, add the respective acylating agent (11 mmol) to each flask with vigorous stirring.
-
Withdraw aliquots (0.5 mL) at regular intervals (e.g., 1, 5, 15, 30, 60 minutes).
-
Immediately quench each aliquot by adding it to a vial containing saturated aqueous sodium bicarbonate (2 mL).
-
Extract the quenched aliquots with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS to determine the conversion of aniline and the formation of the acylated product relative to the internal standard.
Key Considerations for Reagent Selection
The choice of an acylating agent extends beyond mere reactivity and involves several practical considerations:
-
Selectivity: For substrates with multiple nucleophilic sites, a less reactive agent like an acid anhydride may provide better selectivity.[1]
-
Byproducts: Acyl chlorides generate corrosive HCl, which may require a scavenger base.[1] Acid anhydrides produce a less corrosive carboxylic acid byproduct.[1]
-
Handling and Stability: Acyl chlorides are often highly moisture-sensitive and require careful handling in an inert atmosphere.[2]
-
Cost and Availability: For large-scale synthesis, the cost and commercial availability of the acylating agent and any necessary coupling agents are important factors.
Conclusion
This compound presents itself as a highly reactive acylating agent, likely surpassing the reactivity of standard acyl chlorides. This heightened reactivity, stemming from its unique electronic and structural features, makes it a compelling choice for acylating less reactive nucleophiles or for accelerating reaction times. However, as with any highly reactive species, careful consideration must be given to selectivity and reaction control. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically compare its performance against other acylating agents and to select the optimal reagent for their specific synthetic challenges.
References
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Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
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Zhang, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]
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alternative reagents to 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
An In-Depth Guide to Alternative Reagents for 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine in Pharmaceutical Synthesis
Introduction: The Role of a Versatile Building Block
In the landscape of modern drug discovery, particularly in the development of antipsychotic agents, piperazine derivatives are a cornerstone scaffold.[1][2] this compound is a key bifunctional building block, prized for its utility in constructing complex molecular architectures. The chloroacetyl group serves as a potent electrophile for alkylating a wide range of nucleophiles, while the nitrophenylpiperazine moiety is a common pharmacophore found in numerous centrally active compounds, including precursors to drugs like aripiprazole.[3][4]
The reactivity of the α-chloroacetyl group, while effective, is not always optimal. The choice of an acylating agent is a critical decision in synthesis design, impacting reaction efficiency, substrate scope, safety, and impurity profiles.[5] This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals the insights needed to select the most appropriate reagent for their specific synthetic challenge. We will delve into direct analogs with enhanced reactivity, alternative acylation strategies that avoid the use of sensitive acyl chlorides, and provide experimental frameworks to validate these approaches.
Chapter 1: The Benchmark Reagent: this compound
This compound serves as our benchmark. It is typically synthesized by the reaction of 1-(4-nitrophenyl)piperazine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[6][7]
The primary function of this reagent is to act as an electrophile in nucleophilic substitution reactions, typically with primary or secondary amines, to form a new carbon-nitrogen bond. This reaction proceeds via a standard SN2 mechanism.
Caption: General reaction workflow using the benchmark reagent.
While highly effective, the use of this reagent and its precursor, chloroacetyl chloride, presents several challenges:
-
Safety: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator, requiring stringent handling protocols.
-
Reactivity: While reactive, the chloroacetyl group may not be sufficient for alkylating less nucleophilic substrates or may require harsh conditions (e.g., high temperatures), which can be detrimental to complex molecules.[7]
-
Byproducts: The formation of HCl requires the use of a stoichiometric amount of base, which must be removed during workup.
Chapter 2: The High-Reactivity Analog: 1-(Bromoacetyl)-4-(4-nitrophenyl)piperazine
The most direct alternative to the chloroacetyl derivative is its bromo-analog. The underlying principle for its enhanced performance lies in the fundamental properties of halogens as leaving groups.
Causality of Enhanced Reactivity
The reactivity of α-haloacetyl compounds in SN2 reactions is largely dictated by the leaving group ability of the halide. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) for two primary reasons:
-
Basicity: HBr is a stronger acid than HCl, meaning Br⁻ is a weaker base than Cl⁻. Weaker bases are more stable and thus better leaving groups.[8][9]
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, requiring less energy to cleave during the substitution reaction.[8]
This increased reactivity means that 1-(Bromoacetyl)-4-(4-nitrophenyl)piperazine can often achieve higher yields in shorter reaction times and under milder conditions compared to its chloro-counterpart.[10] This is particularly advantageous when working with weakly nucleophilic amines or sterically hindered substrates.
Comparative Performance Data
The following table provides a comparative summary based on established chemical principles and analogous reactions.[10][11]
| Parameter | 1-(Chloroacetyl)-Derivative | 1-(Bromoacetyl)-Derivative | Justification |
| Relative Reactivity | Baseline | Higher | Bromide is a superior leaving group compared to chloride.[8][10] |
| Reaction Conditions | Often requires elevated temperatures | Can often proceed at room temperature | Lower activation energy due to the better leaving group. |
| Reaction Time | Longer | Shorter | Faster rate of nucleophilic substitution. |
| Substrate Scope | Good for reactive nucleophiles | Excellent; effective for less reactive nucleophiles | Overcomes lower nucleophilicity with higher electrophilicity. |
| Cost | Lower | Higher | Bromo-containing reagents are generally more expensive. |
| Safety Profile | Corrosive, toxic | Highly corrosive, toxic, potent lachrymator.[12] | Both are hazardous, but bromoacetyl halides are notoriously aggressive. |
Experimental Protocol: Synthesis of 1-(Bromoacetyl)-4-(4-nitrophenyl)piperazine
This protocol describes the synthesis of the reagent itself.
Materials:
-
1-(4-Nitrophenyl)piperazine[13]
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperazine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of bromoacetyl bromide (1.1 equiv) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Chapter 3: Alternative Acylation Strategies
Instead of using a pre-formed, reactive α-haloacetyl piperazine, one can acylate the parent amine, 1-(4-nitrophenyl)piperazine, using alternative methods. This approach offers greater flexibility and can avoid the handling of highly hazardous reagents.
In-Situ Acylation via Amide Coupling Reagents
A robust and versatile method is the use of standard peptide coupling reagents to form the amide bond between 1-(4-nitrophenyl)piperazine and an α-haloacetic acid (e.g., chloroacetic acid or bromoacetic acid). Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) are highly effective.[14]
Mechanism of EDC/HOBt Coupling: The process involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but in the presence of HOBt, it is converted to an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.
Caption: EDC/HOBt mediated amide coupling workflow.
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature, protecting sensitive functional groups.
-
Safety: Avoids the use of corrosive and volatile acyl halides. Chloroacetic acid and bromoacetic acid are toxic solids but are significantly easier to handle.
-
High Yields: Coupling reactions are generally very high-yielding and clean.
Disadvantages:
-
Cost: Coupling reagents can be expensive, especially at a large scale.
-
Byproducts: The reaction generates a urea byproduct (EDU from EDC) that must be removed, which can sometimes be challenging.[5]
Experimental Protocol: EDC Coupling of Bromoacetic Acid
Materials:
-
1-(4-Nitrophenyl)piperazine
-
Bromoacetic acid
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve bromoacetic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of 1-(4-nitrophenyl)piperazine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DMF.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the urea byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
Chapter 4: Summary and Recommendations
The choice of reagent to introduce an α-haloacetyl pharmacophore is a multi-faceted decision. There is no single "best" alternative, but rather an optimal choice based on the specific requirements of the synthesis.
| Reagent/Method | Primary Advantage | Primary Disadvantage | Best For... |
| Chloroacetyl-piperazine | Cost-effective, well-established | Moderate reactivity, hazardous precursor | Large-scale synthesis with reactive nucleophiles. |
| Bromoacetyl-piperazine | High reactivity, milder conditions | Higher cost, highly lachrymatory | Reactions with unreactive/hindered nucleophiles; when speed is critical. |
| Amide Coupling (EDC) | Excellent safety, very mild conditions | High cost, byproduct removal | Small-scale synthesis, complex/sensitive substrates, process optimization. |
To aid in this decision, the following workflow can be used:
Caption: Decision-making flowchart for reagent selection.
By carefully considering the factors of reactivity, safety, cost, and substrate compatibility, researchers can move beyond the standard benchmark reagent and optimize their synthetic routes for greater efficiency and success.
References
-
Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. (SlideShare Presentation). Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Available at: [Link]
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Antipsychotic piperazine and piperadine derivatives. (Patent Summary). Available at: [Link]
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α-Keto Acids: Acylating Agents in Organic Synthesis. (2023). Request PDF on ResearchGate. Available at: [Link]
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Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. (Figure). ResearchGate. Available at: [Link]
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Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2021). Chemistry – An Asian Journal. Available at: [Link]
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Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). PubMed. Available at: [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). Advances in Natural Science. Available at: [Link]
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Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. Available at: [Link]
-
Which is more reactive Acyl chloride or Acyl bromide? (2017). Quora. Available at: [Link]
-
Which of the following compounds will you expect to be more reactive: acetyl chloride or acetyl bromide? (2022). Quora. Available at: [Link]
-
Acetyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. (2022). Acta Crystallographica Section E. Available at: [Link]
-
Acylation with chloroacetyl chloride. (2020). Reddit. Available at: [Link]
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022). Acta Crystallographica Section E. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Available at: [Link]
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Can i use acetyl chloride instead of chloroacetyl chloride? (2018). ResearchGate. Available at: [Link]
-
Classics in Chemical Neuroscience: Aripiprazole. (2015). ACS Chemical Neuroscience. Available at: [Link]
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Synthetic Access to Aromatic α-Haloketones. (2020). Molecules. Available at: [Link]
-
Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? (2014). Future Medicinal Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). ResearchGate. Available at: [Link]
-
Problem using Chloroacetyl Chloride. (2020). Sciencemadness.org. Available at: [Link]
-
1-(4-Nitrophenyl)piperazine. PubChem. Available at: [Link]
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A Guide to the Structural Comparison of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine Derivatives for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds. Its unique conformational flexibility and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Among the myriad of piperazine-containing molecules, the 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine series represents a class of compounds with significant potential, often serving as key intermediates in the synthesis of molecules targeting a range of biological pathways.
This guide provides a comprehensive structural comparison of these derivatives. Moving beyond a simple catalog of data, we will delve into the causality behind experimental choices, offering field-proven insights into how subtle modifications to this chemical scaffold can induce significant changes in three-dimensional structure and, consequently, biological activity. We will explore the synthesis, conformational analysis, and detailed structural characterization of these compounds, supported by experimental data and protocols.
The Architectural Significance of the this compound Core
The this compound molecule is characterized by three key structural features: the piperazine ring, the N-chloroacetyl group, and the N'-(4-nitrophenyl) group. The interplay between these components dictates the molecule's overall shape, reactivity, and potential as a pharmacophore.
-
The Piperazine Ring: This six-membered saturated heterocycle typically adopts a stable chair conformation to minimize steric strain.[1][2] This conformation is not static; the ring can undergo a "ring flip" or inversion between two chair conformers. The energy barrier for this inversion is a critical parameter, as it influences how the molecule presents its substituents for interaction with a biological target.[3]
-
The N-(4-nitrophenyl) Group: This aryl substituent introduces a significant steric and electronic component. The electron-withdrawing nature of the nitro group can influence the basicity of the distal piperazine nitrogen. The orientation of this group relative to the piperazine ring (axial vs. equatorial) is a key structural determinant observed in the solid state.[2]
-
The N-Chloroacetyl Group: The introduction of this acyl group has profound conformational consequences. The amide bond formed between the acetyl group and the piperazine nitrogen exhibits partial double-bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of distinct rotational isomers, or rotamers.[3] The energy barrier to this rotation is often high enough to allow for the observation of separate signals for different conformers in NMR spectroscopy at room temperature.[3]
Below is a diagram illustrating the core structure and its key components.
Caption: Core structure of this compound.
Synthesis and Derivatization: A Protocol Grounded in Mechanistic Understanding
The synthesis of this compound and its derivatives is typically achieved through a straightforward two-step process, starting from commercially available materials. The choice of reagents and conditions is critical for ensuring high yield and purity.
Experimental Protocol: Synthesis of a this compound Derivative
Step 1: N-Arylation of Piperazine
-
Rationale: This step involves a nucleophilic aromatic substitution reaction to attach the 4-nitrophenyl group to the piperazine ring. The use of a base is essential to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.
-
Procedure:
-
To a solution of piperazine (2.0 eq) in a suitable solvent such as ethanol or methanol, add 1-chloro-4-nitrobenzene (1.0 eq) and a base like potassium carbonate (2.0 eq).[4]
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 1-(4-nitrophenyl)piperazine, can be purified by recrystallization from ethanol.
-
Step 2: N-Acylation with Chloroacetyl Chloride
-
Rationale: This is a standard acylation reaction where the remaining secondary amine of 1-(4-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base is used to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
-
This general procedure can be adapted to synthesize a variety of derivatives by using substituted 1-chloro-4-nitrobenzenes in Step 1 or different acyl chlorides in Step 2.
Structural Analysis: A Multi-faceted Approach
A comprehensive understanding of the structural nuances of these derivatives requires a combination of analytical techniques, primarily X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for insights into their solution-state dynamics.
X-ray Crystallography: The Solid-State Blueprint
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles. For arylpiperazine derivatives, crystallographic studies consistently reveal a chair conformation for the piperazine ring.[1][2]
A key point of comparison among derivatives is the orientation of the 4-nitrophenyl group. It can adopt either an equatorial or an axial position. The preference for one over the other is often influenced by crystal packing forces and the nature of any counter-ions in the case of salts.[2]
Table 1: Representative Structural Parameters for N-Aryl and N-Acyl Piperazines from Crystallographic Data
| Parameter | N-Arylpiperazine Salts[2] | N-Acylpiperazines[3] | Expected for this compound |
| Piperazine Conformation | Chair | Chair | Chair |
| N-Aryl Orientation | Equatorial or Axial | - | Likely Equatorial (less steric hindrance) |
| Amide C-N Bond Length | - | ~1.35 Å | ~1.35 Å |
| Dihedral Angle (Aryl-Piperazine) | Variable | - | Dependent on orientation |
NMR Spectroscopy: Unveiling Solution-State Dynamics
While X-ray crystallography provides a static picture, NMR spectroscopy offers a window into the dynamic behavior of these molecules in solution. For this compound derivatives, the ¹H NMR spectrum is particularly informative.
Due to the restricted rotation around the N-C(O) amide bond and the slower ring inversion of the piperazine chair, the protons on the piperazine ring often appear as complex, broadened signals at room temperature.[3] Specifically, the four protons on the carbons adjacent to the chloroacetyl group and the four protons on the carbons adjacent to the nitrophenyl group are chemically non-equivalent and will show distinct signals.
Temperature-Dependent NMR: To probe these dynamic processes, temperature-dependent NMR studies are invaluable.[3]
-
At low temperatures: The rotation around the amide bond and the ring inversion are slow on the NMR timescale. This results in sharp, distinct signals for each proton in the different conformational states.
-
At high temperatures: These processes become rapid, and the NMR spectrum shows time-averaged signals, often appearing as sharp singlets or simple multiplets for the piperazine protons.
-
Coalescence Temperature (Tc): The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature. This value can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange, providing a quantitative measure of the rotational barrier.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic Protons (Nitrophenyl): Two doublets in the range of δ 7.0-8.2 ppm.
-
Piperazine Protons (adjacent to Nitrophenyl): Multiplet around δ 3.4-3.6 ppm.
-
Piperazine Protons (adjacent to Chloroacetyl): Multiplet around δ 3.7-3.9 ppm.
-
Chloroacetyl CH₂: Singlet around δ 4.1 ppm.
Substituents on the nitrophenyl ring will predictably alter the chemical shifts of the aromatic protons and, to a lesser extent, the piperazine protons due to their electronic effects.
Caption: Experimental workflow for comparative structural analysis.
Comparative Analysis: The Impact of Substitution
Let's consider a hypothetical comparative study of three derivatives:
-
Parent Compound: this compound
-
Derivative A: 1-(Chloroacetyl)-4-(2-methyl-4-nitrophenyl)piperazine (introducing steric hindrance)
-
Derivative B: 1-(Chloroacetyl)-4-(4-aminophenyl)piperazine (replacing an electron-withdrawing group with an electron-donating group)
Structural Hypotheses:
-
Derivative A (Steric Hindrance): The introduction of an ortho-methyl group on the phenyl ring would likely increase the rotational barrier between the phenyl ring and the piperazine nitrogen. In the solid state, this could favor a specific dihedral angle to minimize steric clash. In solution, this increased steric bulk might also influence the rotational barrier of the amide bond.
-
Derivative B (Electronic Effects): Replacing the nitro group with an amino group significantly alters the electronics. The electron-donating amino group will increase the electron density on the N-aryl nitrogen. This could potentially lower the barrier to rotation around the amide bond by reducing its double-bond character. In the ¹H NMR spectrum, the aromatic proton signals would shift significantly upfield.
Table 2: Predicted Structural and Spectroscopic Differences
| Derivative | Key Modification | Expected Impact on Piperazine Ring | Expected Impact on Amide Bond | Expected ¹H NMR Changes |
| Parent | - | Standard chair conformation | High rotational barrier (distinct conformers at RT) | Aromatic protons in downfield region (δ > 7.5 ppm) |
| Derivative A | ortho-Methyl group | Increased steric hindrance may affect aryl-piperazine dihedral angle | Potential increase in rotational barrier due to steric effects | Additional singlet for the methyl group; complex aromatic signals |
| Derivative B | Amino group (electron-donating) | Minimal change to chair conformation | Lower rotational barrier (potential averaging of signals at RT) | Significant upfield shift of aromatic proton signals |
Conclusion and Future Directions
The structural analysis of this compound derivatives is a nuanced field that requires a synergistic application of synthetic chemistry, X-ray crystallography, and NMR spectroscopy. The piperazine ring's chair conformation is a stable structural motif, but the dynamic interplay of amide bond rotation and ring inversion, governed by steric and electronic factors, creates a complex conformational landscape in solution.
This guide has provided the foundational knowledge and experimental framework for researchers to conduct meaningful structural comparisons within this class of compounds. By systematically modifying the aryl and acyl substituents and analyzing the resulting changes in solid-state and solution-state structures, drug development professionals can build robust structure-activity relationships (SAR). This understanding is paramount for rationally designing next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining a series of high-resolution crystal structures and detailed temperature-dependent NMR data for a library of these derivatives to quantitatively correlate substituent effects with specific structural parameters.
References
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Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41349. [Link]
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Bielenica, A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4984. [Link]
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Zheng, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4735-4745. [Link]
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Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 640-645. [Link]
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Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 116. [Link]
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Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]
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Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]
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SpectraBase. (2025). 1-(2-chlorobenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Wiley. [Link]
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Gali, M., et al. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 25(22), 5468. [Link]
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Nielsen, B., et al. (2017). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PLoS ONE, 12(1), e0169321. [Link]
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Shankara Prasad, H. J., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794-800. [Link]
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-29. [Link]
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de la Cruz, P. N., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 8(51), 48801-48813. [Link]
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Mahesha, et al. (2022). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 494-503. [Link]
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Reddy, G. J., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 4833-4837. [Link]
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Murai, M., et al. (2009). Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). Biochemistry, 48(32), 7678-7687. [Link]
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Archana, S. D., et al. (2019). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1782-1789. [Link]
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Yurdakul, Ş., & Kurt, M. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
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Bîcu, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1551. [Link]
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A Researcher's Guide to Navigating the Pharmacological Maze of Piperazine Isomers
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties—structural rigidity, hydrogen bond accepting/donating capabilities, and favorable aqueous solubility—make it a privileged scaffold in drug design.[2][3] However, the true power and complexity of this scaffold lie in its derivatization. The seemingly minor decision of where to place a substituent on an attached aryl ring—in the ortho, meta, or para position—can cascade into profound, and often unpredictable, differences in biological activity.
This guide moves beyond a simple recitation of facts to provide an in-depth analysis of how positional isomerism in piperazine derivatives dictates their interaction with biological targets. We will explore the underlying molecular principles, compare isomeric activities with supporting experimental data, and provide the detailed protocols necessary to validate these findings in your own research.
Part 1: The Molecular Logic of Isomeric Differentiation
The position of a substituent on a phenyl ring attached to a piperazine core directly influences the molecule's three-dimensional shape, electronic distribution, and lipophilicity. These physicochemical properties are the primary determinants of a drug's interaction with its target protein.
-
Steric Effects: An ortho-substituent can cause significant steric hindrance, potentially restricting the rotation of the phenyl ring. This conformational lock can either be beneficial, forcing the molecule into an active conformation for optimal receptor fit, or detrimental, preventing it from entering a narrow binding pocket. Meta- and para-substituents generally present fewer steric clashes with the core piperazine structure, allowing for greater conformational flexibility.
-
Electronic Effects: The substituent's position alters the electron density across the aromatic ring and can influence the basicity (pKa) of the distal piperazine nitrogen. An electron-withdrawing group in the para position, for example, will have a more pronounced effect on the molecule's overall electronics than the same group in the ortho position. These electronic shifts are critical for forming key interactions like hydrogen bonds, π-π stacking, or electrostatic interactions within the receptor.
-
Solvation and Lipophilicity: Isomerism can subtly alter a compound's LogP value, affecting its ability to cross biological membranes, including the blood-brain barrier (BBB), a crucial factor for CNS-active drugs.[4][5]
These factors collectively dictate the ligand's affinity (how tightly it binds), selectivity (its preference for one target over others), and functional activity (whether it acts as an agonist or antagonist).
Caption: The causal chain from isomeric position to pharmacological outcome.
Part 2: Comparative Biological Activities: Isomers in Action
The theoretical principles outlined above are best understood through concrete experimental data. Arylpiperazine derivatives are particularly prominent in targeting CNS receptors, but their activities extend to other therapeutic areas.
Case Study 1: Central Nervous System - Serotonin (5-HT) Receptors
Serotonin receptors are critical targets for treating neuropsychiatric disorders. Arylpiperazines are a well-established class of 5-HT receptor ligands, and their affinity is exquisitely sensitive to isomeric changes.[6]
A study of novel arylpiperazine salicylamide derivatives revealed a clear and significant differentiation in binding affinity for the human 5-HT1A receptor based solely on the substituent's position on the aryl ring.[6] The meta-substituted isomer demonstrated the highest affinity, followed by the ortho and then the para isomers.[6]
Table 1: Influence of Positional Isomerism on 5-HT1A Receptor Affinity
| Isomer Position | Compound Structure (Example) | 5-HT1A Receptor Affinity (Ki, nM) | Source |
|---|---|---|---|
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 | [6] |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 5.8 | [6] |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 54 | [6] |
Note: A lower Ki value indicates higher binding affinity.
This trend is not universal and can be receptor-subtype specific. In a separate study on disubstituted piperazines combining trifluoromethylphenyl (TFMPP) and methylenedioxybenzyl (MDBP) elements, isomeric placement dramatically altered binding profiles at both 5-HT1A and 5-HT2A receptors.[7] For instance, the 3-TFMPP-3,4-MDBP isomer was the only one to retain high affinity for the 5-HT1A receptor, whereas the 3-TFMPP-2,3-MDBP isomer was the only one to retain high affinity for the 5-HT2A receptor, demonstrating that isomerism can be exploited to engineer receptor selectivity.[7]
Case Study 2: Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial properties. Here too, isomerism plays a key role in determining potency. Structure-activity relationship (SAR) studies on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that the position of the alkoxy group was a critical determinant of antimicrobial activity.[6]
While a direct side-by-side comparison of identical derivatives was not detailed, the general observation was that meta- and para-alkoxy substituted compounds were more potent antimicrobials than their ortho-substituted counterparts.[6] This is likely due to the ortho isomer's steric bulk interfering with its ability to bind to the microbial target or penetrate the cell wall.
Table 2: Representative Antimicrobial Activity of Piperazine Derivatives
| Microbial Strain | Compound (Isomeric Feature) | MIC (µg/mL) | Source |
|---|---|---|---|
| S. aureus | meta-alkoxy derivative | 15.6 | [6] |
| S. aureus | para-alkoxy derivative | 15.6 | [6] |
| E. coli | meta-alkoxy derivative | 31.25 | [6] |
| E. coli | para-alkoxy derivative | 31.25 | [6] |
Note: A lower Minimum Inhibitory Concentration (MIC) value indicates greater antimicrobial potency.
Part 3: Experimental Protocols for Isomer Activity Assessment
To build a robust SAR and objectively compare isomers, rigorous and reproducible experimental methods are essential. The following are standard, self-validating protocols used in the field.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.
Objective: To determine the Ki of ortho, meta, and para isomers at a target receptor (e.g., 5-HT1A).
Methodology:
-
Preparation: Prepare cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells). Homogenize cells in an appropriate buffer (e.g., Tris-HCl) and centrifuge to pellet membranes. Resuspend in fresh buffer and determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1% BSA).
-
A serial dilution of the test isomer (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
A fixed concentration of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd.
-
Prepared cell membranes.
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test compound).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, dry the mat, and place it in a scintillation vial with scintillation fluid. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test isomer.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of isomer that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of ortho, meta, and para isomers against bacterial strains (e.g., S. aureus, E. coli).
Methodology:
-
Preparation:
-
Prepare a stock solution of each test isomer in a suitable solvent (e.g., DMSO).
-
Culture the target bacteria overnight in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL).
-
-
Assay Setup (Broth Microdilution):
-
In a 96-well plate, add broth to all wells.
-
Create a two-fold serial dilution of each test isomer across the plate, leaving control wells.
-
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Control Wells:
-
Growth Control: Contains broth and bacteria (no compound).
-
Sterility Control: Contains broth only (no bacteria or compound).
-
Positive Control: Contains broth, bacteria, and a known antibiotic (e.g., ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The biological activity of piperazine derivatives is not merely a function of the attached pharmacophores but is critically governed by their spatial arrangement. Positional isomerism is a powerful, yet sensitive, tool in the medicinal chemist's arsenal. As demonstrated, shifting a single substituent between the ortho, meta, and para positions can dramatically alter receptor affinity, selectivity, and antimicrobial potency. A systematic evaluation of all three positional isomers is therefore not a redundant exercise but a crucial step in rational drug design and lead optimization. The failure to characterize all isomers may lead to the premature dismissal of a promising chemical scaffold, while a thorough investigation can unlock opportunities for developing safer, more potent, and more selective therapeutics.
References
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Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. [Link]
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Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). bioRxiv. [Link]
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Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. [Link]
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Structure of cinnamyl piperazine derivatives as CNS agents. (2024). ResearchGate. [Link]
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Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. (1996). Chemical & Pharmaceutical Bulletin. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2021). RSC Advances. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Novus International Journal of Pharmaceutical Technology. [Link]
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Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). Forensic Toxicology. [Link]
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Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2000). Archiv der Pharmazie. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]
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A Comparative Guide to the Synthesis of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine: A Validated Approach for Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine is a crucial building block, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The presence of the reactive chloroacetyl group, coupled with the substituted piperazine moiety, makes it a versatile synthon for introducing the piperazine core into larger molecules through nucleophilic substitution reactions.
This technical guide provides an in-depth comparison of two validated methods for the synthesis of this compound. We will delve into a classical acylation approach and a modern microwave-assisted methodology, offering a critical evaluation of their respective advantages and limitations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of this important intermediate.
The Precursor: Synthesis of 1-(4-Nitrophenyl)piperazine
Before we delve into the final acylation step, it is essential to have a reliable source of the starting material, 1-(4-nitrophenyl)piperazine. A common and effective method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction.
This reaction typically involves the coupling of piperazine with 1-chloro-4-nitrobenzene. The electron-withdrawing nitro group on the benzene ring activates the aromatic system towards nucleophilic attack by the secondary amine of piperazine.
Caption: General scheme for the SNAr synthesis of 1-(4-nitrophenyl)piperazine.
Method A: Classical Schotten-Baumann Acylation
The traditional and widely employed method for the N-acylation of amines is the Schotten-Baumann reaction. This involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Chemical Principle
In this method, 1-(4-nitrophenyl)piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, typically an aqueous solution of sodium hydroxide or an organic amine like triethylamine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is critical and is often a biphasic system (e.g., dichloromethane/water) or a polar aprotic solvent.
Caption: Workflow for the classical Schotten-Baumann acylation.
Detailed Experimental Protocol
-
Dissolution: Dissolve 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a slight excess of a base, such as triethylamine (1.2 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Method B: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times.
Chemical Principle
The underlying chemical principle is the same as in the classical method: the nucleophilic acyl substitution. However, the use of microwave irradiation provides efficient and uniform heating of the reaction mixture. This rapid heating can overcome activation energy barriers more effectively than conventional heating, leading to a dramatic reduction in reaction time. Often, these reactions can be performed in greener solvents or even solvent-free conditions.[1][2]
Caption: Workflow for the microwave-assisted synthesis.
Detailed Experimental Protocol
-
Charging the Vessel: In a microwave-safe reaction vessel, combine 1-(4-nitrophenyl)piperazine (1.0 eq), chloroacetyl chloride (1.1 eq), and a base such as potassium carbonate (1.5 eq).
-
Solvent Addition: Add a minimal amount of a high-boiling point polar solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).
-
Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Isolation and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization as needed.
Performance Comparison
| Parameter | Method A: Classical Acylation | Method B: Microwave-Assisted Synthesis |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes |
| Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity | Good to Excellent after recrystallization | Excellent, often requiring minimal purification |
| Scalability | Readily scalable | Scalability can be a challenge with standard lab equipment |
| Energy Consumption | Moderate | Low overall, but high intensity for a short period |
| Safety Considerations | Handling of corrosive chloroacetyl chloride | Handling of sealed, pressurized reaction vessels |
Discussion and Recommendations
Method A (Classical Schotten-Baumann Acylation) is a robust and well-established procedure. Its primary advantages are its simplicity, reliability, and ease of scalability, making it suitable for large-scale industrial production. The use of standard laboratory glassware and reaction conditions makes it accessible to any synthetic chemistry lab. However, the reaction times are significantly longer compared to the microwave-assisted method.
Method B (Microwave-Assisted Synthesis) offers a compelling alternative, particularly for rapid synthesis in a research and development setting. The dramatic reduction in reaction time can significantly accelerate the drug discovery process.[1] Often, the yields are higher, and the products are cleaner, reducing the need for extensive purification. The main limitations are the specialized equipment required and potential challenges in scaling up the reaction beyond the gram scale.
References
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Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines. The Journal of Organic Chemistry, 75(21), 7451–7453. [Link]
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-
Peris, G., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
-
Hassan, A. S., et al. (2020). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 10(49), 29481-29497. [Link]A)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
This document provides essential safety and logistical guidance for the proper disposal of 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. As a specialized research chemical, its disposal requires a thorough understanding of its constituent chemical moieties to ensure the safety of laboratory personnel and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for analogous compounds.
Hazard Profile: A Mechanistic Deconstruction
This compound is not extensively characterized in public safety literature. Therefore, a robust risk assessment must be derived from its structural components: the piperazine ring, the chloroacetyl group, and the nitrophenyl group.
-
Piperazine Moiety : The foundational piperazine ring is a cyclic diamine. Aqueous solutions of piperazine are strong bases and can be corrosive.[1] Piperazine itself is classified as a skin and respiratory sensitizer, capable of causing allergic reactions, and can cause severe skin burns and eye damage.[2][3][4]
-
Nitrophenyl Group : The presence of a nitroaromatic system indicates several potential hazards. Such compounds are often toxic and can be harmful if swallowed.[5][6] During thermal decomposition or incineration, this group will generate toxic nitrogen oxides (NOx).[5][6]
-
Chloroacetyl Group : This is a reactive functional group. As an α-chloro amide, it is an alkylating agent. This reactivity is the basis for its utility in synthesis but also presents a significant hazard, contributing to skin and eye irritation.[5] Upon combustion, this group will decompose to produce hazardous hydrogen chloride (HCl) gas.[5]
Synthesizing these points, this compound must be treated as a hazardous substance. The table below summarizes the anticipated hazard classifications based on data from closely related analogs.
| Hazard Classification | Anticipated GHS Category | Rationale and Notes | Source |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. Common for nitrophenyl and piperazine derivatives. | [5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Expected due to the piperazine base and chloroacetyl group. | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5][6][7] |
Disposal Workflow: From Bench to Final Disposition
The fundamental principle for disposing of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][7] The entire disposal process must be documented and handled by institutionally approved personnel in coordination with a licensed environmental waste management contractor.
The following diagram outlines the mandatory workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely managing this compound waste from the point of generation to its final disposal.
Part A: In-Lab Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum:
-
Chemical safety goggles conforming to EN166 (EU) or OSHA standards.[8]
-
A flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
-
Waste Container Selection:
-
Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, tight-fitting lid.
-
-
Waste Collection:
-
Collect all solid waste of this compound, including any contaminated items like weighing paper, gloves, or pipette tips, directly into the designated waste container.[9]
-
For solutions, use a dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Causality: The primary goal is containment and preventing unintentional reactions. Keeping waste streams separate is crucial for safety.
-
-
Labeling: Immediately label the waste container clearly. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Associated hazard pictograms (e.g., harmful/irritant).
-
The date when waste was first added to the container (accumulation start date).
-
-
Segregation and Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated area within the lab, such as a chemical fume hood or a ventilated cabinet.[6][10]
-
Crucially, this compound must be segregated from incompatible materials, especially strong oxidizing agents and strong acids, to prevent violent or explosive reactions.[1][5]
-
Keep the container away from heat, sparks, and open flames.[4][11]
-
Part B: Institutional Disposal
-
Transfer to Accumulation Area: Once the container is full or ready for disposal according to your lab's procedures, transfer it to your institution's designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department for a scheduled pickup. Do not attempt to transport hazardous waste off-site yourself.
-
Final Disposal Method: The designated disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility.[6]
-
Expert Insight: Incineration is necessary to ensure the complete destruction of the complex organic molecule. The facility must be equipped with alkaline scrubbers to neutralize the acidic gases (HCl and NOx) generated during combustion, thereby preventing environmental release.
-
Emergency Procedures
Spill Response
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the lab.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Avoid raising dust.[1][9]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the container with the spill cleanup debris and manage it as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[9][10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water. Seek immediate medical attention.
By adhering to this detailed guide, laboratory professionals can manage and dispose of this compound in a manner that ensures operational safety, regulatory compliance, and environmental stewardship.
References
-
Title: Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98% Source: Cole-Parmer URL: [Link]
-
Title: SAFETY DATA SHEET - Piperazine, anhydrous Source: Thermo Fisher Scientific URL: [Link]
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A Senior Application Scientist's Guide to Handling 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Chloroacetyl)-4-(4-nitrophenyl)piperazine. The guidance herein is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a multi-functional organic compound. A thorough risk assessment begins with deconstructing its chemical architecture to anticipate its potential hazards.
-
Acyl Chloride Moiety (-COCl): The chloroacetyl group contains a reactive acyl chloride. This functional group is susceptible to hydrolysis, reacting with water or other nucleophiles to release hydrochloric acid, which is corrosive.[1][2] This reactivity is a primary driver for the compound's irritant and corrosive properties.
-
Nitrophenyl Group (-C₆H₄NO₂): The presence of a nitrophenyl group suggests potential toxicity and the possibility of thermal instability. Nitrated aromatic compounds can be energetic and may decompose under heat, posing a fire or explosion risk.[3][4] Compounds in this class are often harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
-
Piperazine Core: Piperazine and its derivatives can act as skin and respiratory sensitizers, potentially causing allergic reactions upon repeated exposure.[7][8] They are also known to be irritants.[9]
Given these structural features, this compound should be treated as a hazardous substance with corrosive, irritant, and potentially toxic properties. All handling should be conducted with the assumption that the compound is harmful and requires stringent safety measures to prevent exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a full-face shield.[10] | Protects against splashes of the solid or solutions, which can cause severe eye irritation or damage.[10] A face shield provides an additional layer of protection for the entire face from splashes and airborne particles.[11] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[2][11] | Provides a barrier against skin contact. Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[11] Gloves should be inspected for integrity before each use and changed frequently.[5] |
| Body Protection | A lab coat that is fully buttoned, with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.[12] | Protects the skin and personal clothing from contamination.[13] The apron adds a layer of protection against spills of larger volumes. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the solid powder outside of a certified chemical fume hood.[5][12] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[14] If there is a risk of vapor or fume generation, a respirator with an organic vapor cartridge may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[2][3] The storage location should be clearly labeled with the appropriate hazard warnings.
Safe Handling Workflow
All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to control for inhalation exposure.[15][16]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[15] Don all required PPE as outlined in the table above.[13] Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Weighing: Use a tared weigh boat or paper to weigh the solid compound. Avoid creating dust by handling the material gently.[12]
-
Solution Preparation: Slowly add the solid to the solvent with stirring. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[13]
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its associated waste must be disposed of according to specific protocols.[17][18]
Waste Segregation
All waste contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container.[19] This includes:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials.
-
Liquid Waste: Unused solutions and solvent rinses.
Do not mix this waste with non-hazardous materials or other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Disposal Procedure
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[19][20]
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by EHS.
-
Disposal: The final disposal method for halogenated organic waste is typically high-temperature incineration.[17][18]
Caption: A decision-making workflow for the proper disposal of waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[4]
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the integrity of their research.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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American Chemical Society. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Retrieved from [Link]
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OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]
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Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
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Lab Manager. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
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United States Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
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Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
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ChemBK. (n.d.). Piperazine, 1-(4-chlorophenyl)-4-(2-nitrophenyl)-. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
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Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Retrieved from [Link]
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CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


